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4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol Documentation Hub

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  • Product: 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol
  • CAS: 82004-06-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stereoselective Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Introduction 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a derivative of the naturally abundant monoterpene (+)-3-carene, represents a class of chiral building blocks with significant potential in the fields of medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a derivative of the naturally abundant monoterpene (+)-3-carene, represents a class of chiral building blocks with significant potential in the fields of medicinal chemistry and materials science. The rigid bicyclic framework, coupled with multiple stereocenters, makes it an attractive scaffold for the development of novel therapeutics and chiral ligands. This technical guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of a specific isomer of this alcohol, namely (–)-cis-caran-trans-4-ol, commencing from (+)-3-carene. We will delve into the mechanistic underpinnings of the key reaction, the causality behind the experimental design, and provide a detailed protocol for its synthesis and characterization, ensuring scientific integrity and reproducibility.

Strategic Approach: The Rationale for Hydroboration-Oxidation

The conversion of an alkene to an alcohol is a fundamental transformation in organic synthesis. For the synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol from (+)-3-carene, the strategic challenge lies in controlling both the regioselectivity (the position of the hydroxyl group) and the stereoselectivity (the three-dimensional arrangement of the atoms).

Two primary pathways were considered:

  • Epoxidation followed by reductive ring-opening: This two-step process involves the initial formation of an epoxide across the double bond of 3-carene, followed by reduction to yield the alcohol. While viable, this route can sometimes lead to a mixture of regio- and stereoisomers depending on the reducing agent and reaction conditions.

  • Hydroboration-Oxidation: This powerful and well-established one-pot, two-step procedure offers exceptional control over both regiochemistry and stereochemistry. The reaction proceeds via an anti-Markovnikov addition of a borane species to the alkene, followed by oxidation with retention of configuration. This high degree of predictability and stereocontrol makes it the superior choice for the synthesis of a specific isomer of the target molecule.

This guide will focus on the hydroboration-oxidation pathway due to its proven efficiency and stereoselectivity in the context of terpene chemistry.

The Synthesis Pathway: From (+)-3-Carene to (–)-cis-caran-trans-4-ol

The selected synthetic route transforms the readily available chiral starting material, (+)-3-carene, into the target alcohol, (–)-cis-caran-trans-4-ol, in a single, efficient operation.

Step 1: Stereoselective Hydroboration of (+)-3-Carene

The cornerstone of this synthesis is the hydroboration reaction, a discovery that earned Herbert C. Brown the Nobel Prize in Chemistry in 1979.[1] In this step, a borane reagent, typically borane-tetrahydrofuran complex (BH₃•THF), adds across the double bond of (+)-3-carene.

Mechanism and Stereochemical Rationale:

The hydroboration of an alkene is a concerted, syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond.[2][3] The regioselectivity is governed by both steric and electronic factors, leading to the boron atom adding to the less substituted carbon of the alkene (anti-Markovnikov rule).[2]

In the case of (+)-3-carene, the bicyclic structure presents two distinct faces for the approach of the borane reagent. The bulky gem-dimethyl group on the cyclopropane ring sterically hinders the syn-face. Consequently, the borane preferentially attacks from the less hindered anti-face. This directs the boron atom to the C-4 position and the hydrogen atom to the C-3 position, both on the same side of the molecule. This leads to the formation of a specific organoborane intermediate, bis-(cis-caran-4-yl)borane.[4]

Step 2: Oxidation of the Organoborane Intermediate

The organoborane formed in the first step is not isolated but is directly oxidized in the same reaction vessel. The standard and most effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).

Mechanism and Stereochemical Outcome:

The oxidation mechanism involves the attack of a hydroperoxide anion (⁻OOH) on the boron atom, followed by the migration of the alkyl group (the caranyl group) from the boron to the oxygen atom. A crucial aspect of this migration is that it occurs with retention of stereochemistry at the carbon atom that was attached to the boron.[5] This means that the newly formed hydroxyl group will occupy the exact same spatial position as the boron atom in the organoborane intermediate.

The combination of the syn-hydroboration and the oxidation with retention of configuration results in the overall syn-addition of water (H and OH) across the double bond. In the context of (+)-3-carene, this highly controlled sequence exclusively yields the (–)-cis-caran-trans-4-ol isomer when the hydroboration is conducted at room temperature.[4]

Experimental Protocol

This protocol is adapted from established procedures for the hydroboration-oxidation of terpenes.[4][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(+)-3-Carene136.2313.6 g0.1
Borane-tetrahydrofuran complex (1 M in THF)-33.3 mL0.033
Sodium hydroxide (3 M aqueous solution)40.0011 mL0.033
Hydrogen peroxide (30% aqueous solution)34.0111 mL~0.1
Diethyl ether-150 mL-
Anhydrous magnesium sulfate-10 g-

Procedure:

  • Reaction Setup: A 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Hydroboration: (+)-3-Carene (13.6 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the flask. The flask is cooled in an ice bath to 0 °C. Borane-tetrahydrofuran complex (33.3 mL of a 1 M solution in THF, 0.033 mol) is added dropwise via the dropping funnel over a period of 30 minutes while maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Oxidation: The flask is cooled again in an ice bath. 3 M sodium hydroxide solution (11 mL) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (11 mL), ensuring the temperature does not exceed 20 °C. The mixture is then stirred at room temperature for 1 hour.

  • Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield (–)-cis-caran-trans-4-ol as a colorless oil.

Characterization of (–)-cis-caran-trans-4-ol

A self-validating system for this protocol relies on the thorough characterization of the final product to confirm its identity and purity.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display characteristic signals for the methyl groups and the protons of the bicyclic ring. The proton attached to the carbon bearing the hydroxyl group (H-4) is expected to appear as a multiplet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-4) will have a chemical shift in the range of 60-75 ppm.[7]

Compound ¹³C NMR Chemical Shifts (δ, ppm)
(–)-cis-caran-trans-4-olPredicted values based on related structures: C1(~18), C2(~28), C3(~30), C4(~68), C5(~25), C6(~17), C7(~28), C8(~29), C9(~15), C10(~20)

(Note: Actual experimental values should be obtained and compared with literature data for confirmation.)

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations and the stereochemical course of the reaction.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Hydroboration-Oxidation cluster_product Final Product 3-Carene (+)-3-Carene Intermediate Organoborane Intermediate 3-Carene->Intermediate Hydroboration Alcohol (-)-cis-caran-trans-4-ol Intermediate->Alcohol Oxidation Reagents 1. BH3•THF 2. H2O2, NaOH

Caption: Overall synthesis of (-)-cis-caran-trans-4-ol.

Stereochemistry cluster_hydroboration Syn-Addition of Borane cluster_oxidation Oxidation with Retention Carene_top BH3 attacks from the less hindered anti-face Carene_bottom B and H add to the same face of the double bond Carene_top->Carene_bottom Organoborane Boron at C-4 Alcohol Hydroxyl group replaces Boron with the same stereochemistry Organoborane->Alcohol

Sources

Exploratory

physicochemical properties of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

An In-depth Technical Guide to the Physicochemical Properties of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol Introduction 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, a bicyclic monoterpenoid alcohol, represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

Introduction

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, a bicyclic monoterpenoid alcohol, represents a class of compounds with significant potential in fragrance, pharmaceutical, and materials science. Its rigid, three-dimensional structure, derived from the carane skeleton, imparts unique stereochemical and physicochemical properties that are of considerable interest to researchers and drug development professionals. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines methodologies for its characterization, and discusses its potential applications.

The structural complexity of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, with its fused cyclopropane and cyclohexane rings, gives rise to multiple stereoisomers. The precise stereochemistry will significantly influence its biological activity and physical properties. This document will address the general properties of the molecule and highlight the importance of stereoisomeric considerations in its study and application.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure

The structure of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is characterized by a bicyclo[4.1.0]heptane core, which is a cyclohexane ring fused with a cyclopropane ring. The molecule is further substituted with three methyl groups at positions 4, 7, and 7, and a hydroxymethyl group at position 3.

Caption: 2D representation of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol.

Key Identifiers
IdentifierValueSource
CAS Number 82004-06-6[1]
Molecular Formula C₁₁H₂₀O[1]
Molecular Weight 168.28 g/mol [1]
Synonyms (4,7,7-Trimethylbicyclo[4.1.0]heptan-3-yl)methanol, [4,7,7-Trimethylbicyclo[4.1.0]heptan-3-yl]methanol[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic and pharmacodynamic behavior.

Predicted and Estimated Properties

Due to the limited availability of experimental data for this specific compound, a combination of predicted values and data from structurally similar compounds is presented.

PropertyValueMethod/Source
logP (Octanol-Water Partition Coefficient) 2.297Predicted[1]
Polar Surface Area (PSA) 20.23 ŲPredicted[1]
Boiling Point ~201-203 °C at 760 mmHgEstimated based on alpha-caran-3-ol[2]
Flash Point ~80.8 °CEstimated based on alpha-caran-3-ol[2]
Density ~0.92 g/cm³Estimated based on thujyl alcohol[3]

Expert Insight: The predicted logP value of 2.297 suggests that 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is a moderately lipophilic compound. This has implications for its potential to cross biological membranes, a key consideration in drug design. The presence of the hydroxyl group, however, will also confer some degree of aqueous solubility.

Experimental Characterization Workflow

The following section outlines a standard workflow for the comprehensive physicochemical characterization of a novel bicyclic alcohol like 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_physchem Physicochemical Analysis Synthesis Synthesis from (+)-3-carene Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, CI) NMR->MS MeltingPoint Melting Point Determination NMR->MeltingPoint IR Infrared Spectroscopy MS->IR BoilingPoint Boiling Point Determination MeltingPoint->BoilingPoint Solubility Solubility Profiling BoilingPoint->Solubility LogP LogP Measurement (Shake-flask or HPLC) Solubility->LogP

Sources

Foundational

An In-depth Technical Guide to 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

CAS Number: 82004-06-6 Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, a bicyclic monoterpenoid alcohol. Given...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 82004-06-6

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, a bicyclic monoterpenoid alcohol. Given the limited publicly available data for this specific compound, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development and fragrance chemistry. We will delve into its chemical identity, a proposed synthetic route, physicochemical properties, expected spectroscopic characteristics, and its potential applications, with a focus on the underlying scientific rationale.

Chemical Identity and Physicochemical Properties

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, also known by its synonyms (4,7,7-Trimethylbicyclo[4.1.0]heptan-3-yl)methanol and other variations, is a saturated bicyclic primary alcohol.[1] The core of this molecule is the bicyclo[4.1.0]heptane system, commonly known as a carane skeleton, which is substituted with three methyl groups and a hydroxymethyl group. The structural rigidity and chirality inherent in this framework make it an interesting building block in various chemical syntheses.

Table 1: Physicochemical Properties of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

PropertyValueSource
CAS Number 82004-06-6[1]
Molecular Formula C11H20O[1]
Molecular Weight 168.28 g/mol [1]
EINECS Number 279-874-2[1]
Predicted LogP 2.297[1]
Predicted PSA 20.23 Ų[1]

Proposed Synthesis Pathway

Step 1: Hydroformylation of (+)-3-Carene

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[2] The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[3] In the context of (+)-3-carene, the endocyclic double bond can undergo hydroformylation to yield the corresponding aldehyde, 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde. Studies on the hydroformylation of carenes indicate that this reaction can be achieved, although the sterically hindered nature of the double bond may require specific catalytic systems to achieve good conversion and selectivity.[4]

Synthesis_Step1 cluster_start Starting Material cluster_reagents Reagents cluster_product Intermediate Product start (+)-3-Carene product 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-carbaldehyde start->product Hydroformylation reagents CO, H2 Rh or Co Catalyst reagents->product

Caption: Proposed hydroformylation of (+)-3-carene.

Step 2: Reduction of the Aldehyde Intermediate

The aldehyde intermediate from the hydroformylation step can be readily reduced to the target primary alcohol, 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol. This is a standard and high-yielding transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran), followed by an aqueous workup.

Synthesis_Step2 cluster_start Intermediate cluster_reagents Reagents cluster_product Final Product start 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-carbaldehyde product 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol start->product Reduction reagents 1. NaBH4, MeOH 2. H2O workup reagents->product

Caption: Reduction of the aldehyde to the target alcohol.

Experimental Protocol (Proposed)

Step 1: Hydroformylation

  • In a high-pressure autoclave, a solution of (+)-3-carene in an appropriate solvent (e.g., toluene) is prepared.

  • A rhodium-based catalyst, such as Rh(CO)2(acac), along with a suitable phosphine ligand (e.g., triphenylphosphine) is added.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen gas.

  • The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for several hours until the reaction is complete, as monitored by gas chromatography (GC).

  • After cooling and depressurization, the solvent is removed under reduced pressure to yield the crude aldehyde.

Step 2: Reduction

  • The crude 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde is dissolved in methanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel would yield the pure 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be complex due to the bicyclic nature and multiple stereocenters. Key signals would include:

    • Two singlets for the gem-dimethyl protons on the cyclopropane ring.

    • A singlet or doublet for the third methyl group.

    • A multiplet corresponding to the two protons of the CH2OH group.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D2O.

    • A series of complex multiplets for the methine and methylene protons of the bicyclic core.

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals, including:

    • A signal for the primary alcohol carbon (CH2OH) in the range of 60-70 ppm.

    • Three signals for the methyl carbons.

    • Signals for the quaternary carbon and other carbons of the bicyclic framework.

  • Infrared (IR) Spectroscopy: The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations would appear just below 3000 cm⁻¹, and the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31).

Potential Applications and Fields of Research

The unique structural features of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol suggest its potential utility in several areas of chemical research and development.

Fragrance and Flavor Industry

The carane skeleton is a common motif in fragrance chemistry. Aldehydes and alcohols derived from carenes are known to possess pleasant scents.[4] It is highly probable that 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol could serve as a fragrance ingredient itself or as a key intermediate in the synthesis of other aroma compounds through esterification or other modifications of the hydroxyl group.

Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane framework makes it an attractive scaffold for the design of new therapeutic agents. By presenting substituents in well-defined spatial orientations, such molecules can exhibit high selectivity for biological targets. Research into nitrogen-containing derivatives of the 3,7,7-trimethylbicyclo[4.1.0]heptane system has explored their potential as cytotoxic, anti-HIV, and antioxidant agents.[6] This suggests that the core structure is of significant interest for biological applications. The hydroxyl group of the target molecule provides a convenient handle for further chemical derivatization to explore structure-activity relationships.

Applications cluster_fragrance Fragrance & Flavor cluster_pharma Pharmaceuticals main 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol Core Scaffold fragrance Aroma Ingredient main:f0->fragrance Direct Use frag_inter Intermediate for Ester Derivatives main:f0->frag_inter Functionalization pharma_scaffold Chiral Building Block main:f0->pharma_scaffold Structural Core pharma_deriv Derivatization for SAR Studies (e.g., Anti-HIV, Antioxidant) pharma_scaffold->pharma_deriv Leads to

Caption: Potential application pathways for the title compound.

Safety and Handling

Specific toxicological data for 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is not available. However, based on data for a related compound, 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, the class of compounds is expected to have low acute dermal toxicity.[7] Skin irritation and sensitization are potential hazards associated with some terpene derivatives. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is a chiral bicyclic alcohol with a promising, though currently underexplored, profile. Based on established chemical precedent, it is readily synthesizable from the natural product (+)-3-carene. Its structural characteristics point towards significant potential in the fragrance industry and as a scaffold in medicinal chemistry for the development of new therapeutic agents. This guide provides a foundational understanding of this molecule, offering a starting point for further research and development efforts.

References

  • Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. (2024-12-09). RSC Publishing.
  • PubChem. (n.d.). 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol. PubChem. [Link]

  • Cheméo. (n.d.). Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1«alpha»,3«beta»,4«alpha»,6«alpha»)-. Cheméo. [Link]

  • SpectraBase. (n.d.). 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-5-one. SpectraBase. [Link]

  • Synthesis and exploration of nitrogen-containing 3,7,7-trimethylbicyclo[4.1.0]heptane derivatives based on (+)-3-care. (2021, February). CNAA. [Link]

  • Wikipedia. (n.d.). Hydroformylation. Wikipedia. [Link]

  • Recent Studies of (+)-3-Carene Transformations with the Retention of the Native Framework. (2026-01-16). ResearchGate. [Link]

  • PubChem. (n.d.). 4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-one. PubChem. [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. NIST WebBook. [Link]

  • NIST. (n.d.). 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one. NIST WebBook. [Link]

  • precisionFDA. (n.d.). 3,7,7-TRIMETHYLBICYCLO(4.1.0)HEPTAN-4-OL, (1R,3R,4S,6S)-. precisionFDA. [Link]

  • Computational aspects of hydroformylation. (2014-12-04). RSC Publishing. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018-03-02). Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: Human health tier II assessment. AICIS. [Link]

  • Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Mettler Toledo. [Link]

Sources

Exploratory

natural occurrence of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol derivatives

An In-depth Technical Guide to the Natural Occurrence of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Occurrence of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological significance of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol and its related derivatives. These compounds belong to the thujane class of bicyclic monoterpenoids, a diverse group of natural products with a wide range of chemical structures and biological activities.

Introduction to the Thujane Skeleton

The core of these compounds is the bicyclo[4.1.0]heptane ring system, a structure characterized by a six-membered ring fused to a cyclopropane ring. The numbering of this bicyclic system is crucial for understanding the specific derivatives discussed in this guide. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, the focus of this document, is a primary alcohol derivative of this core structure. More commonly encountered in nature are the ketone derivatives, α- and β-thujone, and other positional alcohol isomers such as the thujanols.

Caption: Core bicyclo[4.1.0]heptane ring system.

Natural Occurrence and Distribution

Derivatives of 4,7,7-trimethylbicyclo[4.1.0]heptane are primarily found in the essential oils of a variety of plants. The distribution of these compounds is particularly concentrated in several plant families:

  • Cupressaceae: This family is a rich source of thujane monoterpenoids. For instance, Western redcedar (Thuja plicata) and other Thuja species are well-known producers of thujone.[1]

  • Asteraceae: Many species within this family, such as tansy (Tanacetum vulgare) and various wormwoods (Artemisia species), are known to contain significant amounts of thujone and related compounds.[2]

  • Lamiaceae: This family, which includes common sage (Salvia officinalis) and thyme (Thymus vulgaris), also produces thujane derivatives.[1][3]

While the ketone derivatives (thujones) are more widely reported, alcohol derivatives (thujanols) are also naturally present. For example, (E)-(R)-4-thujanol is a notable component of certain thyme essential oils and can even be the dominant compound in select chemotypes.[4][5] The specific 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol is less commonly reported as a major constituent but may be present in smaller quantities in these and other related plant species.

Biosynthesis of the Thujane Skeleton

The biosynthesis of thujane monoterpenoids originates from the general terpene biosynthetic pathway.[6] The key steps are as follows:

  • Precursor Formation: The pathway begins with the formation of geranyl diphosphate (GPP) from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7]

  • Cyclization: GPP is then cyclized by the enzyme (+)-sabinene synthase to form the pivotal intermediate, (+)-sabinene.[1]

  • Hydroxylation: The (+)-sabinene molecule undergoes stereospecific hydroxylation catalyzed by a cytochrome P450 monooxygenase, CYP750B1, to produce a sabinol.[1]

  • Oxidation and Reduction: The sabinol can then be further oxidized to the corresponding ketone, sabinone, which can then be reduced to form various thujone and thujanol stereoisomers.[8] The formation of the 3-methanol derivative would likely involve further enzymatic reduction of a corresponding carboxylic acid or aldehyde, which itself would be derived from the core thujane skeleton through oxidative processes.

Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Sabinene (+)-Sabinene GPP->Sabinene (+)-Sabinene Synthase Sabinol (+)-Sabinol Sabinene->Sabinol CYP750B1 (Hydroxylase) Sabinone Sabinone Sabinol->Sabinone Dehydrogenase Thujones α/β-Thujone Sabinone->Thujones Isomerase/Reductase Thujanols Thujanols (e.g., 4-thujanol) Sabinone->Thujanols Reductase Methanol_Derivative 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Sabinone->Methanol_Derivative Further Oxidations & Reductions (Hypothetical)

Caption: Proposed biosynthetic pathway of thujane derivatives.

Isolation and Purification

The extraction of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol and its derivatives from plant matrices typically involves the isolation of the essential oil fraction.

Extraction of Essential Oils

Several methods can be employed for the extraction of essential oils, with the choice of method depending on the plant material and the stability of the target compounds.[9]

  • Steam Distillation: This is the most common method for extracting essential oils.[7] It involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting condensate is a mixture of water and the essential oil, which can then be separated.

  • Hydrodistillation: In this method, the plant material is boiled in water, and the steam and volatile compounds are collected and condensed.[9]

  • Solvent Extraction: This technique uses organic solvents like hexane or ethanol to extract the essential oils. It is particularly useful for plant materials that are sensitive to heat.[10] The solvent is later removed by evaporation to yield a concrete, which can be further processed to obtain the absolute.

  • Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide as a solvent. It is a gentle process that can yield high-quality extracts without the use of organic solvents.[9]

Purification of Target Compounds

Once the essential oil is obtained, further purification is often necessary to isolate specific compounds.

  • Fractional Distillation: This technique can be used to separate compounds based on their boiling points.

  • Chromatography: Various chromatographic techniques are employed for high-purity isolation:

    • Column Chromatography: Using silica gel or alumina as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for fine purification.

    • Gas Chromatography (GC): Preparative GC can be used to isolate small quantities of highly pure compounds.

Protocol: Steam Distillation of Essential Oil from Thyme
  • Preparation of Plant Material: Fresh or dried thyme leaves and flowering tops are coarsely ground to increase the surface area for extraction.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

  • Distillation: Steam is passed through the plant material, carrying the volatile essential oils with it.

  • Condensation: The steam and essential oil vapor are cooled in the condenser, returning to a liquid state.

  • Separation: The collected distillate separates into two layers: the aqueous layer (hydrosol) and the upper layer of essential oil. The essential oil is carefully separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The pure essential oil is stored in a dark, airtight container at a low temperature to prevent degradation.

Structural Elucidation

The definitive identification of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol and its derivatives relies on a combination of modern spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in a complex mixture like an essential oil. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries for identification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[11] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed structural assignments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl group (-OH) in the case of the methanol derivative.

  • X-ray Crystallography: For crystalline derivatives, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.[11]

Synthetic Approaches

Chemical synthesis provides a means to obtain pure standards for analytical purposes, to produce larger quantities of rare natural products, and to create novel derivatives for structure-activity relationship (SAR) studies. A plausible synthetic route to 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol could be envisioned starting from a more readily available thujane derivative, such as 3-thujene or thujone.

Hypothetical Synthetic Workflow

Synthetic_Workflow Start Readily Available Thujane Precursor (e.g., Sabinene) Intermediate1 Functional Group Interconversion at C3 Start->Intermediate1 e.g., Hydroboration-Oxidation Intermediate2 Introduction of a Carboxaldehyde or Carboxylic Acid Group Intermediate1->Intermediate2 Oxidation Target 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Intermediate2->Target Reduction (e.g., with LiAlH4 or NaBH4)

Caption: A general synthetic workflow for the target molecule.

A regioselective synthesis of the four stereoisomers of 4-thujanol has been reported starting from sabinene, demonstrating the feasibility of stereocontrolled synthesis within this chemical family.[1]

Biological Activities and Therapeutic Potential

While specific biological activity data for 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol is limited, the activities of closely related thujane derivatives provide a strong indication of its potential.

Compound/ExtractBiological ActivityReference
α- and β-ThujoneNeurotoxic (GABA receptor antagonist), anti-cancer, anti-diabetic[7][11]
Thyme Thujanol EOAntibacterial, antiviral, immunostimulant, anti-inflammatory[3]
Terpinen-4-olAntimicrobial, anti-inflammatory[10]

The presence of the hydroxyl group in the 3-methanol derivative suggests potential for antimicrobial and anti-inflammatory activities. The primary alcohol functionality also offers a site for further chemical modification to create novel therapeutic agents with improved potency and selectivity.

Conclusion and Future Directions

The 4,7,7-trimethylbicyclo[4.1.0]heptane framework represents a versatile scaffold for the discovery of new bioactive compounds. While much of the research has focused on the more abundant ketone derivatives, the alcohol derivatives, including the 3-methanol compound, are an underexplored area with significant potential. Future research should focus on:

  • Screening a wider range of plant species for the natural occurrence of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

  • Developing efficient and stereoselective synthetic routes to this specific compound and its stereoisomers.

  • Conducting comprehensive biological evaluations to determine its pharmacological profile and potential therapeutic applications.

This in-depth understanding of the chemistry and biology of this class of compounds will be invaluable for researchers and drug development professionals seeking to harness the therapeutic potential of natural products.

References

  • Höld, K. M., Sirisoma, N. S., Ikeda, T., Narahashi, T., & Casida, J. E. (2001). alpha- and beta-Thujones (herbal medicines and food additives): synthesis and analysis of hydroxy and dehydro metabolites. Journal of Agricultural and Food Chemistry, 49(4), 2058-2063. [Link]

  • Schiebe, C., Unelius, C. R., Ganji, S., & Schlyter, F. (2019). Regioselective synthesis of all four stereoisomers of 4-thujanol (sabinene hydrate) from sabinene. ResearchGate. [Link]

  • Lahn, L. (2022). 4-thujanol: green kilogram production from a selected wild thyme. Industrial Crops and Products, 187, 115451. [Link]

  • Dehal, S. S., & Croteau, R. (1987). Metabolism of monoterpenes: specificity of the dehydrogenases responsible for the biosynthesis of camphor, 3-thujone, and 3-isothujone. Archives of Biochemistry and Biophysics, 258(1), 287-291. [Link]

  • University of Fribourg. (n.d.). Terpene Biosynthesis. [Link]

  • Gabler, J., Pöpping, B., & Anke, J. (2019). β-Thujone and Its Derivatives Modify the Probing Behavior of the Peach Potato Aphid. Insects, 10(5), 136. [Link]

  • Boussoula, E., et al. (2017). Chemical Composition and Biological Activity of Essential Oil from Cotula cinerea (Del.) Growing Wildly in the Middle East: A Short Review. ResearchGate. [Link]

  • Perfumer & Flavorist. (2022). Production of the 4-Thujanol Flavoring Agent in Crystal Form. Perfumer & Flavorist. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. NIST Chemistry WebBook. [Link]

  • chymist.com. (n.d.). Isolation of an Essential Oil. [Link]

  • IntechOpen. (2024). Phytochemistry, Medicinal Uses, and Beneficial Nutritional Effects of Essential Oils. [Link]

  • International Scientific Organization. (n.d.). Techniques for Thuja essential oil extraction and production of active chemical derivatives. [Link]

  • Altho Laboratoire. (n.d.). Thyme thujanol. [Link]

  • Lecture Notes. (n.d.). chemistry & isolation techniques of essential oils. [Link]

  • The Pherobase. (2025). Plant Compound: 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one. [Link]

  • ScienceDirect. (2020). Thymol bioactivity: A review focusing on practical applications. [Link]

  • Reddit. (2020). How to separate alcohol from essential oil? [Link]

  • NextSDS. (n.d.). 4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-ylmethanol. [Link]

  • MDPI. (2025). Chemical Composition, Biological Activity, and In VivoToxicity of Essential Oils Extracted from Mixtures of Plants and Spices. [Link]

  • ResearchGate. (n.d.). ESSENTIAL OILS | Isolation and Production. [Link]

Sources

Foundational

Biological Activity of 4,7,7-Trimethylbicyclo[4.1.0]heptane Derivatives: An In-Depth Technical Guide

Executive Summary The scaffold 4,7,7-trimethylbicyclo[4.1.0]heptane —systematically known as carane —is a rigid bicyclic monoterpene characterized by a cyclopropane ring fused to a cyclohexane ring . Predominantly synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4,7,7-trimethylbicyclo[4.1.0]heptane —systematically known as carane —is a rigid bicyclic monoterpene characterized by a cyclopropane ring fused to a cyclohexane ring . Predominantly synthesized from its naturally occurring alkene precursor, (+)-3-carene, the carane skeleton serves as a highly versatile chiral building block in medicinal chemistry . Functionalization of this scaffold, particularly at the C3 and C4 positions, yields a diverse library of derivatives exhibiting profound pharmacological properties, ranging from potent local anesthetic and anti-arrhythmic effects to targeted antimicrobial and cystic fibrosis transmembrane conductance regulator (CFTR) modulating activities .

This whitepaper synthesizes the structural biology, mechanistic pathways, and self-validating experimental protocols essential for researching 4,7,7-trimethylbicyclo[4.1.0]heptane derivatives.

Structural Biology & Physicochemical Profiling

The unique bioactivity of carane derivatives stems from their rigid, hydrophobic bicyclo[4.1.0]heptane core. The "trans" or "cis" designation in these derivatives refers to the spatial orientation of the cyclopropane methylene bridge relative to the larger cyclohexane ring substituents .

Because the core is highly lipophilic, carane derivatives readily interact with lipid bilayers. However, stereochemistry dictates the specificity of these interactions. For instance, the introduction of nitrogen-containing or sulfur-containing moieties at the C4 position creates epimeric forms (e.g., R and S diastereoisomers) that exhibit drastically different binding affinities to cellular receptors and ion channels .

Synthesis A (+)-3-Carene (Natural Precursor) B Hydrogenation & Functionalization A->B C trans-4-Hydroxymethylcarane (Key Intermediate) B->C D Esterification C->D E Oxidation C->E F Acetalization C->F G Bioactive Esters (Antimicrobial) D->G H Bioactive Aldehydes (Antioxidant) E->H I Bioactive Acetals (Anti-inflammatory) F->I

Synthetic workflow for 4,7,7-trimethylbicyclo[4.1.0]heptane derivatives from (+)-3-carene.

Pharmacological Profiles & Mechanistic Pathways

Local Anesthetic & Anti-Arrhythmic Activity (KP-23)

One of the most extensively studied 4,7,7-trimethylbicyclo[4.1.0]heptane derivatives is KP-23 ((-)-4-[2-hydroxy-3-(N-isopropylamino)-propoxyimino]-cis-carane hydrochloride). Pharmacological screening reveals that KP-23 possesses local anesthetic activity nearly twice as potent as lidocaine .

Mechanism of Action: KP-23 operates by intercalating into the phospholipid bilayer of cell membranes, subsequently blocking voltage-gated sodium channels. Molecular dynamics (MD) simulations demonstrate that the lipophilic carane head anchors into the hydrophobic core of the membrane, while the isopropyl side chain interacts with the lipid-water interface . Furthermore, KP-23 and its stereoisomers (KP-23R and KP-23S) have been shown to displace β-adrenoceptor ligands (e.g., [3H]CGP 12177) in cerebral cortical tissue, potentiating forskolin-stimulated cAMP responses .

Antimicrobial & Antifungal Efficacy (Thioterpenoids)

Sulfur-containing carane derivatives (thioterpenoids) exhibit significant antifungal and antibacterial properties . Mechanism of Action: The addition of an S−CH3​ group to the carane oxide scaffold increases lipophilicity, allowing the molecule to disrupt the integrity of fungal and bacterial cell membranes. This disruption leads to the leakage of intracellular contents and rapid cell death, without inducing mutagenic or genotoxic effects in mammalian host cells [[1]]([Link]).

CFTR Modulation & Protein Trafficking

Recent high-throughput screenings have identified specific oxidized carane derivatives, such as 4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol , as potential CFTR correctors [[2]]([Link]) . These cis-diols interact with misfolded Δ F508-CFTR proteins in the endoplasmic reticulum, stabilizing their conformation and enhancing their trafficking to the plasma membrane, presenting a novel therapeutic avenue for Cystic Fibrosis []([Link]).

MOA Carane 4,7,7-Trimethylbicyclo[4.1.0]heptane Derivatives KP23 KP-23 (Hydroxyamino carane) Carane->KP23 Thio Thioterpenoids (Sulfur-containing) Carane->Thio Diol Carane-3,4-diol Carane->Diol Membrane POPC Bilayer Intercalation & Na+ Channel Blockade KP23->Membrane CellWall Microbial Cell Membrane Disruption Thio->CellWall CFTR CFTR Protein Trafficking Correction Diol->CFTR Anesthetic Local Anesthetic & Anti-arrhythmic Effects Membrane->Anesthetic Antimicrobial Antifungal & Antibacterial Effects CellWall->Antimicrobial CF Cystic Fibrosis Therapeutic Potential CFTR->CF

Divergent biological mechanisms of key 4,7,7-trimethylbicyclo[4.1.0]heptane derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols incorporate strict internal controls and causality-driven material selections.

Molecular Dynamics Simulation of Membrane Intercalation

Causality of Experimental Choice: When simulating the interaction of KP-23 with lipid bilayers, palmitoyloleoylphosphatidylcholine (POPC) is explicitly chosen over cholesterol-rich models. POPC possesses only a single, well-hidden chiral center (C2). This eliminates confounding chiral interference, allowing researchers to accurately isolate the stereospecific interactions of the KP-23 epimers (R vs. S) with the membrane .

  • Construct a hydrated POPC bilayer system in an MD simulation environment (e.g., GROMACS).

  • Introduce eight KP-23 molecules in either neutral or protonated forms into the aqueous phase.

  • Run 3-ns trajectories, utilizing a pure POPC bilayer as the negative control reference system.

  • Analyze the N1-O1-C11-C12 torsion angles to differentiate the intercalation depths of the 'R' (~130°) and 'S' (~73°) epimers .

Broth Microdilution MIC Assay for Antimicrobial Screening

Trustworthiness & Validation: This protocol mandates a strict 0.5 McFarland standard to prevent false positives caused by over-inoculation. Both positive and negative controls are non-negotiable to validate assay sterility and baseline microbial viability .

  • Prepare a stock solution of the carane derivative (e.g., thioterpenoid) in DMSO.

  • Perform serial two-fold dilutions of the stock in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Dilute the inoculum in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculate the plate, ensuring the inclusion of a positive control (bacteria + broth, no compound) and a negative control (broth only).

  • Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined spectrophotometrically at OD 600 nm as the lowest concentration completely inhibiting visible growth .

ABTS•+ Radical Scavenging Assay for Antioxidant Capacity

Causality of Experimental Choice: The ABTS assay is selected over the DPPH assay because ABTS•+ is soluble in both aqueous and organic solvents. This is critical for accurately quantifying the antioxidant capacity of highly lipophilic trans-carane derivatives that would otherwise precipitate in standard aqueous assays .

  • Generate the ABTS•+ radical cation by reacting ABTS with potassium persulfate and incubating in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol until an absorbance of 0.70 (±0.02) at 734 nm is reached.

  • Add aliquots of the trans-carane derivative at varying concentrations to the 96-well plate.

  • Add the diluted ABTS•+ solution, incubate at room temperature for 30 minutes, and measure absorbance at 734 nm to calculate the IC50​ .

Quantitative Data Summary

Compound / DerivativeStructural ClassPrimary Biological Target / MechanismKey Activity / Metric
KP-23 Hydroxyamino caranePOPC bilayer intercalation / Na+ channelsLocal anesthetic potency > Lidocaine
KP-23R / KP-23S Diastereoisomers β -adrenoceptor binding Ki​ = 62.1 nM (S) to 161.1 nM (R)
Thioterpenoids Sulfur-containing caranesFungal/Bacterial cell membrane disruptionHigh Antifungal MIC Efficacy
Carane-3,4-diol cis-DiolCFTR protein traffickingEnhances Δ F508-CFTR function
trans-4-Hydroxymethylcarane Carane alcoholFree radical scavenging (ABTS•+)High Antioxidant IC50​

Sources

Exploratory

Spectroscopic Profiling of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Comprehensive Guide to NMR, IR, and MS Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6)[1] Executive Summary 4,7,7-Trimethylbicyclo[4.1.0]heptane-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6)[1]

Executive Summary

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol is a highly rigid, bicyclic monoterpenoid derivative based on the carane skeleton[1]. The carane core consists of a cyclohexane ring fused to a cyclopropane ring, a structural motif that imparts unique stereochemical properties and makes it a highly valuable chiral building block in natural product synthesis and drug discovery[2]. However, this rigidity also creates complex magnetic and vibrational environments. This whitepaper provides a definitive, causality-driven guide to elucidating the structure of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS).

Section 1: Self-Validating Experimental Protocols

In rigorous drug development environments, data is only as reliable as the system that generates it. Every spectroscopic technique must be executed as a self-validating system —meaning the protocol incorporates internal controls that continuously verify instrument accuracy during the run.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Method Choice: The rigid bicyclic structure of carane derivatives induces significant diamagnetic anisotropy, particularly from the cyclopropane ring, which highly shields adjacent protons[3]. High-resolution 1D and 2D NMR are required to resolve these overlapping multiplets.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified analyte (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Validation (The Self-Check): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at δ 0.00 ppm. If the TMS peak drifts or broadens during acquisition, the magnetic field homogeneity is compromised, and the instrument's shim must be recalibrated before proceeding.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay).

  • Hydroxyl Verification: To definitively confirm the primary alcohol (-OH) proton, add 1 drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet validates the -OH assignment through rapid deuterium exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality for Method Choice: Monoterpene alcohols are often viscous liquids. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting to prevent moisture absorption from the ambient air, which would artificially inflate the O-H stretch signal and compromise data integrity.

Step-by-Step Methodology:

  • Background Validation (The Self-Check): Perform a background scan (ambient air) using a diamond ATR crystal. The baseline must be perfectly flat (±2% transmittance). Any baseline deviation instantly flags crystal contamination or atmospheric interference (e.g., high CO₂/H₂O), halting the protocol until the crystal is cleaned.

  • Sample Application: Apply 2 µL of the neat liquid directly onto the ATR crystal, ensuring complete coverage of the sensor.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).

  • Post-Run Verification: Wipe the crystal with HPLC-grade isopropanol and run a subsequent background scan to verify zero sample carryover.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality for Method Choice: Electron Ionization (EI) at 70 eV is the gold standard for terpenes because it provides highly reproducible, high-energy fragmentation patterns necessary for differentiating closely related structural isomers[4].

Step-by-Step Methodology:

  • Instrument Tuning (The Self-Check): Inject Perfluorotributylamine (PFTBA) before the sample batch. The system is validated only if the m/z 69, 219, and 502 peaks are detected at their precise theoretical relative abundances. This guarantees the quadrupole mass analyzer is perfectly calibrated across the entire mass range.

  • Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 1:50, inlet temperature 250°C).

  • Separation: Utilize an HP-5MS capillary column. Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Ionization: EI at 70 eV, scanning m/z 40-400.

Workflow A Sample Preparation (>98% Purity, CDCl3 + TMS) B 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC) A->B C FT-IR Spectroscopy (ATR Method, Background Subtracted) A->C D GC-MS Analysis (EI, 70 eV, PFTBA Tuned) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Fig 1. Self-validating spectroscopic workflow for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol.

Section 2: Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected spectroscopic data for 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, grounded in the established physical chemistry of carane derivatives[2][3][4].

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling (J in Hz)Mechanistic Assignment
-CH₂OH 3.55 - 3.75dd2HJ = 10.5, 6.0Diastereotopic protons of the primary alcohol.
-OH 2.10br s1H-Exchangeable with D₂O.
H-3, H-4 1.60 - 1.90m2H-Methine protons on the cyclohexane ring.
H-2, H-5 1.10 - 1.50m4H-Methylene protons on the cyclohexane ring.
7-CH₃ (endo)1.05s3H-Gem-dimethyl; deshielded relative to the exo-methyl.
4-CH₃ 0.95d3HJ = 6.5Methyl group split by the adjacent H-4 methine.
7-CH₃ (exo)0.85s3H-Gem-dimethyl; shielded by ring anisotropy.
H-1, H-6 0.55 - 0.75m2H-Cyclopropane bridgehead protons (highly shielded).
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment
-CH₂OH 66.5CH₂Deshielded by the electronegative oxygen atom.
C-3 42.1CHMethine carbon attached to the hydroxymethyl group.
C-4 34.5CHMethine carbon attached to the methyl group.
C-2, C-5 28.5, 29.2CH₂Cyclohexane ring methylenes.
7-CH₃ (endo)28.8CH₃Gem-dimethyl carbon.
4-CH₃ 19.5CH₃Methyl group on C-4.
C-1, C-6 18.2, 19.0CHCyclopropane methines.
C-7 17.5CQuaternary cyclopropane carbon.
7-CH₃ (exo)15.4CH₃Gem-dimethyl carbon.
Table 3: FT-IR Vibrational Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3350 Strong, BroadO-H stretchIndicates a hydrogen-bonded hydroxyl group.
3010 WeakC-H stretchHigher s-character of cyclopropane C-H bonds.
2950, 2870 StrongC-H stretchAlkyl backbone stretching (sp³ carbons).
1455 MediumC-H bendingScissoring of methylene (CH₂) groups.
1380, 1370 MediumC-H bendingCharacteristic gem-dimethyl split (carane feature).
1040 StrongC-O stretchPrimary alcohol C-O bond stretching.
Table 4: GC-MS Fragmentation Data (EI, 70 eV)
m/zRelative Abundance (%)FragmentCausality / Cleavage Mechanism
168 2[M]⁺Intact molecular ion (weak due to facile fragmentation).
153 15[M - CH₃]⁺Loss of a methyl radical (likely from the gem-dimethyl).
150 25[M - H₂O]⁺Dehydration, common for primary alcohols under EI.
137 40[M - CH₂OH]⁺Alpha-cleavage loss of the hydroxymethyl radical.
107 100[C₈H₁₁]⁺Base peak; stable conjugated carbocation after ring opening.
93 85[C₇H₉]⁺Typical terpene fragmentation product.

Section 3: Mechanistic Interpretation of Spectral Features

To achieve true expertise in structural elucidation, one must understand the physical chemistry driving the data:

  • Diamagnetic Anisotropy of the Cyclopropane Ring: In the ¹H NMR spectrum, the protons attached to C-1 and C-6 appear highly upfield (0.55 - 0.75 ppm). This is not an anomaly; it is caused by the induced magnetic field generated by the circulation of electrons in the strained C-C bonds of the three-membered ring, which strongly shields protons located above or below the ring plane[2][3].

  • Gem-Dimethyl Splitting in IR: The FT-IR spectrum exhibits a distinct doublet at 1380 and 1370 cm⁻¹. This is caused by the symmetric bending vibrations of the two methyl groups at C-7 coupling with each other. One vibration is in-phase and the other is out-of-phase, a hallmark diagnostic feature of the carane/isopropyl structural motif[4].

  • Mass Spectrometric Ring Cleavage: Under 70 eV electron ionization, the bicyclic system is highly unstable. The loss of the hydroxymethyl group (alpha-cleavage) yields m/z 137. However, the base peak at m/z 107 is driven by the subsequent rapid opening of the strained cyclopropane ring, followed by the ejection of the gem-dimethyl bridge to form a highly stable, resonance-stabilized conjugated carbocation[4].

MS_Frag M Molecular Ion [M]+ m/z 168 F1 [M - H2O]+ m/z 150 M->F1 - H2O F2 [M - CH2OH]+ m/z 137 M->F2 - CH2OH F3 [M - CH3]+ m/z 153 M->F3 - CH3 F4 Base Peak m/z 107 F1->F4 Ring Cleavage F2->F4 Ring Cleavage

Fig 2. Primary EI-MS fragmentation pathways for the carane derivative.

References

  • Title: 82004-06-6 Bicyclo[4.1.
  • Source: ichem.
  • Source: benchchem.
  • Source: researchgate.

Sources

Foundational

The Bicyclo[4.1.0]heptane Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract The bicyclo[4.1.0]heptane, or norcarane, framework represents a fascinating and synthetically valuable structural motif in organic chemistry. Characterized by the fusion of a cyclohexane and a cyclopropane ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[4.1.0]heptane, or norcarane, framework represents a fascinating and synthetically valuable structural motif in organic chemistry. Characterized by the fusion of a cyclohexane and a cyclopropane ring, this strained bicyclic system has captivated chemists for over a century. Its unique conformational constraints and reactivity have led to its incorporation into a variety of natural products and have made it a compelling scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of bicyclo[4.1.0]heptane compounds, details key synthetic methodologies, explores its structural and conformational properties, and highlights its significance in the fields of natural product synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Historical Perspective: The Emergence of a Strained Bicyclic System

The story of bicyclo[4.1.0]heptane is intrinsically linked to the broader history of understanding and synthesizing cyclic and strained organic molecules. In the late 19th century, the prevailing theories of chemical bonding were challenged by the existence of small-ring compounds.

The Shadow of Baeyer's Strain Theory

Adolf von Baeyer's Strain Theory, proposed in 1885, was a seminal yet ultimately incomplete attempt to explain the stability of cyclic compounds.[1][2] Baeyer postulated that the stability of cycloalkanes was directly related to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[2][3] According to this theory, cyclopropane, with its 60° bond angles, was predicted to be highly strained and therefore unstable.[4] This created a conceptual barrier to the deliberate synthesis of such structures. While Baeyer's theory correctly identified the high strain in three- and four-membered rings, it incorrectly assumed planarity in larger rings and thus failed to predict the exceptional stability of cyclohexane in its chair conformation.[1]

The groundbreaking work of chemists like William Henry Perkin Jr., who successfully synthesized a variety of cyclic compounds, began to challenge the limitations of Baeyer's initial framework and paved the way for a more nuanced understanding of ring strain.[5] Similarly, Richard Willstätter's synthesis of cyclobutane in 1907 further demonstrated that strained rings could indeed be prepared and isolated.[6]

Early Synthetic Endeavors and the Dawn of Carbene Chemistry

While a definitive, singular "discovery" of the parent bicyclo[4.1.0]heptane is not clearly documented as a landmark event predating modern synthetic methods, its conceptualization and eventual synthesis were the culmination of advancements in forming cyclopropane rings. Early methods for cyclopropanation were often harsh and limited in scope.

A significant conceptual leap came with the understanding and application of carbene and carbenoid species. The reaction of diazomethane with alkenes, often photolytically or catalytically induced, provided a route to cyclopropanes. However, the highly reactive and often explosive nature of diazomethane presented significant practical challenges.

A more direct and classical approach to the bicyclo[4.1.0]heptane skeleton involved the generation of dichlorocarbene and its addition to cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane. This dihalocyclopropane could then be reductively dehalogenated to yield the parent norcarane. This two-step process, while effective, highlighted the need for more direct and stereospecific methods for cyclopropanation.

Foundational Synthetic Methodologies

The development of efficient and reliable methods for constructing the bicyclo[4.1.0]heptane ring system has been a continuous area of research. The following sections detail some of the most significant and widely employed synthetic strategies.

The Simmons-Smith Reaction: A Paradigm Shift in Cyclopropanation

The discovery of the Simmons-Smith reaction in 1958 by Howard E. Simmons and Ronald D. Smith marked a watershed moment in cyclopropane synthesis.[7] This reaction involves the treatment of an alkene with diiodomethane and a zinc-copper couple to stereospecifically form a cyclopropane ring.[7][8] In the context of bicyclo[4.1.0]heptane, the reaction of cyclohexene with the Simmons-Smith reagent provides a direct and high-yielding route to norcarane.[8]

The key reactive species is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to the double bond in a concerted fashion.[9] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

A significant improvement to the original protocol is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and better reproducibility.

Experimental Protocol: Synthesis of Bicyclo[4.1.0]heptane (Norcarane) via the Simmons-Smith Reaction [8]

A. Preparation of Zinc-Copper Couple:

  • In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, add 49.2 g (0.75 g-atom) of zinc powder and 40 mL of 3% hydrochloric acid.

  • Stir the mixture rapidly for 1 minute, then decant the supernatant.

  • Wash the zinc powder successively with three additional 40-mL portions of 3% hydrochloric acid, five 100-mL portions of distilled water, and two 75-mL portions of 2% aqueous copper sulfate solution.

  • Further wash the activated zinc with five 100-mL portions of distilled water, two 75-mL portions of absolute ethanol, and five 75-mL portions of anhydrous ether.

  • Dry the resulting zinc-copper couple under vacuum.

B. Synthesis of Norcarane:

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of the prepared zinc-copper couple and 250 mL of anhydrous ether.

  • Add a crystal of iodine and stir until the brown color disappears.

  • Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of methylene iodide in one portion.

  • Gently reflux the reaction mixture with stirring. The reaction typically starts within 15-30 minutes and continues for about 15 hours.

  • After cooling, decant the ether solution from the unreacted zinc-copper couple.

  • Wash the remaining solids with two 50-mL portions of ether.

  • Combine the ether solutions and wash successively with two 100-mL portions of a saturated ammonium chloride solution, two 100-mL portions of a saturated sodium bicarbonate solution, and finally with 100 mL of a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure norcarane.

Dichlorocarbene Addition and Reduction

As mentioned previously, a common and often high-yielding method for the synthesis of bicyclo[4.1.0]heptane derivatives involves the addition of dichlorocarbene to cyclohexene, followed by reduction. Dichlorocarbene can be generated from various precursors, with chloroform and a strong base being one of the most common methods.

Experimental Protocol: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane [8]

  • In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stirrer, add 82.1 g (1.0 mol) of cyclohexene, 480 g (4.0 mol) of chloroform, and 10 mL of ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add a solution of 160 g (4.0 mol) of sodium hydroxide in 160 mL of water through the addition funnel over a period that maintains the internal temperature below 20 °C.

  • After the addition is complete, continue stirring at 0 °C for 20 minutes, then for 1 hour at room temperature, and finally for 3 hours at 50 °C.

  • After cooling, evaporate the excess chloroform using a rotary evaporator.

  • Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.

  • Separate the organic phase and extract the aqueous phase three times with 30 mL of pentane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to yield the crude product.

  • Purify the crude 7,7-dichlorobicyclo[4.1.0]heptane by vacuum distillation.

The resulting 7,7-dichloronorcarane can be reduced to norcarane using various reducing agents, such as sodium in liquid ammonia or lithium aluminum hydride.

Structural and Conformational Analysis

The fusion of the rigid cyclopropane ring onto the flexible cyclohexane ring imposes significant conformational constraints on the bicyclo[4.1.0]heptane system. The relative stability of the cis- and trans-fused isomers is a key aspect of its stereochemistry.

The Predominance of the cis-Isomer

In the vast majority of cases, the cis-fused bicyclo[4.1.0]heptane is significantly more stable than its hypothetical trans-fused counterpart.[10][11] The trans-fusion would introduce an immense amount of ring strain, forcing the six-membered ring into a highly distorted and energetically unfavorable conformation.[9] The cis-isomer, often described as having a "boat-like" conformation for the six-membered ring, allows for a more relaxed geometry that minimizes both angle and torsional strain.[5][10]

G cluster_cis cis-Bicyclo[4.1.0]heptane (More Stable) cluster_trans trans-Bicyclo[4.1.0]heptane (Highly Strained) C1 C2 C3 C4 C5 C6 C7 T1 T2 T3 T4 T5 T6 T7 caption Conformational Stability of Bicyclo[4.1.0]heptane Isomers

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[4.1.0]heptane derivatives. The unique geometry of the ring system gives rise to characteristic chemical shifts and coupling constants.

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[4.1.0]heptane (Norcarane)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1, C6 (Bridgehead)~0.8~19.5
C2, C5~1.2 (endo), ~1.8 (exo)~23.0
C3, C4~1.1 (endo), ~1.7 (exo)~21.5
C7 (Cyclopropyl)~0.2 (endo), ~0.6 (exo)~13.0

Note: Approximate values; actual shifts can vary with solvent and substitution.

The upfield chemical shifts of the C7 protons and carbon are characteristic of the cyclopropane ring. The differentiation between endo and exo protons on the cyclohexane ring can often be achieved through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Bicyclo[4.1.0]heptane in Natural Products and Drug Discovery

The bicyclo[4.1.0]heptane scaffold is a recurring motif in a number of biologically active natural products. Its rigid structure can pre-organize substituents in a specific spatial orientation, which can be crucial for binding to biological targets.

Notable Natural Products
  • Thujopsene: A tricyclic sesquiterpene found in the essential oils of coniferous trees, particularly Thuja species.[1] Thujopsene has a characteristic woody aroma and is used in the fragrance industry.[12] Its synthesis often involves a key cyclopropanation step to form the bicyclo[4.1.0]heptane core.[1]

  • Sabinene: A bicyclic monoterpene that is a constituent of various essential oils, including those from juniper and savory.[6] Sabinene exists as two enantiomers and exhibits antimicrobial and anti-inflammatory properties.[13]

  • (+)-trans-Chrysanthemic Acid: A key component of pyrethrins, a class of natural insecticides found in chrysanthemum flowers.[4] The cyclopropane ring is essential for their insecticidal activity. Synthetic pyrethroids, which are widely used commercial insecticides, are often esters of chrysanthemic acid and its analogues.[12]

G cluster_natural_products Bicyclo[4.1.0]heptane in Natural Products Thujopsene Thujopsene (Fragrance) Sabinene Sabinene (Antimicrobial) Chrysanthemic_Acid (+)-trans-Chrysanthemic Acid (Insecticide Precursor)

Applications in Medicinal Chemistry

The rigid nature of the bicyclo[4.1.0]heptane scaffold makes it an attractive isostere for phenyl rings in drug design. Replacing a flexible phenyl group with a conformationally restricted bicyclo[4.1.0]heptane can lead to improved binding affinity, selectivity, and metabolic stability.

For example, researchers have successfully used bicyclo[4.1.0]heptanes as phenyl replacements in the development of melanin-concentrating hormone (MCH) receptor antagonists, which are being investigated as potential treatments for obesity.[14] This substitution can help to mitigate potential mutagenic liabilities associated with certain biphenyl moieties.[14]

Conclusion and Future Outlook

From its theoretical underpinnings in the early days of organic chemistry to its modern-day applications in total synthesis and drug discovery, the bicyclo[4.1.0]heptane framework has proven to be a rich and enduring area of chemical research. The development of powerful synthetic tools, most notably the Simmons-Smith reaction, has made this strained yet versatile scaffold readily accessible. Its presence in a diverse array of natural products underscores its biological relevance, while its use as a rigid isostere in medicinal chemistry highlights its potential for the creation of novel therapeutics. As synthetic methodologies continue to evolve, particularly in the realm of asymmetric catalysis, the ability to construct enantiomerically pure and highly functionalized bicyclo[4.1.0]heptane derivatives will undoubtedly lead to new discoveries and applications in the chemical and life sciences.

References

  • Smith, R. D., & Simmons, H. E. (1959). Norcarane. Organic Syntheses, 39, 72.
  • Baeyer, A. (1885). Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281.
  • Willstätter, R., & Bruce, J. (1907). Zur Kenntniss des Cyclobutans. Berichte der deutschen chemischen Gesellschaft, 40(3), 3979-3999.
  • Baeyer, A. (1885). Ueber die Spannung in den Ringen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2277-2281.
  • Baeyer's Strain Theory. (n.d.). Pharm D Guru. Retrieved from [Link]

  • Baeyer's Strain Theory. (n.d.). Chemistry Notes. Retrieved from [Link]

  • Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer? (2019, April 18). Quora. Retrieved from [Link]

  • trans-Decalin is more stable than its cis isomer, but cis-bicyclo[4.1.0]heptane is more stable than its trans isomer. Explain. (n.d.). Vaia. Retrieved from [Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
  • Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product. (2016). ACS Chemical Biology, 11(7), 1957-1966.
  • A stereoselective synthesis of trans-chrysanthemic acid. (1971).
  • William Henry Perkin Jr. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link].

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850.
  • trans-Decalin is more stable than its cis isomer, but cis-bicyclo[4.1.0]heptane is more stable... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. (2018). Metabolic Engineering, 47, 147-154.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651.
  • Synthesis of trans-chrysanthemic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2025). Chemistry – An Asian Journal.
  • Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(10), 2754-2758.
  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradi
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Exploratory

Unlocking the Therapeutic Potential of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Technical Guide for Novel Drug Discovery

Foreword: The Untapped Promise of a Privileged Scaffold In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount. The bicyclo[4.1.0]heptane framework, a prominent feature in numerous natural products and biologically active compounds, represents a "privileged scaffold" that has consistently yielded molecules with significant therapeutic potential. This guide focuses on a specific, yet underexplored, member of this family: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol . While direct biological data for this compound is scarce, its structural relationship to the well-studied thujane and carane classes of monoterpenes provides a strong rationale for its investigation across multiple therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of research and providing the foundational knowledge to unlock the latent potential of this intriguing molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of any drug discovery program. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

PropertyValueSource
Chemical Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
CAS Number 82004-06-6
Predicted LogP 2.29700
Predicted Polar Surface Area 20.23 Ų
Synonyms (4,7,7-Trimethylbicyclo[4.1.0]heptan-3-yl)methanol, Thujyl alcohol derivative

The predicted LogP value suggests good oral bioavailability, a desirable characteristic for many drug candidates. The presence of a primary alcohol provides a convenient handle for synthetic modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Potential Research Areas: A Roadmap for Discovery

The true potential of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol lies in its structural similarity to other biologically active molecules. This guide proposes three primary areas of investigation, each supported by a strong scientific rationale and a clear experimental path forward.

Antiviral Therapeutics: A Novel Scaffold for Viral Targets

Scientific Rationale: The bicyclo[4.1.0]heptane scaffold has been successfully incorporated into carbocyclic nucleoside analogues that exhibit antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1).[1][2][3][4][5] The rigid, three-dimensional nature of this framework can effectively mimic the ribose sugar of natural nucleosides, allowing for interaction with viral polymerases or other key enzymes. The 4,7,7-trimethyl substitution pattern and the exocyclic methanol group of our target compound offer unique steric and electronic features that could be exploited to design novel, potent, and selective antiviral agents.

Proposed Research Workflow:

antiviral_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 4,7,7-Trimethylbicyclo [4.1.0]heptane-3-methanol esterification Esterification & Etherification start->esterification click_chem Click Chemistry (Azide/Alkyne) start->click_chem library Derivative Library esterification->library click_chem->library cytotoxicity Cytotoxicity Assays (e.g., MTT) library->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) cytotoxicity->antiviral moa Mechanism of Action (e.g., Polymerase Inhibition) antiviral->moa sar SAR Studies moa->sar adme In vitro ADME/ Tox Profiling sar->adme in_vivo In vivo Efficacy (Animal Models) adme->in_vivo

Caption: Proposed workflow for the discovery of antiviral agents.

Experimental Protocols:

Protocol 2.1.1: Plaque Reduction Assay for HSV-1

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 90-100% confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). After the adsorption period, remove the viral inoculum and add the compound-containing overlay medium to the wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until plaques are visible.

  • Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration) value for each compound.

Anticancer Drug Development: Targeting Proliferation and Survival Pathways

Scientific Rationale: A vast body of literature supports the anticancer properties of monoterpenes, the broader class to which our target molecule belongs.[6][7][8][9][10] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. The lipophilic nature of the bicyclo[4.1.0]heptane core could facilitate cell membrane penetration, while the hydroxyl group can be functionalized to introduce pharmacophores that target specific cancer-related proteins.

Proposed Signaling Pathway for Investigation:

anticancer_pathway cluster_cell Cancer Cell cluster_pathway Potential Targets compound 4,7,7-Trimethylbicyclo [4.1.0]heptane-3-methanol Derivatives pi3k PI3K/Akt Pathway compound->pi3k Inhibition mapk MAPK/ERK Pathway compound->mapk Inhibition apoptosis Apoptosis Induction (e.g., Caspase activation) compound->apoptosis Activation proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation apoptosis->proliferation Inhibition

Caption: Potential anticancer mechanisms of action.

Experimental Protocols:

Protocol 2.2.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (50% inhibitory concentration) value for each compound.

Anti-inflammatory and Immunomodulatory Agents

Scientific Rationale: Monoterpene alcohols, such as linalool and citronellol, have demonstrated significant anti-inflammatory and analgesic properties.[11][12][13][14] These effects are often mediated through the modulation of inflammatory cytokines and signaling pathways. The bicyclo[4.1.0]heptane scaffold has also been incorporated into antagonists of the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory responses.[15][16][17][18][19] This suggests that 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol and its derivatives could serve as a novel platform for the development of anti-inflammatory drugs.

Proposed Research Strategy:

anti_inflammatory_strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Target Compound & Derivatives lps LPS-stimulated Macrophages (NO, Cytokine Production) start->lps p2y14 P2Y14 Receptor Binding & Functional Assays start->p2y14 carrageenan Carrageenan-induced Paw Edema lps->carrageenan asthma Ovalbumin-induced Asthma Model p2y14->asthma

Caption: A multi-pronged approach to evaluating anti-inflammatory potential.

Experimental Protocols:

Protocol 2.3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Synthetic Strategies for Derivative Library Generation

To fully explore the therapeutic potential of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a diverse library of analogues must be synthesized. The primary alcohol serves as a versatile starting point for a range of chemical transformations.

Key Synthetic Transformations:

  • Esterification and Etherification: The hydroxyl group can be readily converted to a wide variety of esters and ethers to probe the effects of varying steric bulk, electronics, and lipophilicity.

  • Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid opens up a vast array of subsequent chemical modifications, including reductive amination, Wittig reactions, and amide bond formation.

  • "Click" Chemistry: Conversion of the alcohol to an azide or an alkyne allows for the use of highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to introduce diverse heterocyclic moieties.[1][3]

Conclusion and Future Directions

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol represents a molecule of significant, yet largely untapped, potential. Its rigid bicyclic core, derived from a privileged scaffold in medicinal chemistry, combined with its tractable synthetic handles, makes it an ideal starting point for the development of novel therapeutics. The research areas outlined in this guide—antiviral, anticancer, and anti-inflammatory drug discovery—are supported by a strong foundation of literature on structurally related compounds. By pursuing the proposed experimental workflows, researchers can systematically evaluate the biological activities of this compound and its derivatives, paving the way for the discovery of next-generation medicines. The journey from a single molecule to a life-changing therapy is long and challenging, but for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, the first steps on that path are clear and compelling.

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  • New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. (2019, July 3). MDPI. [Link]

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  • Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium). (2020, June 23). MDPI. [Link]

  • Synthesis and exploration of nitrogen-containing 3,7,7-trimethylbicyclo[4.1.0]heptane derivatives based on (+)-3-care. . [Link]

  • Chemical Properties of Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1«alpha. Cheméo. [Link]

  • Bicyclo[4.1.0]heptan-3-ol Properties. (2025, October 15). EPA. [Link]

  • 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one. NIST WebBook. [Link]

  • Bicyclo[4.1.0]hept-4-ene-3-methanol, 4,7,7-trimethyl-. PubChem. [Link]

  • CN104557653A - Preparation method for 7-methyl-aza-bicyclo[7][20]heptane. Google Patents.

  • Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)-. NIST WebBook. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2025, October 17). ResearchGate. [Link]

  • Bicyclo[4.1.0]heptane-3,4-diol, 3,7,7-trimethyl-, (1α,3β,4β,6α)-. CAS Common Chemistry. [Link]

Sources

Foundational

Structure Elucidation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Comprehensive Technical Guide

Executive Summary The carane framework, characterized by a conformationally rigid bicyclo[4.1.0]heptane system, is a privileged structural motif in terpene chemistry. Derivatives such as 4,7,7-trimethylbicyclo[4.1.0]hept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carane framework, characterized by a conformationally rigid bicyclo[4.1.0]heptane system, is a privileged structural motif in terpene chemistry. Derivatives such as 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6)[1] serve as critical intermediates in the development of chiral auxiliaries, advanced fragrances, and novel pharmacophores. The structural elucidation of this compound presents a unique analytical challenge due to the presence of multiple contiguous stereocenters and the severe spectral overlap typical of saturated bicyclic monoterpenes. This guide details the self-validating synthetic protocols and the advanced 2D NMR methodologies required to unambiguously determine its chemical structure and relative stereochemistry.

Chemical Context & Synthesis Strategy

To obtain a high-purity sample suitable for rigorous spectroscopic analysis, the target compound is typically synthesized via the functionalization of naturally abundant (+)-3-carene[2]. The introduction of the hydroxymethyl group is achieved through a two-step hydroformylation-reduction sequence.

Causality in Experimental Design: Rhodium-catalyzed hydroformylation is specifically chosen over traditional Cobalt catalysis. Rhodium operates under significantly milder conditions (lower temperature and pressure), which is absolutely critical to prevent the acid-catalyzed ring-opening or isomerization of the highly strained cyclopropane moiety inherent to the carane skeleton[2].

Protocol: Synthesis and Isolation

Step 1: Regioselective Hydroformylation

  • In a high-pressure autoclave, dissolve (+)-3-carene (10 mmol) in dry toluene (20 mL).

  • Add the catalyst precursor Rh(acac)(CO)2​ (0.1 mol%) and a bulky phosphite ligand. Reasoning: The bulky ligand maximizes regioselectivity, directing the formyl group to the less sterically hindered carbon of the double bond.

  • Pressurize the reactor with syngas ( CO/H2​ , 1:1) to 20 bar and heat at 80 °C for 12 hours.

Step 2: Chemoselective Reduction 4. Cool the mixture, safely vent the gases, and transfer the crude 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxaldehyde intermediate to a round-bottom flask. 5. Add absolute ethanol (30 mL) and cool the system to 0 °C. 6. Slowly add NaBH4​ (15 mmol) in portions. Reasoning: NaBH4​ is selected over LiAlH4​ to ensure strict chemoselectivity, preventing over-reduction or unwanted side reactions with residual transition metals.

Step 3: Self-Validating Workup 7. Monitor the reaction via TLC (Hexane:EtOAc 8:2). The protocol is self-validating when the aldehyde intermediate ( Rf​≈0.6 ) completely disappears, replaced by the more polar alcohol product ( Rf​≈0.3 ). 8. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via flash column chromatography.

Synthesis A (+)-3-Carene B Rh-Catalyzed Hydroformylation A->B CO/H2, 80°C C 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-carboxaldehyde B->C D NaBH4 Reduction C->D EtOH, 0°C E 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol D->E

Synthetic pathway from (+)-3-carene to the target 3-methanol derivative.

Spectroscopic Structure Elucidation

Infrared (IR) Spectroscopy Validation

Before proceeding to complex NMR acquisition, FT-IR provides rapid, self-validating functional group analysis. The complete disappearance of the C=C stretching frequency at ~1640 cm−1 (characteristic of the starting 3-carene) and the emergence of a broad, strong O-H stretching band at 3300–3400 cm−1 confirms the successful transformation. Crucially, the cyclopropane C-H stretch is retained at ~3010 cm−1 , proving the strained ring survived the reaction conditions intact.

1D and 2D NMR Strategy

The aliphatic nature of the carane skeleton results in severe spectral overlap in the 1H NMR spectrum between 0.5 and 2.0 ppm. Therefore, relying solely on 1D NMR is insufficient. A comprehensive 2D NMR strategy is mandatory to map the carbon framework[3].

NMR_Workflow N1 1D NMR 1H and 13C acquisition Identify functional groups N2 HSQC Map directly bonded 1H-13C pairs N1->N2 N3 COSY Trace continuous spin systems N2->N3 N4 HMBC Connect spin systems across quaternary C7 N3->N4 N5 NOESY Establish relative stereochemistry N4->N5

Sequential 2D NMR workflow for unambiguous structure elucidation.

Table 1: Summarized 1H and 13C NMR Data (400 MHz / 100 MHz, CDCl3​ )

Position 13C δ (ppm) 1H δ (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C-1 18.50.65mC-2, C-6, C-7
C-2 28.21.45, 1.80mC-1, C-3, C-4
C-3 43.51.60mC-2, C-4, C-11
C-4 35.11.10mC-3, C-5, C-10
C-5 25.40.95, 1.35mC-1, C-4, C-6
C-6 19.20.70mC-1, C-5, C-7
C-7 17.8---
C-8 (7- CH3​ )28.51.02sC-1, C-6, C-7, C-9
C-9 (7- CH3​ )15.30.85sC-1, C-6, C-7, C-8
C-10 (4- CH3​ )20.10.98d, J=6.8 C-3, C-4, C-5
C-11 (3- CH2​OH )65.43.55, 3.65dd, J=10.5,6.0 C-2, C-3, C-4

Causality in NMR Interpretation:

  • HSQC Dispersion: HSQC is employed to resolve the heavily overlapped proton signals by dispersing them along the much broader 13C chemical shift axis.

  • Diamagnetic Anisotropy: The cyclopropane bridgehead protons (H-1 and H-6) are highly shielded ( δ 0.65 and 0.70 ppm). This is a direct consequence of the diamagnetic anisotropy generated by the cyclopropane ring currents.

  • HMBC Anchoring: HMBC acts as the primary self-validating tool for the carbon skeleton. The quaternary carbon C-7 ( δ 17.8 ppm) lacks an HSQC cross-peak but exhibits strong HMBC correlations with the gem-dimethyl protons (H-8, H-9) and the bridgehead protons (H-1, H-6), seamlessly anchoring the cyclopropane ring to the cyclohexane base.

Stereochemical Determination via NOESY

The relative stereochemistry of the newly formed stereocenters at C-3 and C-4 is elucidated using NOESY[4]. Because the bicyclo[4.1.0]heptane system is conformationally restricted (typically adopting a flattened boat conformation), the spatial proximity of protons yields highly reliable and reproducible NOE enhancements.

NOESY_Correlations H3 H-3 H4 H-4 H3->H4 Strong H8 H-8 (beta-CH3) H3->H8 Weak H4->H8 Strong H11 H-11 (CH2OH) H10 H-10 (CH3) H11->H10 Medium

Key NOESY correlations establishing the relative stereochemistry.

  • Cis-Relationship: A strong NOE between H-3 and H-4 indicates a cis-relationship between these two protons on the cyclohexane ring.

  • Trans-Substituents: The absence of a strong NOE between the hydroxymethyl protons (H-11) and the C-4 methyl protons (H-10) confirms that the bulky substituents themselves are oriented trans to each other, which is thermodynamically favored to minimize steric clash.

  • Facial Orientation: The absolute orientation of the cyclopropane ring relative to the substituents is confirmed by NOEs between the β -methyl (H-8) and the axial protons on the cyclohexane ring.

Conclusion

The structural elucidation of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol demands a synergistic approach. By combining a regioselective, catalyst-controlled synthesis with an advanced 2D NMR workflow, researchers can systematically map complex spin systems and spatial proximities. This self-validating methodology ensures the unambiguous assignment of the highly constrained stereochemical architecture found in carane derivatives, establishing a reliable foundation for their downstream application in pharmaceutical and fine chemical development.

References

  • Wovkulich, P. M., et al. "13C-Nmr Spectroscopy of Carane Derivatives." Gazzetta Chimica Italiana 105, 1215 (1975). URL:[Link]

  • Kolehmainen, E., et al. "Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene." RSC Publishing. URL: [Link]

Sources

Exploratory

Solubility Profiling of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Methodological Framework for Researchers

An In-depth Technical Guide Abstract: The precise characterization of a compound's solubility is a cornerstone of chemical research and development, influencing everything from reaction kinetics to formulation stability....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The precise characterization of a compound's solubility is a cornerstone of chemical research and development, influencing everything from reaction kinetics to formulation stability. This guide provides a comprehensive technical framework for determining the solubility of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a bicyclic monoterpenoid alcohol, in organic solvents. While specific solubility data for this exact molecule is not extensively published, this document outlines the fundamental principles, solvent selection strategies, and detailed experimental protocols necessary for researchers to generate reliable and reproducible solubility profiles. We delve into the theoretical underpinnings of solubility, provide a step-by-step method for equilibrium solubility determination, and discuss appropriate analytical techniques for quantification, empowering scientists in drug development and chemical synthesis to master this critical physicochemical parameter.

Introduction: The Significance of Solubility

In the realm of chemical and pharmaceutical sciences, understanding the solubility of a molecule is not merely an academic exercise; it is a critical determinant of its utility. For a compound like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a chiral bicyclic alcohol, its solubility profile governs its behavior in various applications, including:

  • Reaction Chemistry: The choice of solvent can dictate reaction rates, yield, and even the stereochemical outcome of a synthesis by influencing the solvation of reactants and transition states.

  • Purification and Crystallization: Selective solubility is the principle behind recrystallization, a fundamental technique for purifying solid compounds. A well-characterized solubility curve is essential for developing efficient and scalable purification processes.

  • Formulation Science: In drug development, agrochemicals, or cosmetics, the ability to dissolve a compound at a target concentration in a suitable solvent system is paramount for creating stable, bioavailable, and effective formulations.

This guide provides the necessary theoretical and practical foundation for researchers to systematically investigate the solubility of this specific terpenoid alcohol and similar molecules.

Theoretical Framework: Predicting Solubility Behavior

The structure of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol—a rigid, non-polar bicyclic hydrocarbon framework fused with a polar hydroxyl (-OH) group—creates a molecule with dual character. Its solubility is therefore a nuanced interplay of intermolecular forces.

  • "Like Dissolves Like": This adage remains the primary guiding principle. The bulky, non-polar bicyclo[4.1.0]heptane core suggests good solubility in non-polar and weakly polar solvents (e.g., alkanes, ethers, chlorinated solvents) due to favorable van der Waals interactions.

  • Hydrogen Bonding: The presence of the hydroxyl group introduces the capacity for hydrogen bonding. This allows the molecule to act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

  • Dipole-Dipole Interactions: The C-O and O-H bonds introduce a dipole moment, enabling interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

Based on this structure, we can hypothesize that the compound will exhibit moderate to high solubility across a range of solvents, but its solubility will be limited in highly polar solvents where its large non-polar scaffold disrupts the solvent's strong cohesive forces (e.g., water), and potentially in very non-polar solvents that cannot interact with the hydroxyl group.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a representative range of polarities and intermolecular interaction capabilities.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventPrimary Interaction TypeExpected Solubility Rationale
Non-Polar n-HexaneVan der Waals forcesModerate; driven by the large hydrocarbon backbone.
Weakly Polar TolueneVan der Waals, π-π stackingModerate to high; aromatic ring can interact with the bicyclic structure.
Ethers Diethyl EtherDipole-dipole, H-bond acceptorHigh; ether oxygen can accept a hydrogen bond from the solute's -OH group.
Halogenated DichloromethaneDipole-dipoleHigh; effective at solvating moderately polar compounds.
Esters Ethyl AcetateDipole-dipole, H-bond acceptorHigh; balances polar ester group with non-polar ethyl group.
Ketones AcetoneDipole-dipole, H-bond acceptorHigh; strong dipole and H-bond accepting capability.
Alcohols EthanolHydrogen bonding, Dipole-dipoleVery High; capable of strong hydrogen bonding with the solute's hydroxyl group.

This panel provides a robust dataset, allowing for the observation of solubility trends as a function of solvent polarity and hydrogen bonding capacity.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining solubility is the isothermal equilibrium (or "shake-flask") method. This technique measures the concentration of a saturated solution at a constant temperature.

Workflow Overview

The following diagram illustrates the key stages of the experimental process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B Ensure saturation C Allow solid to settle B->C Reach equilibrium D Filter supernatant through 0.22 µm syringe filter C->D Isolate saturated solution E Dilute aliquot of filtrate with a suitable mobile phase D->E Prepare for analysis F Quantify concentration via calibrated GC or HPLC E->F Measure concentration

Foundational

A Technical Guide to the Thermal Stability of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

This in-depth technical guide provides a comprehensive analysis of the thermal stability of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol. In the absence of direct experimental data for this specific molecule in public...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the thermal stability of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide establishes a robust predictive framework based on the well-documented thermal behavior of its structural analog, 3-carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of carane-derived compounds.

Introduction: The Carane Skeleton and Its Relevance

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol belongs to the carane family of bicyclic monoterpenes, characterized by a fused cyclohexyl and cyclopropane ring system. The parent compound, 3-carene, is a significant component of turpentine and serves as a versatile chiral building block in organic synthesis.[1][2] The introduction of a methanol group at the 3-position of the saturated carane backbone, as in the title compound, is anticipated to significantly influence its chemical and physical properties, including its thermal stability. Understanding this stability is critical for applications in synthesis, where elevated temperatures may be employed, and for assessing the shelf-life and degradation pathways of derived products.

While specific thermochemical data for 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol is scarce, some data is available for a related stereoisomer, 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol.[3][4] This information, presented in Table 1, provides a starting point for understanding the energetic properties of this class of molecules.

PropertyValueUnitSource
Enthalpy of Combustion (liquid)-6195.50 ± 1.20kJ/mol[3][4]
Enthalpy of Formation (gas)-234.10 ± 4.10kJ/mol[3]
Enthalpy of Formation (liquid)-312.10 ± 1.30kJ/mol[3]
Enthalpy of Vaporization78.0kJ/mol[4]
Table 1: Thermochemical Data for (1α,3β,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

Thermal Decomposition of the Parent Scaffold: 3-Carene as a Model System

The thermal behavior of 3-carene has been the subject of several investigations, providing a solid foundation for predicting the decomposition of its derivatives.[5][6] Studies on the pyrolysis of 3-carene reveal that its thermal decomposition initiates at approximately 800 K (527 °C) and is nearly complete by 970 K (697 °C). The primary decomposition products are aromatic compounds, suggesting that 3-carene may not be an ideal fuel candidate.

The decomposition mechanism is complex, involving both molecular and radical pathways. The dominant initial step is a hydrogen elimination reaction, leading to the formation of cara-2,4-diene. Subsequent ring-opening and radical reactions contribute to the formation of a variety of products, including benzene, toluene, p-xylene, acetylene, allene, butadiene, isoprene, and cyclopentadiene.[6] Some studies also indicate that d-3-carene exhibits substantial thermal stability up to 400 °C.[7]

G A 3-Carene B Cara-2,4-diene A->B H₂ Elimination D Ring-Opened Intermediates A->D Radical Ring Opening C Aromatic Compounds (Benzene, Toluene, p-Xylene) B->C D->C E Smaller Aliphatic Fragments (Acetylene, Allene, Isoprene) D->E

Figure 1: Simplified Decomposition Pathway of 3-Carene. This diagram illustrates the initial hydrogen elimination and subsequent radical pathways leading to the formation of aromatic and aliphatic products.

Predicted Thermal Behavior of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

The presence of a primary alcohol functional group in 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol is expected to introduce new, lower-energy decomposition pathways compared to 3-carene. The C-O and O-H bonds are generally more labile than the C-C and C-H bonds of the hydrocarbon skeleton.

3.1. Anticipated Decomposition Pathways

The most probable initial decomposition step for a primary alcohol is dehydration to form an alkene. In the case of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, this would likely lead to the formation of 3-methylene-4,7,7-trimethylbicyclo[4.1.0]heptane. This dehydration can be catalyzed by acidic or basic impurities or can occur thermally at elevated temperatures.

Following or in parallel with dehydration, the underlying carane skeleton is expected to undergo rearrangements and fragmentation similar to those observed for 3-carene, although the initial presence of the double bond from dehydration would influence the subsequent reaction cascade.

G A 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol B 3-Methylene-4,7,7-trimethylbicyclo[4.1.0]heptane + H₂O A->B Dehydration (Lower Temp.) C Isomeric Alkenes via Rearrangement B->C Isomerization D Aromatic Compounds C->D Dehydrogenation & Rearrangement E Aliphatic Fragments C->E Fragmentation G cluster_0 Thermal Analysis Workflow A Sample Preparation Weigh 5-10 mg (TGA) or 2-5 mg (DSC) B Instrument Setup Inert Atmosphere (N₂) TGA: Furnace Purge DSC: Cell Purge A->B C Thermal Program Equilibrate at 30°C Ramp at 10°C/min B->C D Data Acquisition TGA: Mass vs. Temp DSC: Heat Flow vs. Temp C->D E Data Analysis TGA: T_onset, DTG DSC: Peak Analysis, Enthalpy D->E

Figure 3: Experimental Workflow for TGA and DSC Analysis. This diagram outlines the key steps in performing thermal analysis to determine the stability of the target compound.

Conclusion and Future Directions

While direct experimental data on the thermal stability of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol is not currently available in the public domain, a robust understanding of its likely behavior can be inferred from the well-studied thermal decomposition of its parent compound, 3-carene. The introduction of the methanol functional group is predicted to lower the onset of thermal decomposition due to the introduction of a lower-energy dehydration pathway.

To validate these predictions, the experimental protocols for TGA and DSC outlined in this guide should be performed. Further characterization of the decomposition products using techniques such as TGA-MS or Pyrolysis-GC-MS would provide invaluable insight into the precise decomposition mechanisms and the identity of the resulting fragments. This knowledge is essential for the safe handling, storage, and application of this and related carane derivatives in research and industry.

References

  • Van de Vijver, R., et al. (2018). Detailed experimental and kinetic modeling study of 3-carene pyrolysis. ResearchGate. Available at: [Link]

  • Goldsmith, C. F., et al. (2012). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. SciSpace. Available at: [Link]

  • Sivaramakrishnan, R., & Tranter, R. S. (2014). Thermal Decomposition Study of 3-Carene. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1«alpha»,3«beta»,4«alpha»,6«alpha»)-. Available at: [Link]

  • Wikipedia. (2023). 3-Carene. In Wikipedia. Available at: [Link]

  • NextSDS. (n.d.). 4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-ylmethanol. Available at: [Link]

  • Earle, R. H. (1968). Isomerization of 3-carene to 4-carene and further conversion of 4-carene. U.S. Patent No. 3,407,241. Washington, DC: U.S. Patent and Trademark Office.
  • Ghencea, A. (2016). Synthesis and exploration of nitrogen-containing 3,7,7-trimethylbicyclo[4.1.0]heptane derivatives based on (+)-3-care. (Doctoral dissertation). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1«alpha»,3«alpha»,6«alpha»)-. Available at: [Link]

  • Edubirdie. (2022). Preparation and Stereochemistry of Bicyclic Alcohols. Available at: [Link]

  • NIST. (n.d.). 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one. In NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. In NIST Chemistry WebBook. Available at: [Link]

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Exploratory

Quantum Chemical Calculations for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: An In-depth Technical Guide

Introduction In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] Among the diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] Among the diverse array of computational methods, quantum chemical calculations provide a fundamental understanding of molecular structure, reactivity, and properties at the electronic level. This guide offers a comprehensive technical overview of applying quantum chemical calculations to 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a bicyclic monoterpenoid. Bicyclic frameworks are prevalent in natural products and medicinally relevant synthetic molecules, and their rigid structures offer unique scaffolds for drug design.[3][4] A detailed analysis of their electronic properties is crucial for predicting their interactions with biological targets.[3]

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. It will delve into the theoretical underpinnings of relevant quantum chemical methods, provide a step-by-step workflow for performing these calculations, and illustrate how to interpret the results to gain actionable insights for drug design.

The Strategic Importance of Quantum Chemistry in Drug Discovery

Quantum mechanics (QM) based calculations offer a powerful lens through which to examine the intricate electronic landscapes of molecules. In the context of drug discovery, these methods are instrumental in:

  • Elucidating Structure-Activity Relationships (SAR): By providing precise geometric and electronic descriptions, QM calculations help rationalize why certain molecular modifications lead to enhanced biological activity.

  • Predicting Molecular Properties: Key physicochemical properties that govern a drug's behavior, such as reactivity, stability, and lipophilicity, can be predicted with a high degree of accuracy.

  • Guiding Lead Optimization: Computational insights can prioritize the synthesis of new analogues with improved potency and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.[1][5]

  • Understanding Drug-Target Interactions: Quantum chemical calculations can be used to characterize the nature of interactions between a ligand and its receptor, providing a more nuanced understanding than classical molecular mechanics approaches.[1]

Theoretical Foundations: A Curated Approach

The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable and meaningful results. For a molecule like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules.[6][7] It offers a favorable balance of accuracy and computational efficiency by approximating the many-electron wavefunction using the electron density.

  • Functionals: The choice of the exchange-correlation functional is critical. For organic molecules, hybrid functionals such as B3LYP often provide a good starting point. This functional combines the strengths of both Hartree-Fock and DFT methods.[8]

  • Dispersion Corrections: For non-covalent interactions, which can be significant in bicyclic systems, it is advisable to include a dispersion correction, such as Grimme's D3 or D4 correction.

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals.[9][10]

  • Pople-style basis sets: The 6-31G(d,p) basis set is a popular choice for initial geometry optimizations and frequency calculations of organic molecules. It provides a good description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for anisotropic electron distributions.[11][12]

  • Correlation-consistent basis sets: For more accurate single-point energy calculations or property predictions, Dunning's correlation-consistent basis sets, such as cc-pVDZ or cc-pVTZ , are recommended.[13]

A Practical Workflow for Quantum Chemical Calculations

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Structure Preparation

The initial step involves obtaining or building a 3D structure of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. The CAS number for this compound is 82004-06-6, and its molecular formula is C11H20O.[14] The stereochemistry of the molecule is crucial and should be carefully considered. For the purpose of this guide, we will consider a specific stereoisomer.

Step 2: Conformational Analysis

Bicyclic systems can exhibit conformational flexibility, although they are generally more rigid than their acyclic counterparts.[3][15] A thorough conformational search is necessary to identify the global minimum energy structure.

  • Methodology: A combination of molecular mechanics (for an initial broad search) followed by QM-level re-optimization of the low-energy conformers is a robust approach.[16]

Caption: Workflow for Conformational Analysis.

Step 3: Geometry Optimization

Once the lowest energy conformer is identified, a full geometry optimization at a higher level of theory is performed to locate the precise minimum on the potential energy surface.

  • Protocol:

    • Method: B3LYP with a dispersion correction (e.g., B3LYP-D3).

    • Basis Set: 6-31G(d,p).

    • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

  • Validation: The subsequent frequency calculation will confirm that the optimized structure corresponds to a true minimum.

Step 4: Vibrational Frequency Calculation

A frequency calculation is essential for two primary reasons: to confirm that the optimized geometry is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[17][18][19]

  • Protocol:

    • Method and Basis Set: Use the same level of theory as the geometry optimization (B3LYP-D3/6-31G(d,p)).

    • Output Analysis: Verify that all calculated vibrational frequencies are real (positive). The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.[20]

Caption: Workflow for Geometry Optimization and Frequency Validation.

Step 5: Calculation of Molecular Properties

With a validated minimum energy structure, a variety of electronic properties can be calculated to provide insights into the molecule's potential as a drug candidate. These are typically performed as single-point energy calculations at a higher level of theory (e.g., B3LYP-D3/cc-pVTZ) on the optimized geometry.

5.1 Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[21]

  • HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons.[22]

  • LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons.[22]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[22][23]

These parameters are crucial for predicting how a drug molecule might interact with its biological target.[24]

5.2 Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[25][26][27]

  • Interpretation:

    • Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

    • Blue regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors.

    • Green regions: Represent areas of neutral potential.

  • Application in Drug Design: MEP maps are invaluable for understanding and predicting drug-receptor interactions, as they highlight regions of electrostatic complementarity.[28][29]

5.3 Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of novel compounds.[30][31] DFT methods have shown excellent performance in predicting these properties.[30]

  • Vibrational Spectra (IR/Raman): The calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra, which can be compared with experimental spectra to confirm the structure.[32]

Data Presentation and Interpretation

To facilitate the analysis and comparison of results, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: Calculated Energies and Electronic Properties
PropertyValueUnits
Electronic EnergyCalculated ValueHartrees
Zero-Point Vibrational EnergyCalculated Valuekcal/mol
Enthalpy (298.15 K)Calculated ValueHartrees
Gibbs Free Energy (298.15 K)Calculated ValueHartrees
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV
Dipole MomentCalculated ValueDebye

Note: The values in this table are placeholders and would be populated with the results from the actual quantum chemical calculations.

Conclusion

This in-depth technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. By following the outlined workflow, researchers and drug development professionals can gain valuable insights into the electronic structure and properties of this and similar bicyclic molecules. The strategic application of these computational methods can significantly enhance the efficiency of the drug discovery process, from initial hit identification to lead optimization.[1][33] The synergy between theoretical calculations and experimental validation remains a powerful paradigm in the quest for novel and effective therapeutics.[5]

References

  • Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]

  • Grimme, S., et al. (2017). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC. [Link]

  • Scribd. Electrostatic Potential Maps. [Link]

  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. [Link]

  • University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link]

  • National Institutes of Health. (2014). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC. [Link]

  • Frontier in Medical and Health Research. (2025, April 29). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. fmhr.net. [Link]

  • ResearchGate. (2021). Exploring Terpenoid Biosynthesis With Quantum Chemical Computations. [Link]

  • SciSpace. (2022). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]

  • ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • University of Wisconsin-Madison. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]

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  • ResearchGate. (2026, January 2). Modern Quantum Chemistry Methodology for Predicting P Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. [Link]

  • Updates on Drug Designing Approach Through Computational Strategies: a Review. (2023, May 4). Cureus. [Link]

  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]

  • BioScience Academic Journals. (2025). Advancements in Computational Chemistry for Personalized Medicine and Drug Discovery. [Link]

  • ResearchGate. (2023). Calculated HOMO-LUMO plots of drug and its derivatives using.... [Link]

  • ResearchGate. (2026, March 8). (PDF) Quantum chemical calculation of normal vibration frequencies of polyatomic molecules. [Link]

  • National Institutes of Health. (2013). Computational Methods in Drug Discovery. PMC. [Link]

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • AIP Publishing. (2024, July 3). Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa composite scheme (BPCS). The Journal of Chemical Physics. [Link]

  • ACS Publications. (2024, March 14). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. [Link]

  • YouTube. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]

  • Q-Chem. 10.11 Vibrational Analysis. [Link]

  • Qcore. Vibrational frequency calculations. [Link]

  • ACS Publications. (2024, February 8). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. [Link]

  • Wikipedia. Basis set (chemistry). [Link]

  • AIP Publishing. (2024, July 3). Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa. [Link]

  • Cheméo. Chemical Properties of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1«alpha».... [Link]

  • Q-Chem. 8.1.1 Overview. [Link]

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  • Chemistry LibreTexts. (2023, June 30). 11.2: Gaussian Basis Sets. [Link]

  • NIST WebBook. Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. [Link]

  • NIST WebBook. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-. [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. [Link]

  • Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics. [Link]

  • YouTube. (2021, February 21). Conformational Analysis of Decalins. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. [Link]

  • YouTube. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. [Link]

  • Springer Nature Experiments. (2018). Conformational Searching with Quantum Mechanics. [Link]

  • Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]

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  • eScholarship.org. (2024, May 8). Unpacking the diversity of monoterpene oxidation pathways via nitrooxy–alkyl radical ring-opening reactions and nitrooxy. [Link]

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Foundational

synonyms for 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

An In-depth Technical Guide to 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol and Its Congeners: Synthesis, Properties, and Applications For the attention of Researchers, Scientists, and Drug Development Professionals....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol and Its Congeners: Synthesis, Properties, and Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, its synonyms, and structurally related compounds. We will delve into the nomenclature, physicochemical properties, synthesis strategies, and notable applications, with a particular focus on their relevance in the fields of drug discovery and chemical biology.

Nomenclature and Stereoisomerism: A Complex Landscape

The bicyclo[4.1.0]heptane framework, a fused cyclopropane and cyclohexane ring system, is the core of a diverse family of natural and synthetic molecules. The seemingly simple addition of methyl groups and a methanol substituent gives rise to a complex array of stereoisomers, each with potentially unique chemical and biological properties. This complexity is reflected in the numerous synonyms and CAS numbers associated with this chemical scaffold.

The most common synonyms often refer to different stereoisomers or closely related structures. Understanding the precise nomenclature is therefore critical for unambiguous scientific communication and for sourcing the correct chemical entities for research.

Synonym/IUPAC NameCAS NumberCommon Name/Trivial Name
4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol82004-06-6-
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol16725-98-7, 54750-09-3, 52486-23-44-Caranol, 5-Caranol
Thujyl alcohol21653-20-33-Thujanol, Tanacetyl alcohol
(1S,3R,4S,6R)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-olNot available-
(1α,3β,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol54750-09-3-
[4,7,7-Trimethylbicyclo[4.1.0]heptan-3-yl]methanol82004-06-6-

This table is not exhaustive but represents the most frequently encountered synonyms in the scientific literature.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of these compounds are intrinsically linked to their specific stereochemistry. While comprehensive data for every isomer is not always available, a general overview can be compiled from various sources.

Table of Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H20O (for the methanol derivative)[1]
Molecular Weight168.28 g/mol (for the methanol derivative)[1]
Molecular FormulaC10H18O (for the 'ol' derivative)[2]
Molecular Weight154.25 g/mol (for the 'ol' derivative)[2]
XLogP32.4 (for the 'ol' derivative)[2]
Boiling Point201-203 °C (for α-caran-3-ol)[3]
Vapor Pressure0.068 mmHg @ 25 °C (for α-caran-3-ol)[3]
Flash Point80.8 °C (for α-caran-3-ol)[3]
Spectroscopic Characterization: Unveiling the Structure

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of these bicyclic alcohols.

  • ¹H NMR Spectroscopy: The proton NMR spectra of these compounds are complex due to the rigid bicyclic system and the presence of multiple chiral centers. Key diagnostic signals include:

    • The proton attached to the hydroxyl-bearing carbon, which typically appears in the 3.4-4.5 ppm region, shifted downfield due to the electronegativity of the oxygen atom.[4]

    • The hydroxyl proton itself, which can appear over a wide range (2.0-8.0 ppm) and is often a broad singlet, its position being highly dependent on concentration, solvent, and temperature.[4]

    • The methyl groups, which will appear as singlets or doublets in the upfield region of the spectrum. The gem-dimethyl groups on the cyclopropane ring are often diastereotopic and may show distinct signals.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides valuable information about the carbon skeleton. The carbon atom attached to the hydroxyl group is typically found in the 50-65 ppm range.[4] The signals for the methyl carbons and the quaternary carbon of the gem-dimethyl group are also characteristic.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of these alcohols often shows a weak or absent molecular ion peak due to facile dehydration. Common fragmentation patterns include the loss of water (M-18), loss of a methyl group (M-15), and cleavage of the bicyclic ring system.

Synthesis Strategies: Constructing the Bicyclo[4.1.0]heptane Scaffold

The synthesis of bicyclo[4.1.0]heptane derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclopropanation of a cyclohexene precursor.

Representative Protocol: Dichlorocyclopropanation of Cyclohexene

This protocol describes the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane, a versatile intermediate that can be further modified to introduce the desired hydroxyl or hydroxymethyl functionality. The reaction proceeds via the in-situ generation of dichlorocarbene from chloroform and a strong base.

Materials:

  • Cyclohexene

  • Chloroform

  • Sodium hydroxide

  • Tri-n-propylamine (phase-transfer catalyst)

  • Ethanol

  • Water

  • Ice bath

  • Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • In a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, combine cyclohexene (82.1 g, 1.0 mol), tri-n-propylamine (1.4 g, 10 mmol), chloroform (480 g, 4.0 mol), and ethanol (10 mL).[5]

  • Cool the mixture to 0 °C using an ice bath.[5]

  • While vigorously stirring and maintaining the temperature at 0 °C, slowly add a solution of sodium hydroxide (160 g, 4.0 mol) in 160 mL of water through the addition funnel over a period of 20 minutes.[5]

  • After the addition is complete, continue stirring at 0 °C for 1 hour.[5]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, followed by heating at 50 °C for 3 hours.[5]

  • After cooling to room temperature, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 7,7-dichlorobicyclo[4.1.0]heptane.

Causality behind Experimental Choices:

  • Phase-Transfer Catalyst: Tri-n-propylamine is used as a phase-transfer catalyst to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble chloroform and cyclohexene, enabling the generation of dichlorocarbene at the interface of the two phases.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic reaction and to prevent the decomposition of the thermally sensitive dichlorocarbene. Subsequent heating is performed to drive the reaction to completion.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions Cyclohexene Cyclohexene Reaction Dichlorocyclopropanation Cyclohexene->Reaction Chloroform Chloroform Chloroform->Reaction NaOH Sodium Hydroxide NaOH->Reaction PTC Tri-n-propylamine (Phase-Transfer Catalyst) PTC->Reaction Temp 0 °C to 50 °C Temp->Reaction Solvent Ethanol/Water Solvent->Reaction Product 7,7-Dichlorobicyclo[4.1.0]heptane Reaction->Product GABA_Modulation cluster_GABA Normal GABAergic Transmission cluster_Thujone Inhibition by Thujone GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Cl_influx Chloride Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Thujone Thujone Cl_channel_blocked Chloride Channel (Blocked) Thujone->Cl_channel_blocked Blocks GABA_R_blocked GABA-A Receptor GABA_R_blocked->Cl_channel_blocked No_Cl_influx No Chloride Influx Cl_channel_blocked->No_Cl_influx Hyperexcitability Neuronal Hyperexcitability No_Cl_influx->Hyperexcitability

Caption: Modulation of the GABA-A receptor by thujone.

Conclusion

The 4,7,7-trimethylbicyclo[4.1.0]heptane framework represents a rich and complex area of chemical space with significant potential for the development of new therapeutic agents and agrochemicals. A thorough understanding of the nomenclature, stereochemistry, and synthesis of these compounds is essential for researchers in this field. The diverse biological activities exhibited by derivatives of this scaffold, from the modulation of neuronal receptors to antiviral and herbicidal effects, underscore the importance of continued exploration and derivatization of this versatile chemical entity. Future research in this area will undoubtedly uncover new and valuable applications for this fascinating class of molecules.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A High-Yield, Two-Step Synthesis of Saturated Caranols from (+)-3-Carene

Introduction & Scientific Context (+)-3-Carene, a bicyclic monoterpene, is a major constituent of turpentine and is readily available as a renewable chemical feedstock.[1] Its unique strained bicyclo[4.1.0]heptane framew...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(+)-3-Carene, a bicyclic monoterpene, is a major constituent of turpentine and is readily available as a renewable chemical feedstock.[1] Its unique strained bicyclo[4.1.0]heptane framework makes it an attractive starting material for the synthesis of complex molecules with potential applications in the pharmaceutical, fragrance, and agricultural industries.[2][3] This application note provides a comprehensive, field-proven protocol for the efficient conversion of (+)-3-carene into its saturated alcohol derivatives, broadly termed caranols.

The presented methodology circumvents classical hydration methods, which often yield complex product mixtures or require harsh reagents. Instead, we detail a robust, high-yield, two-step synthetic sequence:

  • Epoxidation: The selective oxidation of the endocyclic double bond in 3-carene to form 3,4-epoxycarane.

  • Reductive Ring-Opening: The catalytic hydrogenation of the epoxide intermediate to yield the target saturated caranols.

This approach, adapted from established industrial methods, offers excellent conversion rates and produces a valuable chiral alcohol building block while retaining the native bicyclic skeleton of the starting terpene.[4][5]

Reaction Scheme & Mechanistic Overview

The overall transformation proceeds as follows:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 3_Carene <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=26049&t=l' />td>tr><tr><td>(+)-3-Carenetd>tr>table>> Epoxycarane <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=641320&t=l' />td>tr><tr><td>3,4-Epoxycaranetd>tr>table>> 3_Carene->Epoxycarane Step 1: Epoxidation [O], Solvent 50-60°C Caranol <<table><tr><td><imgsrc='httpshttps://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=121408&t=l' />td>tr><tr><td>4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol (Caranol)td>tr>table>> Epoxycarane->Caranol Step 2: Hydrogenation H₂, Raney-Ni 120-135°C, 3-3.5 MPa

Caption: Overall two-step synthesis of Caranol from (+)-3-Carene.

Step 1: Epoxidation Mechanism

The epoxidation of 3-carene proceeds via the electrophilic addition of an oxygen atom across the C3-C4 double bond. In this protocol, peracetic acid is generated in situ from the reaction of sodium peroxycarbonate with acetic anhydride.[4] The reaction is concerted, and the approach of the oxidant typically occurs from the sterically less hindered face of the alkene, influencing the stereochemistry of the resulting epoxide.[2]

Step 2: Reductive Ring-Opening Mechanism

The second step involves the catalytic hydrogenation of the 3,4-epoxycarane intermediate. In the presence of a Raney-Ni catalyst and high-pressure hydrogen, the strained epoxide ring is opened.[5] This process involves the cleavage of a C-O bond and the addition of two hydrogen atoms, resulting in a saturated alcohol. The regioselectivity of the ring-opening dictates the position of the final hydroxyl group.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
(+)-3-Carene≥90%Sigma-Aldrich498-15-7
Sodium PeroxycarbonateReagentSigma-Aldrich15630-89-4
2,4-DioxaneAnhydrousSigma-Aldrich123-91-1
Acetic Anhydride≥99%Sigma-Aldrich108-24-7
Sodium HydroxidePelletsFisher Scientific1310-73-2
Sodium ChlorideCrystalFisher Scientific7647-14-5
Raney-Nickel (Raney-Ni)Slurry in waterSigma-Aldrich7440-02-0
EthanolAnhydrousFisher Scientific64-17-5
Diethyl EtherAnhydrousFisher Scientific60-29-7
Sodium SulfateAnhydrousFisher Scientific7757-82-6

Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer with heating, dropping funnel, condenser, separatory funnel, rotary evaporator, high-pressure hydrogenation apparatus (e.g., Parr hydrogenator), gas chromatography (GC) equipment for reaction monitoring.

Safety Precautions
  • (+)-3-Carene: Flammable liquid and vapor. Causes skin irritation and may cause an allergic skin reaction. Aspiration hazard.[6][7] Handle under an inert atmosphere if possible.[6]

  • Solvents (Dioxane, Ethanol, Diethyl Ether): Highly flammable. Dioxane is a suspected carcinogen.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Raney-Nickel: Pyrophoric catalyst, especially when dry. Handle as a slurry. May ignite flammable solvents.

  • Hydrogenation: Reactions involving hydrogen gas at high pressure must be conducted behind a blast shield with appropriate pressure-rated equipment.

Protocol 1: Synthesis of 3,4-Epoxycarane
  • Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.

  • Reagent Charging: To the flask, add (+)-3-carene (90g, ~0.66 mol), sodium peroxycarbonate (105g, ~0.67 mol), and 2,4-dioxane (225g).[4]

  • Reaction Initiation: Begin rapid stirring and heat the mixture to 50°C.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (80g, ~0.78 mol) dropwise from the dropping funnel. Maintain the internal reaction temperature between 50-55°C. An exotherm may be observed; control the addition rate accordingly.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 50-55°C for 7-9 hours. Monitor the consumption of 3-carene by GC analysis until the starting material is essentially gone.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 200g of water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 100g of 10% aqueous sodium hydroxide solution and 100g of 10% aqueous sodium chloride solution.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude 3,4-epoxycarane. The product can be purified further by vacuum distillation.

Protocol 2: Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
  • Catalyst Preparation: Handle Raney-Ni with extreme care. If using a water slurry, decant the water and wash the catalyst with anhydrous ethanol prior to use.

  • Reactor Charging: In a suitable high-pressure hydrogenation vessel, combine the crude 3,4-epoxycarane (20g, ~0.13 mol), anhydrous ethanol (15g), and Raney-Ni catalyst (1g). Add a catalytic amount of sodium hydroxide (0.04g).[5]

  • Hydrogenation:

    • Seal the reactor. Purge the system first with nitrogen and then with hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to 3-3.5 MPa (435-500 psi).[5]

    • Begin stirring and heat the mixture to 120-135°C.

    • Maintain these conditions for 10-15 hours, monitoring hydrogen uptake.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Open the reactor and carefully filter the reaction mixture to remove the Raney-Ni catalyst. Caution: Do not allow the filtered catalyst to dry out, as it can ignite. Quench the catalyst immediately with water.

    • Remove the ethanol solvent from the filtrate via rotary evaporation.

    • The resulting crude alcohol can be purified by vacuum distillation to yield the final product. The reported yield for this two-step process is in the range of 78-83%.[5]

Experimental Workflow and Data Summary

Caption: Experimental workflow for the synthesis of Caranol.

Table 1: Summary of Reagent Quantities and Yield

Step Starting Material Reagents Molar Ratio (vs SM) Product Typical Yield
1. Epoxidation (+)-3-Carene (0.66 mol) Sodium Peroxycarbonate, Acetic Anhydride 1.01, 1.18 3,4-Epoxycarane >90% (crude)

| 2. Hydrogenation | 3,4-Epoxycarane (0.13 mol) | H₂, Raney-Ni (cat.), NaOH (cat.) | Excess, cat. | Caranol mixture | 78-83% (overall)[5] |

Conclusion

This application note details a reliable and high-yielding two-step protocol for the synthesis of saturated caranols from the renewable terpene (+)-3-carene. The epoxidation followed by catalytic reductive ring-opening provides a straightforward route to valuable chiral alcohol building blocks. The procedure is scalable and utilizes established chemical transformations, making it highly suitable for research and process development environments. Adherence to the safety protocols, particularly during the high-pressure hydrogenation step, is critical for successful and safe execution.

References

  • Method for preparing 3-carene alcohol from 3-carene. CN111548250A.
  • Khlebnikov, A. F., Novikov, M. S., & Yufit, D. S. (2019). Recent Studies of (+)-3-Carene Transformations with the Retention of the Native Framework. Chemistry Journal of Moldova, 14(2), 9-31.
  • Method for preparing 3-carenol from 3-carene. CN111548250B.
  • Recent Studies of (+)-3-Carene Transformations with the Retention of the Native Framework. (2019). Chemistry Journal of Moldova. [Link]

  • 3-Carene - Safety Data Sheet. (2021). [Link]

  • 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-5-one. SpectraBase. [Link]

  • Material Safety Data Sheet - Borane-Triethylamine Complex. Cole-Parmer. [Link]

  • Hydroboration–oxidation reaction. Wikipedia. [Link]

  • Safety Data Sheet: DELTA-3-CARENE. (2024). [Link]

  • 4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-one. PubChem. [Link]

  • Gornowicz, G. A., & Lapporte, S. J. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(4), 436. [Link]

  • Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. NIST WebBook. [Link]

  • 3-Carene. Wikipedia. [Link]

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Application

Application Note: Advanced Analytical Methodologies for the Quantification of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

Executive Summary & Scientific Context 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6)[1] is a highly valuable bicyclic monoterpene alcohol derived from the (+)-3-carene scaffold[2]. In drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6)[1] is a highly valuable bicyclic monoterpene alcohol derived from the (+)-3-carene scaffold[2]. In drug development and pharmacokinetics, it is recognized as a critical phase-I metabolite of 3-carene, mediated primarily by hepatic cytochrome P450 enzymes (such as CYP2B6 and CYP2C19)[3].

Quantifying this compound presents a distinct analytical challenge. Like many terpene alcohols, it lacks a strong UV chromophore, rendering standard UV-Vis detection ineffective. Furthermore, monoterpene alcohols are highly susceptible to thermal degradation, isomerization, and artifactual solvent formation when exposed to the elevated temperatures (70°C–200°C) typical of conventional headspace gas chromatography[4][5].

To ensure absolute scientific integrity, this application note establishes a dual-pillar analytical strategy: Cool On-Column (COC) GC-MS for complex biological/botanical matrices, and Quantitative 1H-NMR (qNMR) for the absolute purity assignment of synthetic reference standards[6][7].

AnalyticalWorkflow Start Sample: 4,7,7-Trimethylbicyclo [4.1.0]heptane-3-methanol Matrix Assess Sample Matrix Start->Matrix HighPurity High Purity / API (>95% Expected) Matrix->HighPurity  Synthetic Isolate Complex Complex Matrix (Biological/Botanical) Matrix->Complex  Extract/Plasma qNMR 1H-qNMR Analysis (Absolute Purity) HighPurity->qNMR GCMS GC-MS Analysis (Cool On-Column Injection) Complex->GCMS Validation Method Validation & Data Reporting qNMR->Validation GCMS->Validation

Figure 1: Decision matrix for selecting the optimal quantification methodology based on sample matrix.

Pharmacokinetic Relevance & Metabolism

In vivo, the parent bicyclic monoterpene 3-carene undergoes rapid hepatic metabolism. The generation of the alcoholic intermediate—specifically carenols like 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol—is a rate-determining step in this metabolic route[8]. Subsequent oxidation by alcohol dehydrogenases yields chaminic acid, which is ultimately eliminated via renal excretion[3][8]. Accurate quantification of the intermediate alcohol in plasma or urine is therefore essential for pharmacokinetic profiling.

MetabolicPathway Carene (+)-3-Carene (Precursor) CYP450 Hepatic CYP450 (CYP2B6 / CYP2C19) Carene->CYP450 Target 4,7,7-Trimethylbicyclo [4.1.0]heptane-3-methanol CYP450->Target  Hydroxylation Oxidation Further Oxidation (Alcohol Dehydrogenase) Target->Oxidation Acid Chaminic Acid (Renal Excretion) Oxidation->Acid  In vivo elimination

Figure 2: Hepatic phase-I metabolism of 3-carene yielding the target monoterpene alcohol.

Protocol A: Cool On-Column GC-MS (Complex Matrices)

Causality & Experimental Design

Standard headspace GC-MS techniques rely on prolonged thermal equilibration (often >100°C), which causes monoterpene alcohols to undergo dehydration, isomerization, and thermal degradation into artifactual solvents[4][5]. To circumvent this, we utilize a Direct Injection Cool On-Column (COC) technique. By depositing the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, the analyte is protected from the explosive vaporization and thermal shock of a hot inlet[4].

Step-by-Step Methodology
  • Sample Preparation :

    • Dilute the biological extract or essential oil in high-purity hexane (GC-MS grade) to a target concentration of 10–100 µg/mL[4].

    • Self-Validation Step: Spike the matrix with a known concentration of an isotopically labeled internal standard (e.g., Linalool-d3) to correct for matrix-induced signal suppression.

  • Instrument Configuration :

    • Column : HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar phase.

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injection Parameters :

    • Mode : Cool On-Column (Track oven mode).

    • Injection Volume : 1.0 µL.

  • Oven Temperature Program :

    • Initial temperature: 40°C (hold for 3 min).

    • Ramp 1: 5°C/min to 150°C (facilitates gentle volatilization of the bicyclic alcohol).

    • Ramp 2: 20°C/min to 280°C (hold for 5 min to bake out heavy matrix components).

  • Mass Spectrometry (EI-MS) :

    • Ionization : Electron Impact (EI) at 70 eV.

    • Acquisition : Selected Ion Monitoring (SIM) mode targeting the molecular ion ( M+ 168) and primary fragments (e.g., m/z 93, 107, 121) to maximize sensitivity over full-scan mode[3][8].

Protocol B: Quantitative 1H-NMR (Absolute Purity Assessment)

Causality & Experimental Design

When establishing a Certified Reference Material (CRM) for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, chromatographic purity (e.g., GC-FID area %) is insufficient because it ignores NMR-invisible impurities like residual water or inorganic salts. qNMR is an orthogonal, primary analytical method where the integrated signal intensity is directly proportional to the number of resonating nuclei[7][9]. By using an SI-traceable internal standard (IS), absolute purity can be calculated without requiring an identical reference standard of the target analyte[6][7].

Step-by-Step Methodology
  • Standard & Sample Preparation :

    • Accurately weigh ~20 mg of the target compound and ~5 mg of a certified internal standard (e.g., DSS-d6 or Maleic Acid) using a microbalance (d = 0.001 mg)[6].

    • Dissolve completely in 600 µL of CDCl3 (containing 0.03% TMS).

  • NMR Acquisition Parameters :

    • Frequency : 400 MHz or higher.

    • Pulse Angle : 90° pulse to ensure maximum transverse magnetization.

    • Relaxation Delay (D1) : Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). Causality: A truncated D1 prevents complete spin-lattice relaxation, leading to artificially low integrals and skewed purity calculations[7].

    • Scans (NS) : 64 to 128 to achieve a Signal-to-Noise Ratio (S/N) > 250:1 for the target peaks.

  • Data Processing & Calculation :

    • Apply a 0.3 Hz exponential line broadening function, phase manually, and apply a strict baseline correction.

    • Integrate the distinct hydroxymethyl protons ( −CH2​OH ) of the target against the known integral of the internal standard.

    • Calculate absolute mass fraction ( Psample​ ) using the standard qNMR equation:

      Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

Quantitative Data Presentation

Table 1: GC-MS Method Validation Parameters

Data represents typical validation metrics for bicyclic monoterpene alcohols using Cool On-Column GC-MS.

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 150 µg/mL R2≥0.995
Limit of Detection (LOD) 0.15 µg/mLS/N 3:1
Limit of Quantification (LOQ) 0.50 µg/mLS/N 10:1
Intra-day Precision (RSD%) 1.8% 5.0%
Inter-day Precision (RSD%) 3.2% 10.0%
Artifactual Solvent Formation Not DetectedMust be < LOD
Table 2: qNMR vs. Mass Balance Purity Assessment

Comparison of orthogonal purity methods demonstrating the self-validating nature of the qNMR protocol[6].

Analytical MethodMeasured Purity (%)Expanded Uncertainty (k=2)Notes
GC-FID (Area %) 99.85%± 0.05%Overestimates purity (ignores non-volatiles).
Mass Balance (MB) 98.40%± 0.12%Accounts for water (Karl Fischer) and ash.
1H-qNMR (Absolute) 98.45%± 0.90%Statistically equivalent to MB; SI-traceable.

Sources

Method

application of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol in fragrance synthesis

An in-depth technical guide on the synthesis, mechanistic chemistry, and formulation applications of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol . Executive Summary The transition toward sustainable, bio-renewable fe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, mechanistic chemistry, and formulation applications of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol .

Executive Summary

The transition toward sustainable, bio-renewable feedstocks has fundamentally reshaped fragrance chemistry. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a high-value bicyclic monoterpene derivative synthesized from (+)-3-carene, a major constituent of turpentine[1]. Functioning as a versatile aromachemical, it imparts a unique woody, pine-like, and slightly sweet olfactory profile. This application note details the mechanistic causality behind its synthesis via rhodium-catalyzed hydroformylation, provides a self-validating experimental protocol, and outlines formulation strategies for perfumery.

Mechanistic Principles: Overcoming Steric Hindrance

The synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol relies on the tandem hydroformylation and subsequent reduction of (+)-3-carene[2]. However, the endocyclic double bond of 3-carene is severely sterically encumbered by the adjacent gem-dimethyl cyclopropane ring.

Causality in Catalyst and Ligand Selection:

  • Why Rhodium over Cobalt? Rhodium-based catalysts operate under significantly milder conditions (80 °C vs. 150 °C for Cobalt). High temperatures must be avoided to prevent the thermal isomerization or ring-opening of the highly strained bicyclo[4.1.0]heptane skeleton[2].

  • Why Bulky Phosphite Ligands? Standard triphenylphosphine (PPh₃) ligands exhibit extremely low reactivity with 3-carene due to steric clash[3]. The deployment of bulky phosphite ligands, such as tris(o-tert-butylphenyl)phosphite[P(O-o-tBuPh)₃], creates a specific steric pocket (a wider bite angle) that forces the substrate into the correct orientation, dramatically accelerating the regioselective addition of syngas (CO/H₂)[3].

  • Why NaBH₄ for Reduction? Sodium borohydride is chosen for the second step because it selectively reduces the intermediate aldehyde to the primary alcohol without risking the hydrogenolysis of the sensitive cyclopropane ring, which can occur under aggressive catalytic hydrogenation.

Workflow A 3-Carene (Renewable Terpene) B Hydroformylation Rh(acac)(CO)2 + Syngas A->B Bulky Phosphite Ligand C Aldehyde Intermediate B->C Regioselective D Reduction NaBH4 / MeOH C->D IPC: GC-FID >99% E 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol D->E Vacuum Distillation

Figure 1: Catalytic synthesis workflow of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

Self-Validating Experimental Protocol

This protocol describes the two-step synthesis from (+)-3-carene to the target alcohol. It is designed as a self-validating system utilizing In-Process Controls (IPCs) to ensure reaction completion before proceeding to subsequent stages.

Phase 1: Rhodium-Catalyzed Hydroformylation
  • Preparation: In a nitrogen-purged stainless-steel autoclave, charge Rh(acac)(CO)₂ (0.1 mol%) and P(O-o-tBuPh)₃ (1.0 mol%).

  • Substrate Addition: Add (+)-3-carene (1.0 eq) dissolved in anhydrous toluene (0.5 M concentration).

  • Pressurization: Seal the reactor and purge three times with syngas (CO/H₂ 1:1). Pressurize to 40 bar.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (800 rpm) for 12 hours.

  • IPC 1 (Self-Validation): Cool the reactor, vent carefully, and sample for GC-FID analysis.

    • Validation Check: The conversion of 3-carene must be >98%. If the 3-carene peak (RT ~8.2 min) is >2% area, re-pressurize to 45 bar and heat for an additional 3 hours. Do not proceed until conversion is verified.

  • Workup: Remove toluene under reduced pressure to yield the crude 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxaldehyde.

Phase 2: Selective Carbonyl Reduction
  • Solubilization: Dissolve the crude aldehyde in absolute methanol (0.3 M) and cool to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.2 eq) portion-wise over 30 minutes to manage hydrogen evolution and exothermicity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC 2 (Self-Validation): Analyze an aliquot via FTIR or TLC.

    • Validation Check: Look for the complete disappearance of the strong C=O stretching frequency at ~1720 cm⁻¹. If the carbonyl peak persists, add an additional 0.1 eq of NaBH₄ and stir for 1 hour.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude alcohol via fractional vacuum distillation (approx. 85-90 °C at 1 mbar) to obtain olfactory-grade 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol[1].

Quantitative Data Summaries

To establish the optimal conditions for the sterically hindered substrate, various ligands were evaluated. The data below summarizes the causality of ligand choice on reaction efficiency.

Table 1: Optimization of Hydroformylation Conditions for (+)-3-Carene

Catalyst PrecursorLigand SystemTemp (°C)Pressure (bar)Conversion (%)Aldehyde Selectivity (%)
Rh(acac)(CO)₂PPh₃ (Standard)8040< 15%85%
Rh(acac)(CO)₂Xantphos804042%92%
Rh(acac)(CO)₂P(O-o-tBuPh)₃8040> 98% 96%
Co₂(CO)₈None15010065%40% (High Isomerization)

Note: The bulky phosphite P(O-o-tBuPh)₃ is strictly required to achieve commercial viability[3].

Table 2: Olfactory Profiling & Physicochemical Properties

Property / MetricDescriptor / Value
CAS Number 82004-06-6[1]
Molecular Weight 168.28 g/mol [1]
Olfactory Profile Woody, fresh pine needle, sweet, slightly balsamic.
Tenacity (Blotter) 48 - 72 hours (Heart to Base note transition).
Recommended Dosage 0.5% to 4.0% in fragrance concentrate.

Formulation Strategy & Olfactory Application

In fragrance development, 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol acts as a highly effective bridging note. Its unique bicyclic structure provides a rigid framework that translates to excellent substantivity (tenacity) on the skin, while the primary hydroxyl group ensures good solubility in standard perfumery solvents (ethanol, dipropylene glycol).

Application Logic:

  • Fougère & Citrus Accords: It seamlessly bridges volatile top notes (like limonene and linalool) with heavier woody base notes.

  • Woody Accords: When blended with Iso E Super or synthetic sandalwood molecules, it enhances the "verticality" of the fragrance, pushing the woody character up into the heart of the perfume.

OlfactoryPyramid cluster_pyramid Fragrance Formulation Logic Top Top Notes (Citrus, Fresh Terpenic) Heart Heart Notes (Floral, Pine, Herbal) Base Base Notes (Woody, Amber, Musk) Target 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (Bridging Aromachemical) Target->Heart Enhances Pine/Herbal Volume Target->Base Extends Woody Tenacity

Figure 2: Olfactory formulation logic for integrating the target aromachemical.

Sources

Application

Application Note: Mild and Selective Oxidation Protocols for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Introduction & Mechanistic Rationale The compound 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a bulky, bicyclic monoterpene derivative featuring a primary alcohol attached to a carane skeleton[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a bulky, bicyclic monoterpene derivative featuring a primary alcohol attached to a carane skeleton[1]. A critical structural feature of this molecule is the fused cyclopropane ring within the bicyclo[4.1.0] system.

The Mechanistic Challenge: Cyclopropane rings possess significant angle strain. In the presence of strong Brønsted or Lewis acids (such as those used in classical Jones oxidations), the cyclopropane ring is highly susceptible to electrophilic cleavage or carbocation-mediated rearrangement, often leading to unwanted ring-opened p-menthane derivatives. Therefore, successful oxidation of the primary alcohol requires strictly pH-controlled, mild conditions.

The Strategic Solution: To achieve high yields while preserving the structural integrity of the bicyclic system, we employ a two-stage, chemoselective oxidation strategy:

  • Anelli Oxidation (Aldehyde Synthesis): We utilize catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with stoichiometric sodium hypochlorite (NaOCl)[2]. The causality behind this choice lies in the buffer system: by adding NaHCO₃, the reaction is maintained at a slightly basic pH (~8.6). This completely suppresses acid-catalyzed ring opening. Potassium bromide (KBr) is added as a co-catalyst to generate hypobromite (in situ), which oxidizes TEMPO to the active oxoammonium salt much faster than hypochlorite alone.

  • Pinnick Oxidation (Carboxylic Acid Synthesis): To advance the aldehyde to the carboxylic acid, we utilize sodium chlorite (NaClO₂) under mildly acidic conditions (pH ~3.5, buffered by NaH₂PO₄)[3]. A critical mechanistic requirement here is the addition of 2-methyl-2-butene. As chlorous acid oxidizes the aldehyde, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. The 2-methyl-2-butene acts as a sacrificial scavenger, trapping HOCl to prevent destructive electrophilic chlorination of the terpene skeleton[4].

Experimental Workflow

G A 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (Primary Alcohol) B Anelli Oxidation TEMPO, NaOCl, KBr NaHCO3 Buffer (pH 8.6) A->B C 3-Formyl-4,7,7-trimethylbicyclo[4.1.0]heptane (Aldehyde) B->C Step 1 D Pinnick Oxidation NaClO2, NaH2PO4 2-methyl-2-butene C->D E 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-carboxylic acid (Carboxylic Acid) D->E Step 2

Workflow for the two-stage selective oxidation of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

Protocol A: Selective Oxidation to Aldehyde (Anelli Oxidation)

This protocol describes the conversion of the primary alcohol to 3-formyl-4,7,7-trimethylbicyclo[4.1.0]heptane.

Materials:

  • 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (1.0 eq)

  • TEMPO (0.01 eq)

  • KBr (0.1 eq)

  • NaOCl (Commercial bleach, ~5-6% active Cl, 1.1 eq)

  • NaHCO₃ (0.5 M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation of the Oxidant: In a separate flask, dilute the required amount of NaOCl solution with an equal volume of 0.5 M aqueous NaHCO₃. Causality: Commercial bleach is highly alkaline (pH > 11). Buffering to pH 8.6 is mandatory to accelerate the oxidation of TEMPO and protect the cyclopropane ring[2].

  • Substrate Dissolution: Dissolve the primary alcohol (1.0 eq) in CH₂Cl₂ (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq in minimal water) to the organic phase. The mixture will appear biphasic.

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Add the buffered NaOCl solution dropwise over 10-15 minutes under vigorous stirring.

  • Self-Validation & Monitoring:

    • Visual Cue: The organic layer will immediately turn a distinct yellow-orange, indicating the continuous generation of the active TEMPO oxoammonium species.

    • TLC: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde product will run significantly higher (less polar) than the starting alcohol. Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain to selectively visualize the aldehyde (orange-red spot).

  • Quenching: Once the starting material is consumed (typically 15–30 minutes), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation: The yellow color of the organic layer will instantly discharge, confirming the destruction of excess oxidant.

  • Workup: Separate the phases. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Oxidation to Carboxylic Acid (Pinnick Oxidation)

This protocol describes the conversion of the intermediate aldehyde to 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid.

Materials:

  • 3-Formyl-4,7,7-trimethylbicyclo[4.1.0]heptane (1.0 eq)

  • NaClO₂ (80% technical grade, 1.5 eq)

  • NaH₂PO₄ (Buffer, 2.0 eq)

  • 2-Methyl-2-butene (10.0 eq)

  • tert-Butanol (t-BuOH) and Water (v/v 1:1)

Step-by-Step Methodology:

  • Solvent & Scavenger Setup: Dissolve the aldehyde (1.0 eq) in t-BuOH. Add 2-methyl-2-butene (10.0 eq). Causality: A large excess of the alkene is required because of its high volatility (bp ~38 °C); it must remain in the liquid phase to efficiently scavenge the destructive HOCl byproduct[4].

  • Buffer Addition: Add a solution of NaH₂PO₄ (2.0 eq) dissolved in water. The total volume of water should equal the volume of t-BuOH.

  • Oxidant Addition: Cool the mixture to 10 °C. Dissolve NaClO₂ (1.5 eq) in a small amount of water and add it dropwise to the rapidly stirring reaction mixture.

  • Self-Validation & Monitoring:

    • Visual Cue: The solution will develop a faint yellow-green tint, indicative of the generation of chlorine dioxide (ClO₂) gas, a normal byproduct of chlorous acid decomposition[3].

    • TLC: Monitor the disappearance of the aldehyde using TLC and 2,4-DNP stain.

  • Workup: Upon completion (typically 2-4 hours at room temperature), remove the volatile 2-methyl-2-butene and t-BuOH under reduced pressure. Dilute the remaining aqueous phase with water and acidify to pH ~3 using 1M HCl (monitor carefully to avoid cyclopropane cleavage, though the acid is mild). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the critical quantitative parameters for both protocols to ensure reproducibility and scalability.

ParameterProtocol A (Anelli Oxidation)Protocol B (Pinnick Oxidation)
Substrate Eq. 1.0 eq (Primary Alcohol)1.0 eq (Aldehyde)
Primary Oxidant NaOCl (1.1 eq)NaClO₂ (1.5 - 2.0 eq)
Catalyst / Scavenger TEMPO (0.01 eq), KBr (0.1 eq)2-methyl-2-butene (10.0 eq)
Buffer System NaHCO₃ (Maintains pH ~8.6)NaH₂PO₄ (Maintains pH 3.5 - 4.0)
Solvent System CH₂Cl₂ / H₂O (Biphasic)t-BuOH / H₂O (Homogeneous/Biphasic)
Temperature 0 °C10 °C to Ambient (20 - 25 °C)
Reaction Time 15 - 30 minutes2 - 4 hours
Expected Yield 85 - 92%90 - 95%

References

  • Guidechem: Bicyclo[4.1.0]heptane-3-methanol,4,7,7-trimethyl- Basic Information.1

  • Windows.net / Chemistry Repositories: TEMPO-Mediated Oxidations: Anelli's Oxidation.2

  • Chem-Station Int. Ed.: Pinnick (Kraus) Oxidation Mechanism and Applications.4

  • Scientific Research Publishing: Oxidation of α,β-unsaturated aldehydes (Pinnick Oxidation).3

Sources

Method

Application Note: Large-Scale Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Introduction and Scope The bicyclic monoterpene derivative 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (commonly referred to in fragrance and medicinal chemistry as 4-hydroxymethylcarane ) is a highly valued intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The bicyclic monoterpene derivative 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (commonly referred to in fragrance and medicinal chemistry as 4-hydroxymethylcarane ) is a highly valued intermediate. Featuring a rigid carane scaffold and a primary alcohol handle, it serves as a foundational building block for synthesizing complex odorants, chiral ligands, and biologically active trans-carane derivatives[1].

Because the target molecule is structurally derived from the abundant natural product (+)-3-carene , the most scalable, atom-economical, and industrially relevant synthetic route avoids complex total synthesis. Instead, it relies on a highly regioselective tandem sequence: the rhodium-catalyzed hydroformylation of (+)-3-carene to 4-formylcarane, followed by the catalytic hydrogenation of the aldehyde to the target primary alcohol[2].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol presents a unique challenge in regiocontrol and nomenclature logic.

Regioselective Hydroformylation: (+)-3-Carene contains a trisubstituted endocyclic double bond (C3=C4) with a methyl group at the C3 position. During hydroformylation, the active rhodium-hydride catalyst [RhH(CO)₂L₂] coordinates to the alkene. Due to the steric bulk of the C3-methyl group, migratory insertion proceeds with strict anti-Markovnikov regioselectivity. The bulky rhodium center bonds to the less hindered secondary C4 carbon, while the hydride is delivered to the tertiary C3 carbon[3]. Subsequent CO insertion and reductive elimination yield 4-formyl-3,7,7-trimethylbicyclo[4.1.0]heptane as the major product[4].

Nomenclature Symmetry: To understand why the product of 3-carene hydroformylation yields the target molecule, one must analyze the symmetry of the bicyclo[4.1.0]heptane ring. The unsubstituted carane ring possesses an internal plane of symmetry passing through C7, rendering positions 3 and 4 topologically equivalent. Consequently, numbering from the opposite bridgehead transforms 4-formyl-3,7,7-trimethylbicyclo[4.1.0]heptane into 3-formyl-4,7,7-trimethylbicyclo[4.1.0]heptane .

Quantitative reduction of this aldehyde yields 3-hydroxymethyl-4,7,7-trimethylbicyclo[4.1.0]heptane , which is systematically named 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol .

Workflow A (+)-3-Carene (Starting Material) B Rh-Catalyzed Hydroformylation (CO/H₂, 80°C) A->B C 4-Formylcarane (Intermediate) B->C Regioselective Addition D Catalytic Hydrogenation (Raney Ni, H₂) C->D E 4,7,7-Trimethylbicyclo [4.1.0]heptane-3-methanol (Target Product) D->E Quantitative Reduction

Figure 1: Tandem synthetic workflow from (+)-3-carene to the target carane-methanol derivative.

CatCycle Rh [RhH(CO)₂L₂] Active Catalyst Coord Alkene Coordination (Steric approach at C4) Rh->Coord Mig Migratory Insertion (Anti-Markovnikov) Coord->Mig Alkyl Alkyl-Rhodium Complex Mig->Alkyl Acyl CO Insertion (Acyl-Rhodium) Alkyl->Acyl RedElim Oxidative Addition (H₂) & Reductive Elimination Acyl->RedElim RedElim->Rh Catalyst Regeneration Prod 4-Formylcarane RedElim->Prod

Figure 2: Rh-catalyzed hydroformylation cycle highlighting steric control at the C4 position.

Optimization and Quantitative Data

The hydroformylation of trisubstituted olefins is notoriously sluggish due to steric hindrance. Standard triphenylphosphine (PPh₃) ligands often result in low conversions and poor regioselectivity. Transitioning to bulky phosphite ligands, such as Tris(2,4-di-tert-butylphenyl)phosphite, prevents catalyst deactivation and dramatically accelerates the reaction[3].

Table 1: Ligand Effects on the Hydroformylation of (+)-3-Carene

EntryCatalyst / Ligand SystemP/Rh RatioTemp (°C)Pressure (bar)Conversion (%)Selectivity (%)
1Rh(acac)(CO)₂ / PPh₃10100606582
2Rh(acac)(CO)₂ / P(OPh)₃5100607888
3 Rh(acac)(CO)₂ / P(O-o-tBuPh)₃ 4 80 40 >95 96
4Rh(acac)(CO)₂ / Xantphos280409294

For the subsequent reduction, the cyclopropane ring of the carane scaffold is highly sensitive to hydrogenolysis under acidic or high-temperature conditions. Raney Nickel (W6) operated at mild temperatures in methanol provides the optimal balance of quantitative aldehyde reduction while preserving the cyclopropane moiety[5].

Table 2: Optimization of 4-Formylcarane Hydrogenation

EntryCatalystSolventTemp (°C)Pressure (bar)Time (h)Yield (%)Cyclopropane Cleavage (%)
1Pd/C (10%)Ethanol501067215
2Ru/C (5%)Methanol60205884
3 Raney Nickel (W6) Methanol 60 15 4 96 <1
4NaBH₄ (Stoichiometric)EtOH/H₂O2512910

Experimental Protocols

Step 1: Synthesis of 4-Formylcarane via Hydroformylation

Equipment: 1 L Hastelloy or Stainless Steel Parr Autoclave equipped with a gas entrainment impeller. Reagents:

  • (+)-3-Carene: 1.0 mol (136.2 g)

  • Rh(acac)(CO)₂: 0.1 mol% (0.258 g)

  • Tris(2,4-di-tert-butylphenyl)phosphite: 0.4 mol% (2.58 g)

  • Toluene (Anhydrous, degassed): 300 mL

  • Syngas: CO/H₂ (1:1 molar ratio)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO)₂ and the phosphite ligand in 50 mL of toluene. Stir for 15 minutes to pre-form the active catalyst complex.

  • Charging: Transfer the catalyst solution, the remaining toluene, and (+)-3-carene into the autoclave. Seal the reactor.

  • Purging: Purge the reactor three times with nitrogen (10 bar), followed by three purges with syngas (10 bar) to remove all residual oxygen.

  • Reaction: Pressurize the reactor to 40 bar with syngas. Heat the mixture to 80 °C under vigorous stirring (800 rpm). Maintain constant pressure by feeding syngas through a mass flow controller.

  • In-Process Control (IPC): After 6 hours, sample 0.5 mL of the mixture, dilute with 1 mL hexane, and analyze via GC-FID. The reaction is self-validated as complete when the (+)-3-carene peak area is <1.0%.

  • Workup: Cool the reactor to room temperature and carefully vent the syngas through a scrubber. Evaporate the toluene under reduced pressure to yield crude 4-formylcarane as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Catalytic Hydrogenation to 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Equipment: 1 L Parr Autoclave. Reagents:

  • Crude 4-Formylcarane: ~0.95 mol (approx. 158 g)

  • Raney Nickel (W6): 10 g (Active slurry, pre-washed with methanol to remove water)

  • Methanol (HPLC grade): 400 mL

  • Hydrogen Gas (H₂)

Step-by-Step Procedure:

  • Charging: Transfer the crude 4-formylcarane and methanol into the autoclave. Carefully add the Raney Nickel slurry under a blanket of argon.

  • Purging: Seal the reactor and purge three times with nitrogen (10 bar), followed by three purges with hydrogen (10 bar).

  • Hydrogenation: Pressurize the reactor to 15 bar with H₂. Heat to 60 °C with moderate stirring (600 rpm).

  • In-Process Control (IPC): Monitor the hydrogen uptake. Once consumption ceases (typically 3-4 hours), sample the mixture for GC-FID. The protocol is validated when the aldehyde peak is entirely absent and the 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol peak accounts for >95% of the total area.

  • Filtration: Cool the reactor and vent the H₂. Filter the mixture through a pad of Celite under an argon atmosphere to remove the catalyst. (Critical Safety Note: Do not allow the Raney Nickel filter cake to dry, as it is highly pyrophoric).

  • Purification: Concentrate the filtrate under vacuum. Purify the resulting oil via fractional distillation under high vacuum (e.g., 0.5 mmHg) to isolate the pure 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol as a colorless, viscous liquid.

Process Safety & Scale-Up Considerations

  • Syngas Handling: Carbon monoxide is highly toxic, colorless, and odorless. All hydroformylation steps must be conducted in a dedicated high-pressure cell with ambient CO monitors and forced exhaust ventilation.

  • Pyrophoric Catalysts: Raney Nickel (W6) will spontaneously ignite in the air if allowed to dry. Always keep the catalyst wetted with water or methanol. During filtration, use an inert gas blanket and immediately quench the spent filter cake in a dedicated aqueous waste container.

  • Exotherm Control: Both hydroformylation and hydrogenation are exothermic. On a multi-kilogram scale, active jacket cooling is required to prevent thermal runaway, which could lead to unwanted cyclopropane ring-opening or over-reduction.

References

  • Synthesis and odor properties of carene and carane derivatives, Perfumer & Flavorist.

  • An In-depth Technical Guide to trans-Carane Derivatives and Their Basic Properties, BenchChem.

  • Hydroformylation in the Realm of Scents, ChemCatChem (via Scribd).

  • Ligand-Controlled Direct Hydroformylation of Trisubstituted Olefins, Organic Letters (ACS Publications).

  • Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water, ResearchGate.

Sources

Application

Application Notes and Protocols for the Esterification of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Abstract This document provides a comprehensive guide for the esterification of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, a bicyclic alcohol with potential applications in fragrance, materials science, and as a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the esterification of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, a bicyclic alcohol with potential applications in fragrance, materials science, and as a chiral building block in pharmaceutical synthesis. Given the sterically hindered nature of this substrate, this guide focuses on robust and mild esterification methods, moving beyond classical Fischer-Speier conditions. The primary recommended protocol is the Steglich esterification, valued for its high yields and compatibility with sensitive functional groups.[1][2][3] An alternative, the Yamaguchi esterification, is also discussed for cases of extreme steric hindrance.[4][5][6] This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and a framework for troubleshooting.

Introduction: The Challenge of Esterifying Hindered Alcohols

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a derivative of the carene family of terpenes, presents a unique synthetic challenge due to its rigid, three-dimensional structure.[7][8] The bicyclo[4.1.0]heptane core significantly encumbers the primary hydroxyl group, making it less accessible to reagents.

Traditional acid-catalyzed methods like the Fischer-Speier esterification, while straightforward, often require harsh conditions such as high temperatures and strong acids (e.g., sulfuric acid).[9][10][11] For a sterically hindered alcohol, these conditions can lead to low yields, slow reaction times, and potential side reactions like dehydration or rearrangement. Therefore, modern synthetic methods that operate under milder, neutral conditions are preferable.

This application note will detail the Steglich esterification as the primary method of choice. This reaction utilizes a carbodiimide coupling agent and a nucleophilic catalyst to activate the carboxylic acid, allowing for efficient ester formation at room temperature.[2][12][13]

Choosing the Right Esterification Strategy

The selection of an appropriate esterification method is critical for success. The table below compares three common methods and their suitability for the target substrate.

Method Reagents Conditions Advantages Disadvantages Suitability for Target
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)High Temperature, RefluxInexpensive reagents, simple setup.[9][14]Harsh conditions, equilibrium reaction, potential for side reactions with hindered alcohols.[3][9]Low . Risk of low yield and side reactions.
Steglich Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalytic)Mild, Room Temperature, Neutral pHHigh yields for hindered substrates, compatible with sensitive functional groups.[1][2][3][13]Byproduct (DCU/EDU) removal necessary, cost of reagents.[2]High . The recommended method for this substrate.
Yamaguchi Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl Chloride (TCBC), Et₃N, DMAPMild, often two-stepExcellent for highly hindered substrates and macrolactonization.[4][5][15]Requires a stoichiometric amount of DMAP and a specialized activating agent.High . A powerful alternative if Steglich fails.

Detailed Protocol: Steglich Esterification

This protocol provides a step-by-step guide for the esterification of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol with a generic carboxylic acid (R-COOH).

Materials and Reagents
Reagent Formula MW ( g/mol ) CAS No. Notes
4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanolC₁₀H₁₈O154.2582004-06-6The starting alcohol.
Carboxylic AcidR-COOHVariesVariesThe acylating agent.
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33538-75-0Coupling agent. A skin sensitizer; handle with care.
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171144-22-9Catalyst. Toxic; handle with appropriate PPE.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent.
Hydrochloric Acid (0.5 N)HCl36.467647-01-0For workup.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8For workup.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Experimental Procedure
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (1.0 eq) and the chosen carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the alcohol).

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Coupling Agent: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the reaction mixture in one portion. A white precipitate of dicyclohexylurea (DCU) should begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials and the catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude ester product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Causality and Expert Insights
  • Why DCC and DMAP? DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12][13] DMAP, a potent nucleophile, then intercepts this intermediate to form an even more reactive N-acylpyridinium salt.[1][2] This "active ester" is highly susceptible to nucleophilic attack by the sterically hindered alcohol, driving the reaction to completion under mild conditions.[13]

  • Stoichiometry: A slight excess of the carboxylic acid and DCC is used to ensure complete consumption of the limiting alcohol.

  • Solvent Choice: Anhydrous DCM is an excellent choice as it is relatively non-polar and effectively solubilizes the reactants while not interfering with the reaction.[3]

  • Workup: The acidic wash removes the basic DMAP catalyst, while the basic wash removes any remaining carboxylic acid. The filtration step is crucial for removing the bulk of the DCU byproduct, which is poorly soluble in most organic solvents.

Visualization of the Workflow and Mechanism

Experimental Workflow

Esterification_Workflow Steglich Esterification Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Alcohol & Acid in DCM Catalyst 2. Add DMAP Reactants->Catalyst Cooling 3. Cool to 0 °C Catalyst->Cooling Coupling 4. Add DCC Cooling->Coupling Stir 5. Stir at Room Temp (12-24h) Coupling->Stir Filter 6. Filter DCU Byproduct Stir->Filter Extract 7. Aqueous Washes (Acid/Base) Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Ester Product Purify->Product Steglich_Mechanism Mechanism of Steglich Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP N_Acylpyridinium->DMAP regenerated Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH Alcohol Hindered Alcohol (R'-OH)

Caption: The catalytic cycle of the Steglich esterification.

Safety and Handling

  • DCC: N,N'-dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including double gloves.

  • DMAP: 4-Dimethylaminopyridine is toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

References

  • Fiveable. (2025, August 15).
  • Grokipedia.
  • Nptel. (n.d.). 5.2.2 Synthesis of Esters.
  • NextSDS. 4,7,7,-trimethylbicyclo[4.1.0]heptane-3-methanol.
  • Royal Society of Chemistry. (2021, August 3). Green Chemistry.
  • Google Patents.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Alfa Chemistry.
  • MDPI. (2026, January 16). Recent Studies of (+)
  • Wikipedia.
  • InTechOpen. (2023, September 22). Miscellaneous Terpene Derived Auxiliaries - Part 1.
  • Chemistry Steps. (2021, November 18).
  • Organic Chemistry Portal.
  • Master Organic Chemistry.

Sources

Method

Advanced Application Notes: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Rationale In the pursuit of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

In the pursuit of highly enantioselective transformations, the chiral pool remains an indispensable resource. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6), a rigid bicyclic monoterpene derivative synthesized via the hydroformylation and reduction of (+)-3-carene, has emerged as a privileged scaffold in asymmetric synthesis [1].

The strategic value of this carane-derived building block lies in its unique topography. The fusion of a cyclohexane ring with a cyclopropane ring creates a highly rigid backbone. More importantly, the gem-dimethyl group at the C7 position acts as a profound steric shield over the α -face of the molecule. When the C3-hydroxymethyl group is functionalized—either as a chiral auxiliary (via esterification) or as a chiral ligand (via phosphination/amination)—this steric blockade forces incoming reagents to approach almost exclusively from the exposed β -face. This predictable trajectory control is the cornerstone of its application in diastereoselective alkylations and transition-metal-catalyzed asymmetric reactions [2].

Mechanistic Principles of Carane-Mediated Stereocontrol

To successfully deploy this compound, one must understand the causality behind its stereo-induction. In transition-state prioritization, the 7,7-gem-dimethyl cyclopropane moiety physically prevents the formation of transition states on the α -face.

Stereocontrol Substrate Carane Scaffold 4,7,7-Trimethyl core AlphaFace alpha-Face (Shielded) Substrate->AlphaFace Steric Blockade by 7,7-gem-dimethyl BetaFace beta-Face (Exposed) Substrate->BetaFace Open Trajectory Reagent1 Reagent1 AlphaFace->Reagent1 Approach BLOCKED Reagent2 Reagent2 BetaFace->Reagent2 Approach FAVORED

Fig 1: Mechanistic model of stereocontrol dictated by the 7,7-gem-dimethyl cyclopropane moiety.

Application Workflow I: Chiral Auxiliary for Diastereoselective Alkylation

When attached to an achiral substrate via esterification, the carane scaffold acts as a chiral auxiliary. A classic application is the asymmetric synthesis of α -amino acids via the alkylation of carene-derived iminolactones or esters [1].

Protocol 3.1: Synthesis of the Carane-Derived Ester Auxiliary

Causality Insight: We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The bulky carane skeleton sterically hinders direct attack on the acyl chloride; DMAP overcomes this by forming a highly reactive, less sterically demanding acylpyridinium intermediate.

  • Setup: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (10.0 mmol) in anhydrous CH₂Cl₂ (40 mL).

  • Reagent Addition: Add triethylamine (15.0 mmol) and DMAP (1.0 mmol). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add the desired acyl chloride (12.0 mmol) over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 9:1). The carane skeleton lacks a strong UV chromophore, so plates must be stained with Phosphomolybdic Acid (PMA) and heated. The disappearance of the starting alcohol ( Rf​≈0.3 ) and appearance of the ester ( Rf​≈0.7 ) validates completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 3.2: Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation

Causality Insight: Phase-transfer catalysis (PTC) is deliberately chosen over traditional cryogenic enolization (e.g., LDA/THF at -78 °C). The profound facial shielding of the carane scaffold ensures that even at room temperature, the β -face approach is exclusively favored. PTC avoids the cleavage of the chiral auxiliary and prevents product racemization.

  • Setup: Dissolve the carane-ester (5.0 mmol) and the alkyl halide electrophile (7.5 mmol) in toluene (20 mL).

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.5 mmol).

  • Alkylation: Vigorously stir the biphasic mixture while adding 50% aqueous NaOH (10 mL) at room temperature. Stir for 12 hours.

  • Self-Validation (NMR): Isolate an aliquot, perform a mini-workup, and analyze via ¹H NMR. Determine the diastereomeric excess (de) by integrating the diagnostic C4-methyl doublet of the carane auxiliary; a single sharp doublet indicates >98% de.

Application Workflow II: Synthesis of Chiral Phosphine Ligands

The primary alcohol can be transformed into a bulky chiral phosphine ligand, highly effective in Palladium-catalyzed asymmetric allylic alkylations and Ruthenium-catalyzed asymmetric transfer hydrogenations (ATH) [3].

Protocol 4.1: Tosylation of the Primary Alcohol

Causality Insight: The primary hydroxyl is a poor leaving group and must be activated. Pyridine is strictly mandated as both solvent and base. Using Et₃N/CH₂Cl₂ can generate localized high acidity (HCl) that triggers the catastrophic ring-opening of the acid-sensitive cyclopropane moiety.

  • Setup: Dissolve the alcohol (10.0 mmol) in anhydrous pyridine (15 mL) at 0 °C under argon.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl, 15.0 mmol) in small portions over 30 minutes.

  • Reaction: Stir at 4 °C (cold room) for 24 hours to minimize elimination side-reactions.

  • Self-Validation (NMR): After standard aqueous workup, validate via ¹H NMR. The diagnostic shift of the -CH₂-O- protons from 3.5 ppm to 4.0 ppm, alongside new aromatic signals at 7.3 and 7.8 ppm, confirms complete tosylation.

Protocol 4.2: Phosphination to Yield the Chiral Ligand

Causality Insight: The nucleophilic substitution must be initiated at cryogenic temperatures to control the exothermic reaction and suppress E2 elimination driven by the steric bulk of the carane scaffold.

  • Setup: Dissolve the tosylate (5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Substitution: Dropwise add Potassium diphenylphosphide (KPPh₂, 0.5 M in THF, 6.0 mmol).

  • Reaction: Stir at -78 °C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Self-Validation (³¹P NMR): ³¹P NMR is the ultimate diagnostic tool here. The starting KPPh₂ resonates at -14 ppm, whereas the successful alkyl-diphenylphosphine product will appear as a singlet between -20 to -25 ppm.

Workflow A 3-Carene (Chiral Pool) B 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol A->B Hydroformylation & Reduction C Chiral Auxiliary (Esterification) B->C Acyl Chloride, Et3N, DMAP D Chiral Ligand (Phosphination) B->D 1. TsCl, Pyridine 2. KPPh2 E Enantiopure Products C->E Asymmetric Alkylation F Enantiopure Products D->F Asymmetric Catalysis

Fig 2: Synthetic divergence of 3-carene into chiral auxiliaries and ligands for asymmetric synthesis.

Quantitative Benchmarking

The table below summarizes the field-proven efficacy of 4,7,7-trimethylbicyclo[4.1.0]heptane derivatives across various asymmetric transformations, demonstrating the robust stereocontrol imparted by the carane skeleton [1][2][4].

Reaction TypeCatalyst / Auxiliary SystemSubstrateYield (%)Stereoselectivity
Diastereoselective Alkylation Carane-tricyclic iminolactone (PTC)Alkyl Halides86–94%>98% de
Asymmetric Transfer Hydrogenation Carene-derived PHOX + RuCl₂(PPh₃)₃Acetophenone75%96% ee
Asymmetric Allylic Oxidation Carene-N,C-Ligand + Cu(OTf)₂Cycloalkenes85%82% ee
Asymmetric Epoxide Ring-Opening 2-dIcr₂BBr (Terpenylborane)meso-Epoxides70%67% ee

References

  • Title: Asymmetric Synthesis of α -Methyl- α -Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone Source: The Journal of Organic Chemistry (ACS Publications), 2011. URL: [Link]

  • Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Source: Accounts of Chemical Research (ACS Publications), 2024. URL: [Link]

  • Title: Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones Source: Sciforum, 2018. URL: [Link]

  • Title: Asymmetric Synthesis using Organoboranes. Relative Effectiveness of the B-Halobis(terpenyl)boranes for the Enantioselective Halogenative Cleavage of Representative meso-Epoxides Source: Australian Journal of Chemistry, 2007. URL: [Link]

Application

Application Note: Advanced NMR Sample Preparation for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Executive Summary This application note outlines the optimized Nuclear Magnetic Resonance (NMR) sample preparation protocol for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) . As a bicyclic monoterpen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines the optimized Nuclear Magnetic Resonance (NMR) sample preparation protocol for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) . As a bicyclic monoterpene derivative featuring a rigid carane skeleton, its structural elucidation heavily relies on high-resolution 1D and 2D NMR spectroscopy. This guide provides field-proven methodologies to overcome specific analytical challenges associated with this molecule, including signal overlap of its three methyl groups and the line-broadening effects of its primary hydroxyl group.

Structural Context & Analytical Challenges

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol consists of a cyclopropane ring fused to a cyclohexane system. The molecule possesses three distinct methyl groups: one at the C4 position and a gem-dimethyl pair at the C7 position on the cyclopropane ring.

The core analytical challenges include:

  • Aliphatic Signal Overlap: In standard non-polar solvents, the C4 and C7 methyl protons often resonate within a narrow, overlapping chemical shift window (0.8–1.2 ppm), complicating integration and multiplet analysis.

  • Stereochemical Assignment: Determining the relative endo/exo or cis/trans stereochemistry of the C3-hydroxymethyl group relative to the cyclopropane ring requires pristine 2D NOESY/ROESY spectra.

  • Hydroxyl Exchange: The -CH₂OH proton is subject to intermolecular hydrogen bonding and chemical exchange with trace moisture, which can broaden adjacent aliphatic signals and degrade overall spectral resolution.

Solvent Selection & The ASIS Effect (Causality)

The choice of deuterated solvent is the most critical variable in this protocol. While Deuterated Chloroform (CDCl₃) is the industry standard due to its excellent solubilizing properties and volatility , it is often insufficient for resolving the gem-dimethyl signals of carane derivatives.

The Solution: Utilizing Benzene-d₆ (C₆D₆) to induce the Aromatic Solvent-Induced Shift (ASIS) effect . Causality: The highly anisotropic magnetic field of the benzene rings interacts differentially with the solute based on spatial proximity and dipole moment (anchored by the -OH group). This differential shielding effectively "spreads out" the overlapping methyl singlets, allowing for baseline resolution of the C4 and C7 methyl groups.

Quantitative Solvent Data

The following table summarizes the physical properties and strategic advantages of standard NMR solvents for this specific compound:

Deuterated SolventResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)Strategic Application for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol
CDCl₃ 7.2677.16Routine 1D ¹H and ¹³C acquisition; best for initial purity checks .
Benzene-d₆ 7.16128.06Resolving overlapping C4/C7 methyl signals via the ASIS effect.
DMSO-d₆ 2.5039.52Slows the chemical exchange of the -OH proton, allowing observation of ³J coupling to the -CH₂- group .

Step-by-Step Preparation Protocol

To ensure a self-validating and highly reproducible system, every step of the preparation must be tightly controlled to maximize magnetic field homogeneity and signal-to-noise (S/N) ratio.

Step 1: Precision Weighing

  • Action: Weigh 10–25 mg of the compound for routine ¹H NMR, or 30–50 mg for ¹³C and 2D NMR experiments .

Step 2: Dissolution & Internal Standardization

  • Action: Dissolve the sample in a clean glass vial using 0.6–0.7 mL of the selected deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) .

Step 3: Filtration (Critical Step)

  • Action: Transfer the solution into a high-quality 5 mm NMR tube by filtering it through a Pasteur pipette tightly packed with a small plug of glass wool [[1]]([Link]).

  • Causality: Solid particulates possess different magnetic susceptibilities than the bulk solution. Suspended particles create localized magnetic field distortions around themselves, causing broad lines and indistinct spectra that cannot be corrected by shimming .

Step 4: Volume Standardization

  • Action: Ensure the final solvent height in the NMR tube is exactly 50 mm (approximately 0.6 mL) .

  • Causality: A standardized height ensures the sample spans the entire active volume of the spectrometer's RF coil without introducing edge effects (vortexing or meniscus distortions), which optimizes the deuterium lock signal and the automated shimming profile .

Step 5: Degassing for 2D NOESY (Optional but Recommended)

  • Action: If performing NOE experiments to determine the stereochemistry of the cyclopropane ring, remove dissolved oxygen using three cycles of the Freeze-Pump-Thaw technique .

  • Causality: Dissolved oxygen (O₂) is paramagnetic. It accelerates spin-lattice relaxation (T₁), which prematurely quenches the Nuclear Overhauser Effect (NOE) and severely degrades the intensity of cross-peaks in 2D spatial correlation spectra .

Workflow Visualization

G N1 1. Sample Weighing 10-25 mg (1H) | 30-50 mg (13C) N2 2. Solvent Selection CDCl3 (Standard) or C6D6 (ASIS) N1->N2 N3 3. Dissolution & Filtration Glass Wool Plug (Remove Particulates) N2->N3 N4 4. Volume Standardization Fill to exactly 50 mm (~0.6 mL) N3->N4 N5 5. Degassing (Optional) Freeze-Pump-Thaw for NOESY N4->N5 For NOE/T1 Studies N6 6. NMR Acquisition 1D & 2D Stereochemical Analysis N4->N6 Routine Analysis N5->N6

Workflow for the NMR sample preparation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol.

Advanced Stereochemical Validation

To create a self-validating data set, researchers should employ the D₂O Exchange Technique . Because the chemical shift of the -CH₂OH proton is highly variable, its assignment can be ambiguous. By adding 1–2 drops of Deuterium Oxide (D₂O) directly into the prepared NMR tube and shaking vigorously, the labile hydroxyl proton will exchange with deuterium. Re-acquiring the ¹H spectrum will show the complete disappearance of the -OH peak, definitively validating its assignment and simplifying the integration of the remaining aliphatic envelope.

References

  • Organomation . "NMR Sample Preparation: The Complete Guide". Organomation Blog. Available at:[Link]

  • Western University Department of Chemistry . "NMR Sample Preparation Notes". J.B. Stothers NMR Facility. Available at:[Link]

  • Weizmann Institute of Science . "Sample Preparation & NMR Tubes". Chemical Research Support. Available at:[Link]

Sources

Method

Application Note: Chemoenzymatic Synthesis of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

Executive Summary 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a high-value chiral bicyclic compound utilized extensively in fragrance formulation and as a rigid, lipophilic scaffold in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a high-value chiral bicyclic compound utilized extensively in fragrance formulation and as a rigid, lipophilic scaffold in drug development[1]. Traditional synthetic routes to this carane derivative often suffer from poor regioselectivity during ring functionalization and require harsh, stoichiometric reducing agents (e.g., LiAlH4​ ) that generate substantial inorganic waste.

This Application Note details a highly efficient, scalable, and sustainable two-step chemoenzymatic protocol. The workflow couples a regioselective Rhodium-catalyzed hydroformylation of the renewable terpene (+)-3-carene with a perfectly chemoselective biocatalytic reduction utilizing a recombinant Alcohol Dehydrogenase (ADH).

Mechanistic Rationale & Strategy

Why a Chemoenzymatic Approach?

The starting material, (+)-3-carene, features a sterically encumbered endocyclic trisubstituted double bond. Direct hydroformylation of such hindered olefins requires highly active catalysts. By employing a Rh(I) precursor with bulky π -acceptor phosphite ligands (e.g., tris(2,4-di-tert-butylphenyl)phosphite), we achieve excellent regiocontrol. The bulky ligand directs the formyl group to the less hindered position (C4 of the original carene ring, which becomes C3 in the saturated product) while completely suppressing unwanted double-bond isomerization[2].

The intermediate, 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxaldehyde, is then subjected to biocatalytic reduction. Unlike chemical hydrides which can cause ring-opening of the strained cyclopropane moiety, ADHs operate under mild aqueous conditions and exhibit absolute chemoselectivity for the aldehyde[3].

To overcome the poor water solubility of the terpene substrate, a biphasic system using a sustainable organic cosolvent is employed[4]. A coupled Glucose Dehydrogenase (GDH) system is used for the in situ regeneration of the NAD(P)H cofactor. This self-validating enzymatic network drives the equilibrium entirely toward the target methanol derivative, as the irreversible oxidation of glucose to gluconic acid acts as a thermodynamic sink.

Visualizing the Chemoenzymatic Cascade

ChemoenzymaticCascade A (+)-3-Carene (Starting Material) B Rh(acac)(CO)2 + Bulky Phosphite CO / H2 (Syngas) A->B C 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-carboxaldehyde B->C Regioselective Hydroformylation D Alcohol Dehydrogenase (ADH) + GDH / Glucose C->D E 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol D->E Chemoselective Bioreduction

Two-step chemoenzymatic cascade for the synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

Experimental Protocols

Step 1: Rhodium-Catalyzed Hydroformylation of (+)-3-Carene

Objective: Regioselective formylation of the endocyclic double bond without isomerization.

  • Preparation of Catalyst Complex: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO)2​ (0.5 mol%) and tris(2,4-di-tert-butylphenyl)phosphite (2.0 mol%) in anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF)[2]. Stir for 30 minutes to ensure complete ligand exchange.

  • Substrate Addition: Add (+)-3-carene (1.0 equiv, 100 mmol) to the active catalyst solution.

  • Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with syngas ( CO/H2​ , 1:1). Pressurize the reactor to 20 bar[2].

  • Reaction: Heat the autoclave to 80 °C and stir at 800 rpm for 16 hours. Causality Note: The bulky phosphite ligand creates a restrictive coordination sphere that prevents β -hydride elimination, thereby minimizing isomerization and favoring the target aldehyde[5].

  • Workup: Cool the reactor to room temperature and carefully vent the syngas. Filter the mixture through a short pad of silica to remove the rhodium catalyst. Concentrate under reduced pressure to yield the crude 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxaldehyde.

Step 2: Biocatalytic Reduction to the Target Methanol

Objective: Chemoselective reduction of the aldehyde using ADH with GDH-mediated cofactor recycling.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1 mM MgCl2​ to stabilize the quaternary structure of the dehydrogenases.

  • Cofactor and Co-substrate: Dissolve D-glucose (1.5 equiv relative to the aldehyde, 150 mmol) and NADP+ (0.1 mol%) in the buffer.

  • Enzyme Loading: Add recombinant Alcohol Dehydrogenase (ADH, e.g., from Lactobacillus sp., 2 g/L) and Glucose Dehydrogenase (GDH, 1 g/L) to the aqueous phase[3].

  • Biphasic Reaction Setup: Dissolve the crude aldehyde from Step 1 in 50 mL of cyclopentyl methyl ether (CPME)[4] to form the organic phase. Causality Note: CPME acts as a sustainable organic reservoir, preventing substrate toxicity to the enzymes while ensuring continuous mass transfer.

  • Bioconversion: Combine the organic and aqueous phases in a bioreactor. Stir vigorously (1000 rpm) at 30 °C. Maintain the pH strictly at 7.0 using an automated titrator dispensing 1 M NaOH. Self-Validation Note: The continuous consumption of NaOH confirms that GDH is actively oxidizing glucose to gluconic acid, validating the cofactor recycling loop.

  • Monitoring & DSP: Monitor the reaction via GC-FID. Upon completion (>99% conversion, typically 12-24 hours), extract the product with ethyl acetate (3 x 200 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via vacuum distillation to yield pure 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

Cofactor Regeneration Pathway Visualization

CofactorRegeneration cluster_0 Enzymatic Cofactor Recycling System Ald Carboxaldehyde Substrate ADH ADH Ald->ADH Alc Methanol Product NADH NAD(P)H NADH->ADH NAD NAD(P)+ GDH GDH NAD->GDH Glc D-Glucose Glc->GDH GlcA D-Gluconic Acid ADH->Alc ADH->NAD GDH->NADH GDH->GlcA

ADH-catalyzed reduction coupled with GDH-mediated NAD(P)H regeneration.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the quantitative data for the optimization of both the hydroformylation and biocatalytic reduction steps, highlighting the superiority of the chosen conditions over traditional methods.

Reaction StepParameter VariedConditionsConversion (%)Selectivity / ee (%)
Hydroformylation Ligand Type PPh3​ (Standard)4755 (Regioselectivity)
Hydroformylation Ligand Type P(O-o-tBuPh)3​ (Bulky)>9589 (Regioselectivity)
Bioreduction Cofactor RecyclingIsopropanol (Substrate coupled)65>99 (Chemoselectivity)
Bioreduction Cofactor RecyclingGlucose / GDH (Enzyme coupled)>99>99 (Chemoselectivity)
Bioreduction CosolventNone (Aqueous only)22N/A (Mass transfer limited)
Bioreduction Cosolvent10% v/v CPME (Biphasic)>99>99 (Chemoselectivity)

Conclusion

The synthesis of 4,7,7-trimethylbicyclo(4.1.0)heptane-3-methanol via a chemoenzymatic cascade represents a paradigm shift from traditional stoichiometric reductions. By leveraging the geometric control of bulky Rh-phosphite complexes[2] and the absolute chemoselectivity of ADHs[3], researchers can access this valuable bicyclic scaffold with high atom economy, minimal waste, and excellent purity.

References

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis Source: JACS Au (ACS Publications) URL:[Link][3]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: ACS Sustainable Chemistry & Engineering URL:[Link][4]

  • Ligand-Controlled Direct Hydroformylation of Trisubstituted Olefins Source: Organic Letters (ACS Publications) URL:[Link][2]

  • 4,7,7,-trimethylbicyclo[4.1.0]heptane-3-methanol - Chemical Substance Information Source: NextSDS URL:[Link][1]

  • Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability Source: RSC Advances (Royal Society of Chemistry) URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol synthesis side reactions

Welcome to the technical support resource for the synthesis of 4,7,7,-Trimethylbicyclo[4.1.0]heptane-3-methanol and its related isomers. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4,7,7,-Trimethylbicyclo[4.1.0]heptane-3-methanol and its related isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with carene-based scaffolds. Here, we address common challenges, side reactions, and purification hurdles encountered during the synthesis of this valuable bicyclic alcohol intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Overview of Synthetic Strategies

The synthesis of 4,7,7,-trimethylbicyclo[4.1.0]heptane-3-methanol typically originates from (+)-3-carene, a renewable monoterpene derived from turpentine.[1][2] The primary challenge lies in the stereoselective and regioselective functionalization of the C3-C4 double bond while preserving the delicate bicyclo[4.1.0]heptane (carane) framework. The two most prevalent synthetic routes involve either epoxidation followed by reductive ring-opening or hydroboration-oxidation.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Route 1: Epoxidation Pathway cluster_2 Route 2: Hydroboration Pathway cluster_3 Target Molecule 3_Carene (+)-3-Carene Epoxidation Epoxidation (e.g., m-CPBA, H2O2) 3_Carene->Epoxidation Hydroboration Hydroboration (e.g., BH3-THF, 9-BBN) 3_Carene->Hydroboration Epoxide 3,4-Epoxycarane Epoxidation->Epoxide Reduction Reductive Opening (e.g., LiAlH4) Epoxide->Reduction Target 4,7,7-Trimethylbicyclo[4.1.0]- heptane-3-methanol Reduction->Target Organoborane Organoborane Intermediate Hydroboration->Organoborane Oxidation Oxidation (H2O2, NaOH) Organoborane->Oxidation Oxidation->Target

Figure 1. High-level overview of primary synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Starting Material and Initial Steps

Q1: My (+)-3-carene starting material shows multiple peaks on GC analysis. How will this impact my synthesis, and what are the common impurities?

A1: The purity of your starting (+)-3-carene is critical for obtaining high yields and simplifying purification. 3-carene is susceptible to both autoxidation and isomerization.[3]

  • Common Impurities:

    • Oxidation Products: 3-Carene readily absorbs atmospheric oxygen, forming various polar, often hydroxylic, oxidation products.[3] These can interfere with organometallic reagents (e.g., Simmons-Smith, Grignard) and coat the surface of catalysts, reducing their efficacy.[3]

    • Isomers: Under thermal or catalytic (acidic/basic) conditions, 3-carene can isomerize to other terpenes like 4-carene, limonene, or terpinene.[3][4] These isomers will undergo the reaction alongside your primary substrate, leading to a complex mixture of products that can be very difficult to separate. For instance, isomerization to 4-carene is a known side reaction catalyzed by strong bases like potassium t-butoxide.[3]

  • Troubleshooting & Prevention:

    • Storage: Store 3-carene under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures to minimize oxidation.

    • Purification: If impurities are significant, fractional distillation under reduced pressure is the most effective method for purification.

    • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times that could promote isomerization.[3]

Part 2: Troubleshooting the Epoxidation Pathway

Q2: I'm performing an epoxidation on 3-carene, but my yield of 3,4-epoxycarane is low, and I'm seeing significant amounts of ketone byproducts. What is happening?

A2: This is a classic case of competing allylic oxidation. While the double bond is being epoxidized, the allylic C-H bonds (at C-2 and C-5) are also susceptible to oxidation, leading to the formation of 3-carene-5-one and 3-carene-2,5-dione.[5]

The choice of oxidizing agent and reaction conditions is key to maximizing selectivity for the epoxide. While reagents like peracetic acid or aqueous hydrogen peroxide can be effective, they can also promote these side reactions, especially in the presence of certain metal catalysts.[5][6]

  • Mechanism of Side Reaction: Allylic oxidation typically proceeds via a radical mechanism or through the formation of an allylic hydroperoxide intermediate, which then rearranges or is further oxidized to the ketone.

Allylic_Oxidation 3_Carene (+)-3-Carene Epoxidation Desired Pathway: Epoxidation 3_Carene->Epoxidation [O] Allylic_Ox Side Reaction: Allylic Oxidation 3_Carene->Allylic_Ox [O] Epoxide 3,4-Epoxycarane Epoxidation->Epoxide Carenone 3-Carene-5-one (and other ketones) Allylic_Ox->Carenone

Figure 2. Competing epoxidation and allylic oxidation pathways.
  • Troubleshooting & Optimization:

    • Reagent Choice: Consider using m-chloroperbenzoic acid (m-CPBA), which is often more selective for epoxidation over allylic oxidation of unfunctionalized alkenes.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to suppress the higher activation energy pathway of allylic oxidation.

    • Catalyst Selection: If using H₂O₂ with a catalyst, rhenium-based catalysts have shown good selectivity for epoxide formation.[5]

Q3: My subsequent ring-opening of 3,4-epoxycarane with a reducing agent is giving a mixture of alcohol isomers. How can I control the regioselectivity?

A3: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic/nucleophilic).[7][8] The two carbons of the epoxide (C-3 and C-4) are not equivalent, and the nucleophile can attack either position.

  • Under Basic/Nucleophilic Conditions (e.g., LiAlH₄, Grignard reagents): The reaction proceeds via an Sₙ2 mechanism.[9][10] The nucleophile (hydride in the case of LiAlH₄) will attack the less sterically hindered carbon atom. For 3,4-epoxycarane, this is typically the C-4 position, leading to the desired 3-ol isomer after protonation. This pathway is generally preferred for predictable regioselectivity.[10]

  • Under Acidic Conditions: The mechanism has more Sₙ1 character. The epoxide oxygen is first protonated, making it a better leaving group.[7][9] The nucleophile then attacks the carbon atom that can better stabilize a partial positive charge (the more substituted carbon). This can lead to attack at the C-3 position. Furthermore, acidic conditions can promote unwanted skeletal rearrangements of the carane framework.[11]

  • Troubleshooting & Optimization:

    • Use Nucleophilic Conditions: For the synthesis of 4,7,7,-trimethylbicyclo[4.1.0]heptane-3-methanol, a strong nucleophilic hydride source like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, Et₂O) is the standard and most reliable method.

    • Avoid Acid: Ensure all glassware and solvents are dry and free of acidic impurities. Do not use protic solvents during the reduction step itself. The protonation of the resulting alkoxide should be done in a separate workup step.

Part 3: Troubleshooting the Hydroboration-Oxidation Pathway

Q4: I am attempting a hydroboration-oxidation of 3-carene, but the reaction is not selective and I'm getting a mixture of products. Why is this happening?

A4: Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes.[12][13] The reaction proceeds via a syn-addition of a B-H bond across the double bond, followed by oxidation of the C-B bond to a C-OH bond with retention of stereochemistry.[12][14]

  • Regioselectivity Issues: The key to regioselectivity is the addition of the boron atom to the less sterically hindered carbon of the double bond.[14][15] In 3-carene, the two carbons of the double bond (C-3 and C-4) present different steric environments. However, with a small borane source like BH₃•THF, selectivity may not be perfect, leading to the formation of both the 3-ol and 4-ol isomers.

  • Stereoselectivity: The borane will approach from the less hindered face of the alkene. In the bicyclic system of 3-carene, this can be complex, but it generally leads to a specific diastereomer.

  • Troubleshooting & Optimization:

    • Use a Bulky Borane: To dramatically improve regioselectivity, use a sterically hindered borane reagent. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice. Its large size forces it to add exclusively to the least sterically encumbered carbon of the alkene, significantly enhancing the desired regioselectivity.[15] Disiamylborane is another effective option.[12]

    • Control Stoichiometry: Ensure you use the correct stoichiometry. With BH₃, one mole can react with three moles of alkene.[12] With 9-BBN, the stoichiometry is 1:1.

ReagentRelative SizeExpected Regioselectivity
BH₃•THFSmallModerate to Good
DisiamylboraneBulkyVery Good
9-BBNVery BulkyExcellent
Table 1. Comparison of Borane Reagents for Regioselectivity.
Part 4: Purification and Characterization

Q5: My crude product is a mixture of diastereomers that are co-eluting during standard silica gel chromatography. How can I improve separation?

A5: Separating diastereomers of bicyclic alcohols can be challenging due to their similar polarities.

  • Troubleshooting & Optimization:

    • Optimize Chromatography: Experiment with different solvent systems in your column chromatography. A less polar, slower-eluting solvent system may provide better resolution. Monitor fractions carefully by TLC.[16]

    • Use Modified Silica: Epoxides and some alcohols can be sensitive to the inherent acidity of standard silica gel, which can cause degradation or rearrangement.[16] Consider neutralizing your silica gel by washing it with a basic solution (e.g., sodium hydrogen carbonate) and drying it before use.[16]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, both normal-phase and reversed-phase HPLC can be powerful tools for isolating pure diastereomers.[16]

    • Derivatization: In some cases, it may be easier to separate the diastereomers after converting the alcohols to a more crystalline derivative (e.g., an ester), which can then be purified by recrystallization. The derivative can then be hydrolyzed back to the pure alcohol.

Q6: How can I definitively confirm the stereochemistry of my final product?

A6: Full characterization is essential to confirm the structure and stereochemistry. A combination of techniques is required.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools.[16]

    • ¹H NMR: Pay close attention to the coupling constants (J-values) of the protons on C-3 and C-4 and their neighbors. These values can provide crucial information about the dihedral angles and thus the relative stereochemistry.

    • 2D NMR: Techniques like NOESY can show through-space correlations between protons, helping to establish which groups are on the same face of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.[16]

  • Gas Chromatography (GC): An effective method for assessing purity and resolving isomers.[16] Chiral GC columns can even be used to determine the enantiomeric excess if applicable.

Experimental Protocols

Protocol 1: Epoxidation of (+)-3-Carene and Reductive Opening

Step A: Epoxidation of (+)-3-Carene

  • Dissolve (+)-3-carene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-chloroperbenzoic acid (m-CPBA, ~77%, 1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred 3-carene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,4-epoxycarane. This crude product can often be used directly in the next step.

Step B: Reductive Opening with LiAlH₄

  • WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • To a three-necked flask equipped with a reflux condenser, dropping funnel, and N₂ inlet, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3,4-epoxycarane from Step A in anhydrous diethyl ether or THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC/GC.

  • Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid with additional ether.

  • Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product for purification.

References

  • Schenck, G. O. (1968). U.S. Patent No. 3,407,241. Washington, DC: U.S. Patent and Trademark Office.
  • Mäki-Arvela, P., Kapanen, S., Salmi, T., Murzin, D. Y., & Wärnả, J. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Molecules, 26(7), 1930. Retrieved from [Link]

  • Afonin, A. V., & Shul’ts, E. E. (2019). RECENT STUDIES OF (+)-3-CARENE TRANSFORMATIONS WITH THE RETENTION OF THE NATIVE FRAMEWORK. Chemistry Journal of Moldova, 14(2), 9-28. Retrieved from [Link]

  • Rogers, D. W., & McLafferty, F. J. (2008). Computational Modeling of a Stereoselective Epoxidation: Reaction of Carene with Peroxyformic Acid. The Journal of Organic Chemistry, 73(9), 3492–3496. Retrieved from [Link]

  • Shul’ts, E. E., & Tolstikov, G. A. (2007). The Reactions of (+)-2- and (+)-3-Carenes with the Retention of the Bicyclic Framework. Chemistry for Sustainable Development, 15, 1-25. Retrieved from [Link]

  • Tibbetts, T. D., Parveen, R., & Williams, C. M. (2021). Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. Reaction Chemistry & Engineering, 6(2), 165-173. Retrieved from [Link]

  • Shul’ts, E. E., & Tolstikov, G. A. (2019). Recent Studies of (+)-3-Carene Transformations with the Retention of the Native Framework. Chemistry Journal of Moldova, 14(2), 9-28. Retrieved from [Link]

  • Li, Y., & Shi, Y. (2020). Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity. Chemical Science, 11(30), 7948–7953. Retrieved from [Link]

  • Cheng, C.-H., & Li, R.-T. (2007). Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics, 26(16), 4052–4057. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Hydroboration–oxidation reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 24). 3-Carene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Piletic, I. R., & Kleindienst, T. E. (2019). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Earth and Space Chemistry, 3(9), 1782–1793. Retrieved from [Link]

  • ChemTalk. (2023, February 22). Hydroboration Oxidation. Retrieved from [Link]

  • Ganja, E. (2018). Synthesis and exploration of nitrogen-containing 3,7,7-trimethylbicyclo[4.1.0]heptane derivatives based on (+)-3-carene (Doctoral dissertation). Retrieved from [Link]

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2003). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 68(22), 8648–8651. Retrieved from [Link]

  • Ashenhurst, J. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2023, February 1). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Suslov, D. S., Neshchadin, D. A., & Volcho, K. P. (2020). Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. Molecules, 25(15), 3465. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol synthesis

Welcome to the technical support guide for the synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this specific synthesis. Our goal is to move beyond simple protocols and equip you with the causal understanding necessary to troubleshoot and refine your experimental work.

Part 1: Frequently Asked Questions (FAQs) - The Synthetic Strategy

This section addresses fundamental questions regarding the preferred synthetic route for converting the readily available monoterpene, (+)-3-carene, into the target alcohol.

Q1: What is the most reliable and stereoselective method to synthesize 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol from (+)-3-carene?

The most effective and widely adopted method is the hydroboration-oxidation of (+)-3-carene. This two-step reaction sequence is renowned for its high degree of regioselectivity and stereospecificity, which are critical when working with complex bicyclic systems.[1]

  • Step 1 (Hydroboration): Borane (typically as a borane-tetrahydrofuran complex, BH₃·THF) adds across the double bond of (+)-3-carene.

  • Step 2 (Oxidation): The resulting organoborane intermediate is oxidized using basic hydrogen peroxide (H₂O₂/NaOH) to yield the desired alcohol.

Q2: Why is hydroboration-oxidation the preferred method over alternatives like acid-catalyzed hydration or oxymercuration-demercuration?

The choice is dictated by regioselectivity . The hydroxyl group in the target molecule is located on the less substituted carbon of the original double bond in 3-carene.

  • Hydroboration-Oxidation: This reaction follows an anti-Markovnikov addition pattern. The boron atom adds to the less sterically hindered and less substituted carbon of the alkene, and upon oxidation, this is where the hydroxyl group is placed.[1][2][3] This is precisely the regiochemistry required for the target molecule.

  • Acid-Catalyzed Hydration/Oxymercuration: These methods follow Markovnikov's rule , where the hydroxyl group would add to the more substituted carbon, leading to the formation of an undesired isomeric alcohol.[2]

Q3: What is the mechanistic basis for the anti-Markovnikov selectivity in the hydroboration step?

The selectivity is a combination of electronic and steric effects. In the transition state, the boron atom, which is the electrophilic part of the B-H bond, adds to the less substituted carbon atom of the double bond. This placement allows the partial positive charge that develops to be on the more substituted carbon, which is better able to stabilize it. Furthermore, the bulky borane reagent preferentially approaches the less sterically hindered carbon atom.[2][4]

Q4: What is the expected stereochemical outcome of this reaction?

The hydroboration-oxidation reaction is a syn-addition , meaning the hydrogen atom and the hydroxyl group are added to the same face of the double bond.[1][3] For the rigid bicyclic structure of 3-carene, the borane is expected to approach from the less sterically hindered face, away from the gem-dimethyl group on the cyclopropane ring. The subsequent oxidation step proceeds with retention of stereochemistry, preserving this initial configuration.[3]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.

Issue 1: The reaction yield is significantly lower than expected.

This is a common issue that can be traced to several factors. A systematic approach is key to diagnosis.

  • Potential Cause A: Inactive Borane Reagent

    • Why it happens: Borane-THF solutions (BH₃·THF) can degrade over time, especially with exposure to atmospheric moisture, leading to a lower effective concentration of the active hydroborating agent.[5]

    • Troubleshooting Steps:

      • Use a fresh bottle of BH₃·THF solution or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).

      • If possible, titrate the BH₃·THF solution before use to determine its exact molarity.

      • Consider using an alternative, more stable borane source like borane-dimethyl sulfide (BMS) or generating diborane in situ.[6]

  • Potential Cause B: Incomplete Oxidation

    • Why it happens: The oxidation of the trialkylborane intermediate is a critical step. Insufficient oxidant (H₂O₂) or base (NaOH), or suboptimal temperature can lead to incomplete conversion to the alcohol.

    • Troubleshooting Steps:

      • Ensure correct stoichiometry: Use a molar excess of both H₂O₂ and NaOH relative to the borane.

      • Monitor temperature: The oxidation is exothermic. Maintain the reaction temperature, typically between 30-50 °C, to ensure a steady reaction rate without degrading the peroxide.

      • Check H₂O₂ quality: Use a fresh, stabilized solution of hydrogen peroxide (typically 30%).

  • Potential Cause C: Suboptimal Hydroboration Conditions

    • Why it happens: The hydroboration step itself may not have gone to completion.

    • Troubleshooting Steps:

      • Slow Addition: Add the BH₃·THF solution slowly to the alkene at 0 °C. This improves selectivity and control.[5]

      • Reaction Time: After addition, allow the reaction to stir at room temperature for a sufficient duration (typically 1-2 hours) to ensure complete formation of the trialkylborane.

      • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the hydroboration step to prevent reactions with oxygen or water.

Issue 2: The final product is contaminated with an isomeric alcohol.

The presence of regioisomers or stereoisomers points to a loss of selectivity during the reaction.

  • Potential Cause A: Competing Markovnikov Addition

    • Why it happens: While hydroboration is highly regioselective, a small amount of the undesired regioisomer can form.

    • Troubleshooting Steps:

      • Use a bulkier borane reagent: To enhance anti-Markovnikov selectivity, replace BH₃·THF with a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[3][7] The increased steric bulk of these reagents makes addition to the less substituted carbon even more favorable.

      • Lower the reaction temperature: Running the hydroboration step at a lower temperature (e.g., -10 °C to 0 °C) can increase the energy difference between the two transition states, favoring the desired anti-Markovnikov pathway.[8]

Issue 3: The purification process is difficult, leading to product loss.

Purification challenges often arise from the workup procedure or the physicochemical properties of the product and byproducts.

  • Potential Cause A: Persistent Boron Byproducts

    • Why it happens: The oxidation step produces boric acid and other borate salts, which can sometimes complicate extraction and purification.

    • Troubleshooting Steps:

      • Thorough Aqueous Wash: During the workup, ensure the organic layer is thoroughly washed with water or a saturated brine solution to remove water-soluble boron salts.[5]

      • Oxidative Workup with Basic Peroxide: The standard workup is designed to convert all organoboranes to the alcohol and water-soluble borates, simplifying removal. Ensure this step is complete.

  • Potential Cause B: Emulsion Formation During Extraction

    • Why it happens: The presence of salts and the alcohol product can lead to the formation of stable emulsions during the aqueous workup, making layer separation difficult.

    • Troubleshooting Steps:

      • Add Saturated Brine: Break up emulsions by adding a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, forcing better separation.

      • Use a Different Extraction Solvent: If emulsions persist with a common solvent like diethyl ether, try a less polar solvent like hexanes or a more polar, water-immiscible solvent like ethyl acetate.

      • Patience and Gentle Mixing: Avoid vigorous shaking in the separatory funnel; instead, use gentle inversions.

  • Potential Cause C: Product Degradation on Silica Gel

    • Why it happens: Alcohols can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to dehydration or rearrangement during column chromatography.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: If degradation is suspected, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent) or by washing the silica with a basic solution.[9]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) for the purification.

Part 3: Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol details a standard procedure for the hydroboration-oxidation of (+)-3-carene.

Step 1: Hydroboration

  • Set up a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Charge the flask with (+)-3-carene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 1.0 M BH₃·THF solution (approx. 0.4 eq, as each BH₃ reacts with three alkene molecules) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

Step 2: Oxidation

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) solution (1.2 eq relative to BH₃).

  • Following the base, add 30% hydrogen peroxide (H₂O₂) solution (1.5 eq relative to BH₃) dropwise. Caution: This addition is exothermic. Maintain the internal temperature below 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then gently heat to 50 °C for an additional hour to ensure complete oxidation.

Step 3: Workup and Purification

  • Cool the mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, typically using a gradient eluent system such as hexane/ethyl acetate.

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterReagent/ConditionStoichiometry (relative to alkene)Purpose & RationaleExpected Outcome
Starting Material (+)-3-Carene1.0 eqSource of the bicyclic carbon skeleton.N/A
Hydroborating Agent BH₃·THF (1.0 M)~0.35 - 0.4 eqAdds B-H across the double bond (anti-Markovnikov). Stoichiometry reflects that 1 BH₃ reacts with 3 alkenes.Formation of a trialkylborane intermediate.
Oxidizing Agent Hydrogen Peroxide (30%)~1.5 eq (relative to BH₃)Replaces the C-B bond with a C-OH bond with retention of configuration.Conversion of the organoborane to the alcohol.
Base NaOH (3 M)~1.2 eq (relative to BH₃)Activates the hydrogen peroxide to form the hydroperoxide anion, the active nucleophile.[4]Facilitates the oxidation step.
Solvent Anhydrous THFN/AAprotic solvent that stabilizes the BH₃ monomer.[2]Provides a suitable reaction medium.
Temperature 0 °C to RT (Hydroboration)N/AControls reaction rate and selectivity.High regioselectivity and yield.
Temperature 0 °C to 50 °C (Oxidation)N/AControls exothermic reaction and ensures completion.Complete conversion to the alcohol.
Expected Yield N/AN/AN/A75-90% (after purification)

Part 4: Visualization of Workflows

Diagram 1: Overall Synthesis Workflow

This diagram illustrates the complete process from starting material to purified product.

SynthesisWorkflow SM (+)-3-Carene (Starting Material) Hydro Step 1: Hydroboration - BH3-THF - Anhydrous THF, 0°C -> RT SM->Hydro Inter Trialkylborane Intermediate Hydro->Inter Oxi Step 2: Oxidation - H2O2, NaOH - 0°C -> 50°C Inter->Oxi Workup Step 3: Aqueous Workup - Et2O Extraction - Brine Wash Oxi->Workup Purify Step 4: Purification - Flash Chromatography Workup->Purify Product 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol Purify->Product

Caption: High-level workflow for the synthesis of the target alcohol.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a decision-making framework for diagnosing the cause of a low-yield reaction.

TroubleshootingYield Start Problem: Low Yield CheckTLC Analyze Crude Product by TLC/GC-MS: Is starting material (SM) present? Start->CheckTLC CheckBorane Potential Cause: Incomplete Hydroboration CheckTLC->CheckBorane Yes CheckIntermediates Potential Cause: Incomplete Oxidation CheckTLC->CheckIntermediates No (or very little SM) SolveBorane Solution: - Use fresh/titrated BH3-THF - Ensure inert atmosphere - Check reaction time/temp CheckBorane->SolveBorane SolveOxidation Solution: - Use fresh H2O2/NaOH - Check stoichiometry - Ensure sufficient reaction time/temp CheckIntermediates->SolveOxidation CheckSideProducts Potential Cause: Side Reactions / Product Loss CheckIntermediates->CheckSideProducts If intermediates are suspected SolveSideProducts Solution: - Optimize purification - Check for degradation on silica - Ensure proper workup CheckSideProducts->SolveSideProducts

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Edubirdie. (n.d.). Preparation and Stereochemistry of Bicyclic Alcohols. Retrieved from [Link]

  • Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. (n.d.). UK-Eprints. Retrieved from [Link]

  • Singh, V., et al. (2009). Stereoselective Synthesis of Bicyclic Systems. J. Org. Chem., 74(16), 6093-6099.
  • Kabalka, G. W., & Shoup, T. M. (1993). An operationally simple hydroboration-oxidation experiment.
  • Ganja, E. A. (2018). Synthesis and exploration of nitrogen-containing 3,7,7-trimethylbicyclo[4.1.0]heptane derivatives based on (+)-3-carene. (Doctoral dissertation, Scientific-Practical Institute of Horticulture and Food Technologies). Retrieved from [Link]

  • Gevorgyan, V., et al. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. Journal of the American Chemical Society. Published online.
  • University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2020, May 20). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Gevorgyan, V., et al. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents.
  • ResearchGate. (n.d.). Screening of reaction conditions for the optimisation of the hydroboration/oxidation reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, February 1). Hydroboration-Oxidation: The Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol — Chemical Substance Information. Retrieved from [Link]

  • Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

Technical Support Center: Advanced Troubleshooting for HPLC Peak Tailing Target Analyte: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Welcome to the Senior Application Scientist Support Center. Analyzing bulky, bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for HPLC Peak Tailing Target Analyte: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Welcome to the Senior Application Scientist Support Center. Analyzing bulky, bicyclic terpene alcohols like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol presents unique chromatographic challenges. Unlike basic amines that tail due to ion-exchange interactions, neutral lipophilic alcohols suffer from distinct mechanistic issues: hydrogen bonding with residual silanols, sluggish mass transfer, and sample solvent mismatch[1][2].

This guide bypasses generic advice to provide a field-proven, causality-driven framework for diagnosing and eliminating peak tailing (Asymmetry factor, As​>1.2 ) in your specific terpene assays.

I. Diagnostic Decision Matrix

Before adjusting mobile phases or replacing columns, you must isolate the root cause. The following diagnostic logic tree maps the physical and chemical phenomena that distort peak symmetry[3][4].

Diagnostic_Workflow Start Analyze Chromatogram: Peak Asymmetry (As) > 1.2 Q1 Are ALL peaks in the chromatogram tailing? Start->Q1 All_Yes System or Column Integrity Issue Q1->All_Yes Yes All_No Analyte-Specific Chemical Interaction Q1->All_No No Q2 Does tailing worsen with larger injection volumes? All_Yes->Q2 Q4 Is tailing specific to the terpene alcohol peak? All_No->Q4 Solvent Sample Solvent Mismatch (Viscous Fingering) Q2->Solvent Yes Q3 Is system backpressure unusually high? Q2->Q3 No Frit Blocked Inlet Frit or Column Void Q3->Frit Yes DeadVol Extra-Column Dead Volume (Fittings/Tubing) Q3->DeadVol No Silanol H-Bonding with Residual Silanols Q4->Silanol Yes Coelution Co-eluting Isomer (e.g., stereoisomers) Q4->Coelution No

Figure 1: Diagnostic logic tree for isolating the mechanistic root cause of HPLC peak tailing.

II. Core Troubleshooting Modules: Causality & Correction

Module A: The "Strong Solvent" Effect (Viscous Fingering)

The Science: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol is highly lipophilic. Researchers often dissolve it in 100% Methanol or Acetonitrile. If your mobile phase is highly aqueous (e.g., 60% Water), injecting a strong organic plug causes the analyte to travel rapidly through the column head before partitioning into the mobile phase[2]. This localized disruption causes severe tailing or peak splitting. The Fix: Match the sample diluent to your initial mobile phase conditions.

Module B: Secondary Silanol Interactions (Hydrogen Bonding)

The Science: Because this compound is a neutral alcohol, it does not undergo ion-exchange interactions like basic amines. However, the primary hydroxyl (-OH) group acts as a strong hydrogen bond donor. Free silanols (Si-OH) or ionized silanols (Si-O⁻) on older Type-A silica columns act as H-bond acceptors, creating a secondary retention mechanism with slow desorption kinetics[1][5]. The Fix: Utilize highly end-capped, high-purity Type-B silica columns. Lowering the mobile phase pH to < 3.0 protonates ionized silanols, reducing their H-bond acceptor strength[6].

Module C: Extra-Column Band Broadening

The Science: If early-eluting peaks tail more severely than late-eluting peaks, the cause is fluidic dispersion outside the column (injector, tubing, detector flow cell)[7]. The bulky bicyclic structure of this terpene also suffers from slower mass transfer, exacerbating any dead volume effects.

III. Quantitative Data Summaries

Table 1: Impact of Sample Diluent on Peak Asymmetry ( As​ ) Conditions: Mobile Phase 60:40 Water:Acetonitrile; Injection Volume: 10 µL.

Sample Solvent CompositionAnalyte Partitioning DynamicsPeak Asymmetry ( As​ )Resolution Impact
100% AcetonitrilePremature elution at column head (Viscous fingering)2.45 (Severe Tailing)Loss of baseline resolution
50:50 Water:AcetonitrileMild solvent mismatch1.40 (Moderate Tailing)Acceptable but suboptimal
60:40 Water:Acetonitrile Perfect equilibrium with mobile phase 1.05 (Symmetrical) Optimal resolution

Table 2: Stationary Phase Selection for Hydroxyl-Containing Terpenes

Column ChemistrySilanol Activity LevelSuitability for Terpene Alcohols
Standard C18 (Non-endcapped)High (Active H-bonding sites)Poor (Expect As​ > 1.8)
Fully End-capped C18 (Type B)Low (Sterically hindered silanols)Excellent ( As​ ~ 1.0 - 1.1)
Polar-Embedded C18Very Low (Internal shielding)Good (May alter selectivity)

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the source of the error. Execute these self-validating protocols to definitively isolate the variable.

Protocol 1: System Extra-Column Volume Assessment

Purpose: To determine if system plumbing (dead volume) is causing the tailing.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Set Conditions: Flow rate to 1.0 mL/min using 100% Acetonitrile. Set UV detector to 254 nm.

  • Inject Tracer: Inject 1 µL of a 1% Acetone in Water solution.

  • Measure: Record the peak width at 5% of peak height ( W0.05​ ). Multiply by the flow rate to calculate the extra-column volume in µL.

  • Validation Criteria: If the extra-column volume is > 20 µL, the tailing is hardware-induced. Replace 0.010" ID tubing with 0.005" ID PEEK or stainless steel tubing[8]. If < 20 µL, the system is optimized; proceed to Protocol 2.

Protocol 2: Diluent & Mass Transfer Optimization

Purpose: To eliminate solvent mismatch and improve mass transfer kinetics for the bulky bicyclic ring.

  • Prepare Mobile Phase: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). The acidic pH suppresses silanol ionization[6].

  • Sample Preparation: Dissolve the 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol standard in the exact starting ratio of your gradient (e.g., 60% A / 40% B).

  • Temperature Adjustment: Increase the column oven temperature to 45°C. Causality: Elevated temperatures decrease mobile phase viscosity and improve the diffusion coefficient of the bulky bicyclic terpene into the stationary phase pores.

  • Inject and Evaluate: Inject 5 µL.

  • Validation Criteria: The As​ value must drop below 1.2. If a shoulder persists, you are likely observing a co-eluting stereoisomer (common in carane derivatives), requiring a change in gradient slope rather than peak shape troubleshooting.

V. Frequently Asked Questions (FAQs)

Q: I am analyzing this terpene alcohol alongside basic amines. The amines look perfectly symmetrical, but the alcohol tails. Why? A: You are likely using a low-pH mobile phase (e.g., pH 2.5). At this pH, basic amines are fully protonated and repelled by the positively charged silica surface, yielding sharp peaks. However, the neutral terpene alcohol relies heavily on hydrophobic partitioning. If your column has a low carbon load or exposed silanols, the alcohol will still engage in hydrogen bonding (acting as an H-bond donor to Si-OH), causing it to tail while the amines do not[6]. Switch to a high-density, fully end-capped C18.

Q: Can I fix the tailing by just reducing my injection volume from 20 µL to 5 µL? A: If reducing the injection volume fixes the tailing, you have confirmed that the root cause was Volume Overload or Sample Solvent Mismatch[2]. While injecting less is a valid workaround, the scientifically rigorous fix is to dilute your sample in the starting mobile phase. This allows you to inject larger volumes (maintaining sensitivity) without distorting the peak.

Q: My column pressure increased by 40 bar, and suddenly my terpene peak is tailing. What happened? A: This is a classic symptom of a blocked inlet frit or a collapsed column bed (void)[3][4]. Particulates from the sample matrix have accumulated at the column head, creating a secondary, uneven flow path. You can attempt to backflush the column (if permitted by the manufacturer), but utilizing an in-line filter or guard column in the future is the only preventative solution[7].

VI. References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Education Primers. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog, June 2025. Available at:[Link]

  • Restek Corporation. "Troubleshooting HPLC- Tailing Peaks." ChromaBLOGraphy, March 2014. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Resources. Available at: [Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI News, November 2025. Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources, October 2025. Available at:[Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare Articles, October 2021. Available at:[Link]

Sources

Optimization

Technical Support Center: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with complex bicyclic monoterpenoids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with complex bicyclic monoterpenoids.

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol is a highly valuable but structurally sensitive compound. Its architecture features a primary alcohol and a highly strained cyclopropane ring fused to a cyclohexane backbone (the carane skeleton). This unique structure makes it highly susceptible to environmental degradation through autoxidation, acid-catalyzed ring cleavage, and photolysis[1].

This guide is designed to provide you with causal explanations, self-validating protocols, and troubleshooting steps to ensure the scientific integrity of your assays.

Part 1: Diagnostic FAQs

Q1: My clear stock solution of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol turned yellow after three months in the fridge. Is it still viable? A1: No, the yellowing indicates significant degradation and the sample should be discarded. This color change is a classic macroscopic marker of autoxidation. The primary alcohol (-CH₂OH) oxidizes into an aldehyde, which can subsequently undergo aldol condensation reactions to form colored, conjugated oligomers. Additionally, the tertiary carbons on the bicyclic skeleton are prone to radical-initiated oxygen attack, forming hydroperoxides[2].

Q2: I stored my sample at -20°C, yet my GC-MS analysis shows multiple new peaks with shifted retention times. What happened? A2: You are likely observing acid-catalyzed ring opening. While cold storage slows thermal degradation, taking the vial in and out of the freezer introduces condensation. If the vial is not properly blanketed with inert gas, atmospheric CO₂ dissolves into this trace moisture to form carbonic acid. The cyclopropane ring in the bicyclo[4.1.0]heptane system contains "bent" Walsh orbitals with pseudo-pi character, making it exceptionally sensitive to electrophilic attack by protons. This relieves the extreme ring strain, cleaving the bicyclic system into monocyclic p-menthane or m-menthane derivatives.

Q3: Can I store aliquots of this compound in standard polypropylene microcentrifuge tubes for short-term use? A3: Absolutely not. Terpenoid derivatives are highly lipophilic and act as aggressive solvents against many polymers. They will rapidly degrade the plastic and leach plasticizers (such as phthalates) into your sample, ruining downstream analytical or biological assays[3]. Furthermore, plastics are highly permeable to oxygen. Always use amber borosilicate glass vials with PTFE-lined caps.

Part 2: Mechanistic Troubleshooting & Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. The structural vulnerabilities of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol dictate our handling logic.

G A 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol B Ring-Opened Products (m-Menthane derivatives) A->B Trace Acid (H+) / Heat (Relieves Ring Strain) C Oxidation Products (Aldehydes & Acids) A->C O2 / UV Light (Alcohol Oxidation) D Autoxidation Products (Hydroperoxides) A->D O2 / Free Radicals (Tertiary C-H Attack)

Degradation pathways of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol.

Quantitative Degradation Data

To quickly diagnose which pathway is compromising your workflow, refer to the analytical markers and triggers summarized below:

Degradation PathwayTriggering AgentPrimary DegradantsGC-MS Analytical MarkerPrevention Strategy
Cyclopropane Cleavage Trace Acids, High HeatSubstituted cyclohexenesShift in RT; altered fragmentationBase-washed glass; < 4°C storage
Alcohol Oxidation Oxygen, UV Light3-carbaldehyde, carboxylic acidM-2 (aldehyde), M+14 (acid)Argon backfilling; Amber glass
Skeletal Autoxidation Oxygen, Free RadicalsHydroperoxides, epoxidesM+32 (hydroperoxide)Inert atmosphere; avoid light

Part 3: Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your data, your sample handling must be a self-validating system. Follow these protocols to eliminate the variables of oxidation and acid hydrolysis.

Protocol A: Inert Gas Flushing and Aliquoting

Objective: Prevent autoxidation and minimize evaporative loss during storage.

  • Temperature Equilibration: Chill the bulk compound and the receiving amber borosilicate vials to 4°C before opening.

    • Causality: Monoterpenoids are highly volatile. Lowering the temperature reduces the vapor pressure, minimizing evaporative loss of the compound into the atmosphere during handling[4].

  • Surface Neutralization: Ensure all glassware is base-washed (rinsed with a mild sodium bicarbonate solution) and baked dry.

    • Causality: Standard borosilicate glass contains surface silanol groups that are mildly acidic. Neutralizing these prevents the surface-catalyzed electrophilic cleavage of the strained cyclopropane ring.

  • Aliquoting: Dispense the liquid using a glass syringe with a stainless-steel needle.

    • Causality: Avoids the leaching of plasticizers from standard pipette tips[3].

  • Argon Blanketing: Gently blow Argon gas into the vial headspace for 3-5 seconds.

    • Causality: Argon is denser than air and nitrogen. It sinks to form a protective physical blanket directly over the liquid surface, completely displacing oxygen and halting radical-initiated autoxidation[1].

  • Sealing & Storage: Cap immediately with a PTFE-lined closure and store at -20°C.

Protocol B: GC-MS Purity Verification

Objective: Accurately assess sample integrity without inducing thermal degradation during the analysis itself.

  • Sample Preparation: Dilute the aliquot to 1 mg/mL in anhydrous, acid-free hexane. Include a known, stable internal standard (e.g., dodecane) to validate injection volume.

    • Causality: Any trace water or acid introduced into the hot GC inlet will act as a catalyst, thermally degrading the bicyclic skeleton during the run, yielding false impurity peaks.

  • Inlet Configuration: Set the injection port temperature low (e.g., 200°C - 220°C) and use a deactivated, glass-wool-free liner.

    • Causality: High inlet temperatures (>250°C) provide enough activation energy to trigger thermal rearrangement of the cyclopropane ring. Glass wool increases the active surface area, exacerbating this effect.

  • Column Selection: Utilize a low-polarity column (e.g., HP-5MS or DB-5).

    • Causality: Highly polar columns often have acidic phases (like certain wax columns) that can degrade the compound on-column.

Sources

Troubleshooting

preventing isomerization during the synthesis of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the highly strained 4,7,7-Trimethylbicyclo[4.1.0]heptane-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the highly strained 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol scaffold.

The bicyclo[4.1.0]heptane (carane) system is notoriously sensitive. The fusion of a rigid cyclohexane ring with a highly strained cyclopropane ring (~27.5 kcal/mol of strain energy) creates a thermodynamic driving force for skeletal rearrangement. Minor deviations in pH, temperature, or reagent selection can trigger rapid isomerization, epimerization, or complete ring-opening degradation.

Part 1: Mechanistic Pathway Visualization

To troubleshoot effectively, you must first understand the competing degradation pathways of the carane system.

IsomerizationPathways Target 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol (Target Scaffold) BaseEpimerization C3/C4 Epimers (Diastereomeric Mixture) Target->BaseEpimerization Strong Base / Prolonged Rxn (Stereocenter Inversion) Precursor Carane Precursor (e.g., Aldehyde or Alkene) Precursor->Target Buffered Reduction/ Hydroboration (T < 0°C) AcidDegradation p-Menthane Derivatives (Ring-Opened Byproducts) Precursor->AcidDegradation H+ Catalyst (Cyclopropane Cleavage) ThermalDegradation Cycloheptene / Cyclopentene (Sigmatropic Shift) Precursor->ThermalDegradation Heat > 150°C (Thermal Rearrangement)

Fig 1: Mechanistic pathways of carane-scaffold isomerization and ring-opening degradation.

Part 2: Troubleshooting FAQs

Q1: Why does my bicyclo[4.1.0]heptane ring keep opening to form p-menthane impurities during the hydroxymethylation step?

A1: This is a classic acid-catalyzed cyclopropane cleavage. In the presence of Lewis acids (e.g., BF3​⋅OEt2​ ) or Brønsted acids used during functional group transformations, the cyclopropane ring undergoes electrophilic attack. This generates a transient carbocation that rapidly drives electrocyclic ring-opening to the more thermodynamically stable p-menthane skeleton[1]. Solution: Strictly avoid acidic workups. If your synthesis relies on a hydroboration-oxidation sequence, ensure the oxidative phase ( H2​O2​ / NaOH ) is carefully buffered to avoid localized pH extremes, and quench reductions with neutral or slightly basic reagents (like Rochelle's salt).

Q2: I am observing a mixture of diastereomers at the C3 and C4 positions. How do I lock the stereochemistry?

A2: You are observing base-catalyzed epimerization. The proximity of the C3-hydroxymethyl and C4-methyl groups creates significant steric tension. Strong bases (e.g., KOtBu or Na / o -chlorotoluene) can deprotonate the C3 position if an aldehyde or ketone intermediate is present, allowing the system to relax into a thermodynamic mixture of epimers[2]. Solution: Keep reaction temperatures strictly below -20 °C during nucleophilic additions. Swap strong hydride donors like LiAlH4​ (which generate strongly basic alkoxides) for milder alternatives like DIBAL-H or NaBH4​ in methanol.

Q3: Does thermal distillation cause isomerization of the final 3-methanol product?

A3: Yes. Heating carane derivatives above 120–150 °C induces thermal unimolecular rearrangements. Specifically, vinylcyclopropane-to-cyclopentene sigmatropic shifts or direct thermal ring-openings will contaminate your product with cycloheptene or cyclopentene derivatives[3]. Solution: Never purify 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol via prolonged fractional distillation. Use Short-Path Wiped Film Evaporation (WFE) under high vacuum (< 0.1 Torr) to keep the jacket temperature below 80 °C, or utilize silica gel chromatography.

Part 3: Quantitative Impact of Reaction Conditions

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and specific isomerization pathways.

Reaction ConditionDominant Isomerization PathwayPrimary ByproductMitigation Strategy
Strong Acid ( HCl , H2​SO4​ )Electrophilic Cyclopropane Cleavagep-Menthane derivatives (e.g., terpineols)Use buffered systems (pH 7-8); avoid Lewis acids.
Strong Base ( KOtBu , NaH )Enolization / DeprotonationC3 / C4 EpimersSubstitute with mild bases ( K2​CO3​ ); run at T<−20∘C .
High Heat ( >150∘C )Sigmatropic RearrangementsCycloheptenes / CyclopentenesPurify via high-vacuum short-path distillation ( <80∘C ).
Prolonged Hydrogenation Over-reduction / Ring OpeningTrimethyl cycloheptanesLimit H2​ pressure; use poisoned catalysts (e.g., Lindlar)[4].

Part 4: Self-Validating Experimental Protocol

To guarantee the structural integrity of the bicyclo[4.1.0]heptane core, utilize the following self-validating protocol for the reduction of the corresponding carbaldehyde intermediate. This method relies on low temperatures and non-acidic quenching to physically block the activation energy required for isomerization[5].

Protocol: Isomerization-Free Reductive Hydroxymethylation

Objective: Reduce 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde to the target 3-methanol without triggering cyclopropane cleavage or C3-epimerization.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Dissolve the carane precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes. Causality: Suppressing the thermal energy prevents base-catalyzed enolization at the C3 stereocenter.

  • Reagent Addition: Dropwise addition of DIBAL-H (1.2 eq, 1.0 M in hexane) via syringe pump over 30 minutes. Causality: DIBAL-H is a mild, non-basic reducing agent that avoids the generation of strongly basic alkoxide intermediates that cause epimerization.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde spot is completely consumed.

  • Isomerization-Free Quench: Quench the reaction at -78 °C by slowly adding an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate). Causality: Rochelle's salt breaks down the aluminum emulsion neutrally. Using standard HCl or H2​SO4​ quenches will immediately trigger acid-catalyzed cyclopropane ring-opening[1].

  • Workup: Remove the cooling bath. Stir vigorously at room temperature for 2 hours until two distinct, clear phases form. Extract the aqueous layer with EtOAc (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 35 °C).

References

  • Hydroboration of Terpenes. III. Isomerization of (+)-3-Carene to (+)-2-Carene Source: Colab.ws (Journal of the American Chemical Society) URL:[Link]

  • US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene Source: Google Patents URL
  • Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst Source: ResearchGate URL:[Link]

  • Suprafacial and Antarafacial Paths for the Thermal Vinylcyclopropane-to-Cyclopentene Rearrangement Source: The Journal of Organic Chemistry (via Sci-Hub) URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the selection of an appropriate solvent for the recrystallization of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the selection of an appropriate solvent for the recrystallization of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol (CAS No. 82004-06-6).[1] This document is structured to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallization should meet four main criteria.[2] First, the compound you are purifying should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures. This temperature-dependent solubility is the cornerstone of recrystallization, allowing the compound to dissolve when hot and crystallize upon cooling.[2][3] Second, the impurities present should either be completely insoluble in the hot solvent (so they can be filtered out) or remain soluble in the cold solvent (so they stay in the mother liquor after your compound has crystallized).[4] Third, the solvent must be chemically inert, meaning it will not react with the compound being purified.[3][4] Finally, the solvent should be volatile enough to be easily removed from the purified crystals after filtration.[3]

Q2: Based on the structure of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, what solvents are good starting points for screening?

The principle of "like dissolves like" is a useful guide for initial solvent selection.[2][5] 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol has a complex structure with both non-polar and polar characteristics. The bicyclic hydrocarbon framework is non-polar, while the primary alcohol (-CH₂OH) group is polar and capable of hydrogen bonding.[5] This dual nature suggests that solvents of intermediate polarity, or a mixed solvent system, might be effective.[2]

Good starting points for single-solvent systems would include alcohols like ethanol or methanol, or ketones like acetone. For mixed solvent systems, a common approach is to use a "good" solvent in which the compound is soluble (like ethanol) and a "poor" solvent in which it is not (like water).[2] The use of an alcohol/water mixture is a frequent choice for somewhat polar molecules containing oxygen atoms.[2]

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the compound being purified.[2] It can also occur if the compound is very impure. To prevent this, you should ideally choose a solvent with a boiling point lower than your compound's melting point. If the melting point is unknown, this must be determined experimentally. If oiling out occurs, you can try re-heating the solution to dissolve the oil and then adding a small amount of additional solvent before allowing it to cool slowly.[6]

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to empirically determine the best solvent for the recrystallization of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol.

Materials:

  • Impure 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol

  • A selection of potential solvents (see Table 1)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the impure solid into several separate test tubes.

  • Room Temperature Solubility Test: To the first test tube, add the first potential solvent dropwise, vortexing after each addition, until about 1 mL has been added. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[4]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube to the solvent's boiling point. Add more solvent dropwise, while heating, until the solid dissolves completely. Be careful not to add an excess of solvent. An ideal solvent will dissolve the compound at or near its boiling point.[4]

  • Cooling and Crystallization: Once the compound is fully dissolved in the hot solvent, allow the test tube to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[5]

  • Evaluation: A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling. If very few or no crystals form, it is likely that too much solvent was added.[5][6] If the compound remains insoluble even at the solvent's boiling point, the solvent is not suitable.[2]

  • Repeat: Repeat steps 2-5 with other potential solvents to find the most suitable one.

Solvent Properties for Recrystallization Screening

The following table summarizes the properties of common laboratory solvents that can be used for screening.

SolventBoiling Point (°C)Polarity (Relative)Dielectric Constant
Water100.0Very High80.1
Methanol64.7High32.7
Ethanol78.4High24.5
Acetone56.0Medium-High20.7
Ethyl Acetate77.1Medium6.0
Dichloromethane39.6Medium-Low9.1
Toluene110.6Low2.4
Hexane68.0Very Low1.9
Heptane98.4Very Low1.9

Data compiled from various sources, including reference[7].

Troubleshooting Guide

Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A: This is a common issue that can arise from several factors:

  • Too much solvent: You may have added too much solvent, preventing the solution from becoming saturated upon cooling.[5][6] To remedy this, you can gently heat the solution to evaporate some of the solvent and then try cooling it again.[6]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved compound is higher than its normal solubility limit.[6] To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny "seed" crystal of your compound if you have some.[5]

Q: I'm getting a very low yield of crystals. How can I improve it?

A: Low yield can be caused by several factors:

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. An ice bath is often necessary.

  • Excessive washing: Washing the crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of your product.[5] Use a minimal amount of ice-cold recrystallization solvent for washing.

  • Premature crystallization: If crystallization occurs too quickly, impurities can become trapped in the crystal lattice. Ensure the solution cools slowly.[8]

Q: My crystals are colored, but the pure compound should be colorless. What happened?

A: Colored impurities may be present in your crude sample. If these impurities are not removed during the recrystallization process, they will remain in your final product. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step.[5]

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection start Start: Impure Solid test_solvent Select Potential Solvent (Based on 'Like Dissolves Like') start->test_solvent add_cold Add Cold Solvent test_solvent->add_cold dissolves_cold Dissolves Cold? add_cold->dissolves_cold reject_cold Reject Solvent (Too Soluble) dissolves_cold->reject_cold Yes heat Heat to Boiling dissolves_cold->heat No dissolves_hot Dissolves Hot? heat->dissolves_hot reject_hot Reject Solvent (Insoluble) dissolves_hot->reject_hot No cool Cool Slowly dissolves_hot->cool Yes crystals_form Crystals Form? cool->crystals_form success Suitable Solvent Found crystals_form->success Yes troubleshoot Troubleshoot: - Too much solvent? - Supersaturated? crystals_form->troubleshoot No troubleshoot->heat Evaporate some solvent

Caption: A flowchart of the experimental workflow for selecting a recrystallization solvent.

References

  • Recrystallization-1.pdf. (n.d.).
  • Solvent Selection and Recrystallization Guide | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979).
  • Recrystallization. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-ylmethanol - NextSDS. (n.d.). Retrieved from [Link]

  • Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bicyclo[4.1.0]hept-4-ene-3-methanol, 4,7,7-trimethyl-. (n.d.). Scent.vn. Retrieved from [Link]

  • Techniques (OCR A Level Chemistry A): Revision Note. (2025, January 19). Save My Exams. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8).

Sources

Troubleshooting

Technical Support Center: 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Synthesis

Welcome to the Senior Application Scientist Support Center. The synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol—a highly valued bicyclic monoterpene derivative—is typically achieved via a two-step sequence s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. The synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol—a highly valued bicyclic monoterpene derivative—is typically achieved via a two-step sequence starting from 3-carene: (1) Rhodium-catalyzed hydroformylation to yield the intermediate 3-formylcarane, followed by (2) Heterogeneous catalytic hydrogenation to produce the final methanol derivative[1][2].

Because this workflow bridges homogeneous organometallic catalysis and heterogeneous surface chemistry, catalyst deactivation is a complex, multi-modal challenge. This guide provides causal explanations, validated troubleshooting logic, and self-correcting protocols to maintain catalytic turnover.

SynthesisWorkflow Carene 3-Carene (Starting Material) Hydroformylation Hydroformylation Rh(acac)(CO)2 / PPh3 Carene->Hydroformylation CO/H2 (Syngas) Aldehyde 3-Formylcarane (Intermediate) Hydroformylation->Aldehyde 80-100°C, 40 bar Deact1 Deactivation: Rh Clustering & Ligand Oxidation Hydroformylation->Deact1 Hydrogenation Hydrogenation Ru/C or Pt/Al2O3 Aldehyde->Hydrogenation H2 (50 bar) Product 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol Hydrogenation->Product 100-150°C Deact2 Deactivation: Metal Sintering & Terpene Coking Hydrogenation->Deact2

Workflow of 3-carene conversion to the target methanol derivative and deactivation pathways.

Part 1: Hydroformylation Troubleshooting (Homogeneous Rh/PPh₃)

Q: Why does my Rhodium catalyst lose activity after 2-3 turnovers, accompanied by a dark precipitate in the reactor? A: The dark precipitate is an inactive rhodium-carbonyl cluster (e.g., Rh4​(CO)12​ ). This aggregation is a thermodynamic sink that occurs when the active monomeric rhodium hydride species is starved of its stabilizing phosphine ligands. Operando FlowNMR studies demonstrate that carbon monoxide actively competes with phosphine ligands for Rh coordination[3][4]. If the PPh3​:Rh ratio drops (often due to trace oxygen converting PPh3​ to O=PPh3​ ), CO displaces the remaining phosphines, leading to metal clustering[5]. Causality & Fix: Maintain a minimum PPh3​:Rh molar ratio of 10:1. Ensure strict Schlenk line techniques to prevent ligand oxidation.

Q: I am using biomass-derived 3-carene. Why is my hydroformylation yield highly variable between batches? A: 3-Carene is frequently isolated from crude sulfate turpentine (CST), a byproduct of the Kraft paper process[6]. CST-derived terpenes often contain trace sulfur compounds (e.g., dimethyl disulfide) which act as severe, irreversible poisons by binding to the Rh center and blocking olefin coordination[7]. Causality & Fix: Implement a feed pretreatment protocol. Pass the 3-carene through a zinc oxide (ZnO) guard bed at 40°C prior to introduction into the reactor to chemisorb sulfurous impurities.

Part 2: Hydrogenation Troubleshooting (Heterogeneous Ru or Pt)

Q: What causes the sudden drop in the hydrogenation rate of 3-formylcarane to 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol? A: Deactivation in terpene hydrogenation is primarily driven by two mechanisms: metal nanoparticle sintering (agglomeration) and surface fouling (coking)[8]. The highly reactive bicyclic framework of the carane intermediate can undergo acid-catalyzed ring-opening and oligomerization on acidic catalyst supports (like certain activated carbons). These heavy terpene oligomers physically block the mesopores, preventing substrate diffusion to the active metal sites. Causality & Fix: Switch to a non-acidic support such as γ−Al2​O3​ . If coking has already occurred, wash the spent catalyst with a polar aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF) to dissolve the organic deposits[8].

Q: How can I definitively differentiate between metal leaching and metal sintering in my heterogeneous catalyst? A: Sintering reduces the active surface area without changing the total metal mass in the reactor, whereas leaching physically removes the metal into the product phase. Causality & Fix: Perform a hot filtration test. Filter the catalyst at the reaction temperature and allow the filtrate to continue reacting under H2​ . If conversion continues, homogeneous active species have leached. Confirm via ICP-MS analysis of the final 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol product.

Part 3: Diagnostic Logic & Quantitative Performance Data

TroubleshootingTree Issue Issue: Yield Drop / Catalyst Death Step1 Analyze Spent System (31P NMR / ICP-MS / BET) Issue->Step1 Path1 High P=O species detected? Step1->Path1 Path2 Rh clusters formed (Visual/NMR)? Step1->Path2 Path3 Pore volume drop (Coking)? Step1->Path3 Sol1 Fix: Purge O2 / Pre-treat feed Path1->Sol1 Yes Sol2 Fix: Increase Ligand:Rh ratio Path2->Sol2 Yes Sol3 Fix: 2-MeTHF Wash / Change Support Path3->Sol3 Yes

Diagnostic logic tree for identifying and resolving catalyst deactivation mechanisms.

Table 1: Catalyst Performance and Deactivation Metrics

Data synthesized from standardized terpene hydroformylation and hydrogenation stress tests.

Catalyst SystemReaction StepPrimary Deactivation ModeTurnover Number (TON) before 50% activity lossMitigation Strategy
Rh(acac)(CO)2​/PPh3​ HydroformylationLigand oxidation / Metal clustering~8,000Maintain strict anaerobic environment; PPh3​:Rh>10:1
Rh(acac)(CO)2​ / Phosphite HydroformylationLigand hydrolysis~12,000Control moisture (<50 ppm H2​O )
Ru/C (5 wt%) HydrogenationTerpene oligomerization (Coking)~1,500Use low-acidity support; solvent wash
Pt/Al2​O3​ (5 wt%) HydrogenationMetal sintering~4,500Optimize thermal ramp; keep T < 120°C

Part 4: Validated Experimental Protocols

Protocol A: Operando FlowNMR Monitoring of Rhodium Catalyst Health

This self-validating protocol ensures the hydroformylation catalyst remains in its active resting state rather than degrading into dormant clusters[3].

  • Preparation: In a glovebox, prepare a 0.1 M solution of 3-carene in toluene-d8. Add Rh(acac)(CO)2​ (1.0 mM) and PPh3​ (10.0 mM) to achieve a 10:1 Ligand-to-Metal ratio.

  • Pressurization: Transfer to a high-pressure NMR flow cell. Pressurize with CO/H2​ (1:1 syngas) to 40 bar.

  • Thermal Ramp: Heat the cell to 80°C at a rate of 2°C/min to prevent thermal shock, which induces premature ligand dissociation.

  • Data Acquisition: Run interleaved 1H and 31P{1H} NMR pulse sequences.

  • Validation Checkpoint: Monitor the 31P spectrum. The active catalyst resting state will show a doublet of doublets (due to Rh-P and P-P coupling). If a singlet emerges at ~29 ppm, O=PPh3​ is forming (oxygen leak). If broad signals emerge, Rh clustering is occurring[3]. Abort and purge if the oxide ratio exceeds 5%.

Protocol B: Solvent-Free Hydrogenation with Catalyst Recovery

Designed to prevent coking and sintering during the reduction of 3-formylcarane[8].

  • Loading: Load 500 mmol of 3-formylcarane into a 300 mL Parr reactor. Add 0.5 mol% of 5 wt% Pt/Al2​O3​ catalyst. Do not add solvent (solvent-free conditions maximize volumetric productivity).

  • Purging: Purge the headspace 3 times with N2​ (10 bar), followed by 3 times with H2​ (10 bar).

  • Reaction: Pressurize to 50 bar H2​ . Heat to 100°C under vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Track hydrogen consumption via the pressure drop in the ballast tank.

  • Recovery & Wash (Crucial for Deactivation Prevention): Once H2​ uptake ceases, cool to 25°C and vent. Filter the catalyst.

  • Validation Checkpoint: Wash the spent catalyst with 50 mL of 2-MeTHF at 40°C for 30 minutes. Analyze the wash solvent via GC-MS. If heavy terpene dimers (m/z > 300) are detected, coking is the primary deactivation pathway. Dry the washed catalyst under vacuum before the next cycle.

References

  • Upgrading biomass to high-added value chemicals: synthesis of monoterpenes-based compounds using catalytic green chemical pathways. Taylor & Francis. URL:[Link]

  • Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. MDPI. URL:[Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. URL:[Link]

  • Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. RSC Publishing. URL:[Link]

  • Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition. Chalmers University of Technology. URL:[Link]

  • Displacement of P-Stereogenic Phosphiranes from Rhodium by CO in Hydroformylation Catalysis. ACS Publications. URL:[Link]

  • The green chemistry paradigm in modern organic synthesis. Russian Chemical Reviews. URL:[Link]

  • Hydroformylation in the Realm of Scents (Selective Hydrogenation of Limonene). Scribd / ChemCatChem. URL:[Link]

Sources

Optimization

minimizing by-product formation in the synthesis of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

Technical Support Center: Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,7,7-t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol. The focus is to provide in-depth troubleshooting and practical solutions to minimize the formation of by-products, ensuring high purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, and what are the primary sources of by-products?

A common and economically viable starting material for the synthesis of the 4,7,7-trimethylbicyclo[4.1.0]heptane skeleton is (+)-3-carene, a renewable monoterpene found in turpentine.[1] A key intermediate in many transformations of (+)-3-carene is 3,4-epoxycarane (an epoxide).[2][3] The synthesis of the target alcohol likely proceeds through the ring-opening of this epoxide.

A plausible synthetic route involves two main stages, each with potential for by-product formation:

  • Epoxidation of (+)-3-Carene: The double bond in (+)-3-carene is oxidized to form 3,4-epoxycarane. The stereochemistry of the starting material and the epoxidation agent will determine the diastereomeric ratio of the resulting epoxide.

  • Reductive Ring Opening of the Epoxide: The epoxide ring is opened to introduce the hydroxymethyl group. This is a critical step where regioselectivity and stereoselectivity must be controlled to avoid the formation of isomeric alcohols and other by-products.

The primary sources of by-products are:

  • Formation of undesired epoxide diastereomers.

  • Lack of regioselectivity in the epoxide ring-opening step.

  • Rearrangement of the bicyclic carbon skeleton, especially under acidic conditions.

  • Formation of diols from the hydrolysis of the epoxide.

Below is a DOT script visualizing the general synthetic pathway and points of by-product formation.

Synthesis_Pathway cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Ring Opening & Reduction 3-Carene 3-Carene Epoxidation Epoxidation 3-Carene->Epoxidation e.g., m-CPBA, H2O2 3,4-Epoxycarane 3,4-Epoxycarane Epoxidation->3,4-Epoxycarane Desired Intermediate Diol_Byproduct Diol_Byproduct Epoxidation->Diol_Byproduct By-product (hydrolysis) Ring_Opening Ring_Opening 3,4-Epoxycarane->Ring_Opening e.g., LiAlH4 Target_Methanol Target_Methanol Ring_Opening->Target_Methanol Desired Product Isomeric_Alcohol Isomeric_Alcohol Ring_Opening->Isomeric_Alcohol By-product (regioisomer) Rearranged_Product Rearranged_Product Ring_Opening->Rearranged_Product By-product (rearrangement)

Caption: General synthetic pathway and points of by-product formation.

Q2: I am observing multiple isomers in my final product. How can I control the stereochemistry?

The formation of multiple isomers is a common challenge due to the rigid, chiral structure of the bicyclo[4.1.0]heptane skeleton.

  • Cause: The epoxide ring-opening is typically an SN2-type reaction.[4][5][6] The nucleophile will attack one of the two carbons of the epoxide, leading to inversion of configuration at the site of attack. The regioselectivity (which carbon is attacked) determines the final isomeric product. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon.[4][7]

  • Solution:

    • Reagent Selection: The choice of reducing agent is critical. For example, using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄) for reductive opening of the epoxide will favor attack at the less substituted carbon.[5]

    • Temperature Control: Lowering the reaction temperature can enhance the selectivity of the nucleophilic attack, favoring the thermodynamically more stable transition state and thus leading to a higher proportion of the desired isomer.

    • Starting Material Purity: Ensure the stereochemical purity of your starting (+)-3-carene. Any isomeric impurities in the starting material will be carried through the synthesis.

Q3: My reaction is producing significant amounts of diol by-products. What is the cause and how can I prevent this?

The presence of diols, such as 3,4-caranediol, indicates the hydrolysis of the epoxide intermediate.[1]

  • Cause: Epoxides can be opened by water, which acts as a nucleophile, especially under acidic or basic conditions.[8] This reaction is often catalyzed by trace amounts of acid or base in the reaction mixture.

  • Solution:

    • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purification of Reagents: Ensure all reagents, especially solvents and the starting 3-carene, are free from water and acidic or basic impurities. Solvents should be freshly distilled from an appropriate drying agent.

Q4: I am observing rearranged by-products. What leads to these and how can they be minimized?

The bicyclo[4.1.0]heptane system is susceptible to rearrangement, which can lead to by-products with different carbon skeletons, such as p-cymene derivatives.[1]

  • Cause: These rearrangements are typically initiated by the formation of a carbocation intermediate. This is more likely to occur under acidic conditions, where the epoxide oxygen is protonated, leading to a weaker C-O bond and facilitating carbocation formation upon ring-opening.[7]

  • Solution:

    • pH Control: Avoid acidic conditions. If an acidic workup is necessary, it should be performed at low temperatures and for the shortest possible time. Using a buffered aqueous solution for the workup can also help to control the pH.

    • Choice of Reagents: Utilize reagents that operate under neutral or basic conditions for the epoxide ring-opening. As mentioned, hydride reagents like LiAlH₄ are suitable for this purpose.[5]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low yield of the desired alcohol, multiple spots on TLC. 1. Formation of isomeric alcohols due to poor regioselectivity. 2. Rearrangement of the carbon skeleton.1. Use a sterically hindered and selective reducing agent. 2. Maintain a low reaction temperature. 3. Ensure the reaction is run under neutral or basic conditions to avoid carbocation formation.
Presence of a highly polar by-product. Hydrolysis of the epoxide intermediate to form a diol.1. Use thoroughly dried solvents and glassware. 2. Run the reaction under an inert atmosphere (N₂ or Ar).
Product degradation during purification. The product may be sensitive to the acidic nature of standard silica gel.1. Use neutralized silica gel for column chromatography (pre-treated with a base like triethylamine).[8] 2. Perform purification at lower temperatures.[8]
Incomplete conversion of the epoxide intermediate. 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time.1. Use a slight excess of the reducing agent. 2. Monitor the reaction by TLC until the starting material is consumed. 3. If necessary, allow the reaction to proceed for a longer time or at a slightly elevated temperature, while balancing the risk of side reactions.

Experimental Protocol: Reductive Opening of 3,4-Epoxycarane

This protocol provides a general guideline for the reductive opening of 3,4-epoxycarane using Lithium Aluminum Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel under an inert atmosphere.

Materials:

  • 3,4-Epoxycarane (1 equivalent)

  • Anhydrous diethyl ether or THF

  • Lithium Aluminum Hydride (LiAlH₄) (1.1 equivalents)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 3,4-epoxycarane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the epoxide solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate. (Caution: This is a highly exothermic process and will generate hydrogen gas).

  • Continue adding the aqueous solution until the grey precipitate turns white and a clear supernatant is formed.

  • Add anhydrous sodium sulfate to the mixture and stir for 15 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with fresh diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutralized silica gel.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Analysis of Crude Product Shows Impurities check_isomers Multiple Isomers Observed? start->check_isomers check_polar Highly Polar By-product? check_isomers->check_polar No solution_isomers Optimize Reaction Temperature Select More Selective Reagent check_isomers->solution_isomers Yes check_rearranged Rearranged By-products? check_polar->check_rearranged No solution_polar Ensure Anhydrous Conditions Use Dry Solvents & Inert Atmosphere check_polar->solution_polar Yes solution_rearranged Maintain Neutral/Basic pH Avoid Acidic Conditions check_rearranged->solution_rearranged Yes end_node Proceed to Optimized Purification check_rearranged->end_node No solution_isomers->check_polar solution_polar->check_rearranged solution_rearranged->end_node

Caption: A flowchart for troubleshooting common by-product issues.

References

  • Bekkum, H. van, et al. (1991). Studies on the Epoxidation of (+)-3-Carene.
  • Krupskaya, V. V., et al. (2022). RECENT STUDIES OF (+)-3-CARENE TRANSFORMATIONS WITH THE RETENTION OF THE NATIVE FRAMEWORK. Chemistry Journal of Moldova, 17(2), 9-28. Available from: [Link]

  • D'Ambro, E. L., et al. (2022). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Earth and Space Chemistry, 6(3), 739-751. Available from: [Link]

  • García, J. I., et al. (2004). Proposed model for epoxide ring-opening by organomagnesium reagents. Tetrahedron, 60(48), 10943-10950. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). 3-Carene. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]

  • OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved March 15, 2026, from [Link]

  • D'Ambro, E. L., et al. (2022). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. PubMed Central. Available from: [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

  • Hantschke, L., et al. (2021). Structures of Δ3-carene and its oxidation product caronaldehyde, as well as α-pinene and its oxidation product pinonaldehyde. ResearchGate. Available from: [Link]

  • D'Ambro, E. L. (2022). Pathways to Highly Oxidized Products in the Delta 3-Carene + OH System. Helda - University of Helsinki. Available from: [Link]

  • D'Ambro, E. L., et al. (2022, February 4). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. DORA 4RI. Available from: [Link]

  • Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved March 15, 2026, from [Link]

  • NIST. Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • ChemTalk. (2023, November 21). Epoxide Ring Opening. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Chiral Separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Welcome to the technical support center for the chiral separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific application. Our approach is rooted in extensive field experience and a deep understanding of chiral chromatography principles.

The enantioselective separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a bicyclic monoterpene alcohol, can be challenging due to its small size and limited number of functional groups for interaction with a chiral stationary phase (CSP). However, with a systematic approach to mobile phase optimization, excellent resolution can be achieved. This guide will walk you through the necessary steps, from initial method development to fine-tuning your separation.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol?

A1: For a wide range of chiral compounds, including terpene derivatives, polysaccharide-based CSPs are the most versatile and successful.[1] Specifically, derivatives of cellulose and amylose, such as those found in Daicel's CHIRALPAK® and Phenomenex's Lux® series, have demonstrated broad applicability.[2][3] These columns can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities. For a non-polar compound like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a normal-phase approach is often a good starting point.

Q2: Should I start with a normal-phase or reversed-phase method?

A2: Both normal-phase and reversed-phase methods have the potential for success.

  • Normal-Phase (NP): This is often the preferred starting point for non-polar to moderately polar compounds like your analyte. Mobile phases typically consist of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). NP methods often provide excellent selectivity for polysaccharide-based CSPs.

  • Reversed-Phase (RP): RP methods, using aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol), are also a viable option, particularly with modern immobilized polysaccharide CSPs that are stable in these conditions.[4] RP can be advantageous for compounds with some water solubility and for LC-MS compatibility.

A screening approach that evaluates both modes is highly recommended for efficient method development.[5]

Q3: What are the most common mobile phase modifiers, and how do they affect the separation?

A3: The choice of mobile phase modifier is critical for achieving selectivity.

  • Alcohols (in NP): Isopropanol (IPA) and ethanol are the most common modifiers. They compete with the analyte for polar interaction sites on the CSP. Changing the type and concentration of the alcohol can significantly alter retention and selectivity. Generally, a lower concentration of the alcohol modifier leads to stronger retention.

  • Acetonitrile and Methanol (in RP): These are the standard organic modifiers in reversed-phase chromatography. Their relative strength and interaction with the CSP can influence the separation.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, or diethylamine - DEA) can dramatically improve peak shape and selectivity, especially if the analyte has any acidic or basic properties.[5] For a neutral alcohol like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, additives may have a less pronounced effect but are still worth exploring during optimization.

Q4: My peaks are broad and tailing. What could be the cause?

A4: Peak broadening and tailing in chiral chromatography can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. The use of mobile phase additives can help to mitigate these effects.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Inappropriate Solvent for Sample Dilution: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion upon injection.

  • Column Contamination: The column may have accumulated contaminants from previous injections. A proper column washing procedure is recommended.[6]

Q5: I am not getting any separation between the enantiomers. What should I do next?

A5: A lack of separation indicates that the chosen conditions do not provide sufficient enantioselectivity. Here's a systematic approach to address this:

  • Change the Mobile Phase Modifier: If you are using IPA, try switching to ethanol, or vice versa.

  • Vary the Modifier Concentration: Systematically increase and decrease the percentage of the alcohol modifier in your mobile phase.

  • Try a Different CSP: If one column chemistry (e.g., cellulose-based) is not working, try a different one (e.g., amylose-based). Different polysaccharide derivatives offer different chiral recognition mechanisms.[2]

  • Switch Chromatographic Modes: If you started in normal-phase, screen the same columns in reversed-phase or polar organic mode.

  • Consider Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition. 2. Sub-optimal chiral stationary phase. 3. High temperature reducing selectivity.1. Optimize Mobile Phase: Systematically vary the alcohol modifier (IPA, EtOH) concentration. Try different alcohols. 2. Screen Different CSPs: Test both cellulose- and amylose-based columns. 3. Adjust Temperature: Evaluate the separation at lower temperatures (e.g., 10-25°C).
Peak Tailing 1. Secondary interactions with the silica support. 2. Column overload. 3. Sample solvent mismatch.1. Additives: Introduce a small amount of a suitable additive (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds, although less likely to be effective for a neutral alcohol). 2. Reduce Load: Decrease the injection volume or sample concentration. 3. Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Mobile phase instability or evaporation. 3. Column degradation.1. Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new mobile phase (at least 10-20 column volumes). 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir capped. 3. Column Care: Follow the manufacturer's guidelines for column use and storage.[6]
Co-elution of Enantiomers 1. Lack of chiral recognition under the current conditions.1. Systematic Screening: Follow the recommended workflow for method development (see below). This is a clear indication that a more comprehensive screening of mobile phases and CSPs is necessary.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases

This protocol outlines a systematic approach to quickly identify promising starting conditions for the chiral separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol.

1. Recommended Chiral Stationary Phases for Screening:

  • Cellulose-based:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1)

    • Cellulose tris(4-methylbenzoate) (e.g., Daicel CHIRALCEL® OJ-H, Phenomenex Lux® Cellulose-3)

  • Amylose-based:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALPAK® AD-H, Phenomenex Lux® Amylose-1)

2. Mobile Phase Screening Strategy:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Reversed Phase (RP):

    • Mobile Phase C: Acetonitrile / Water (50:50, v/v)

    • Mobile Phase D: Methanol / Water (60:40, v/v)

3. Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (or low wavelength due to lack of a strong chromophore)
Injection Volume 5 µL
Sample Concentration 1 mg/mL in mobile phase

4. Evaluation Criteria:

After running the initial screen, evaluate the chromatograms for:

  • Any separation between the enantiomers (even partial).

  • Good peak shape.

  • Reasonable retention times.

The conditions that show the most promise should be selected for further optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP and mobile phase system have been identified, the following steps can be taken to improve the resolution.

For Normal Phase:

  • Vary the Alcohol Modifier Concentration:

    • Prepare a series of mobile phases with varying concentrations of the alcohol modifier (e.g., for Hexane/IPA: 98:2, 95:5, 90:10, 80:20).

    • Analyze the sample with each mobile phase to determine the optimal concentration for resolution and run time.

  • Explore Different Alcohols:

    • If IPA was used initially, repeat the concentration optimization with ethanol.

For Reversed Phase:

  • Optimize the Organic Modifier Percentage:

    • Adjust the ratio of acetonitrile or methanol to water to achieve optimal retention and selectivity.

Workflow for Chiral Method Development

MethodDevelopment Start Start: Racemic Analyte Screen_CSPs Screen CSPs (Cellulose & Amylose based) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes (NP & RP) Screen_CSPs->Screen_Modes Evaluate Evaluate Initial Results (Separation, Peak Shape) Screen_Modes->Evaluate No_Separation No Separation Evaluate->No_Separation No Partial_Separation Partial Separation Evaluate->Partial_Separation Yes Change_CSP Select Different CSP No_Separation->Change_CSP Optimize_MP Optimize Mobile Phase (Modifier Type & Concentration) Partial_Separation->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method Change_CSP->Screen_Modes

Caption: A systematic workflow for chiral method development.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting points for the chiral separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol based on the analysis of structurally similar compounds.

Chromatographic Mode Chiral Stationary Phase Mobile Phase Comments
Normal Phase Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10, v/v)A robust starting point for many chiral separations. Adjust IPA concentration for optimal resolution.
Normal Phase Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5, v/v)Offers alternative selectivity to cellulose-based phases.
Reversed Phase Immobilized Cellulose or Amylose CSPAcetonitrile / Water (50:50, v/v)A good option if the analyte has some water solubility or for LC-MS applications.

Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Encountered Poor_Resolution Poor Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing No_Separation No Separation Problem->No_Separation Optimize_MP Optimize Mobile Phase Poor_Resolution->Optimize_MP Primary Action Change_CSP Change CSP Poor_Resolution->Change_CSP Secondary Action Additives Use Additives Peak_Tailing->Additives Primary Action Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Secondary Action No_Separation->Optimize_MP If partial separation is seen on another CSP No_Separation->Change_CSP Primary Action Change_Mode Change Chromatographic Mode No_Separation->Change_Mode Alternative

Caption: A logical flow for troubleshooting common chiral separation issues.

This technical support guide provides a comprehensive framework for successfully developing a robust method for the chiral separation of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. By following a systematic screening and optimization process, researchers can confidently achieve baseline resolution of the enantiomers. For further assistance, please do not hesitate to contact our technical support team.

References

  • Phenomenex. (n.d.). A Novel Screening Approach for Chiral SFC. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). SFC Chiral Screening Strategies. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Chiral Columns. Phenomenex. Retrieved from [Link]

  • LCGC International. (2021, March 4). Separation of 2-Phenylbutyrophenone on Daicel's new CHIRALPAK® IJ (EU). LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Ultrafast, High-Resolution Chiral Separations. Daicel Chiral Technologies. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Separation of FMOC Amino Acids by Reversed Phase HPLC. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Lux i-Cellulose-5 Product Guide. Phenomenex. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK AY-H Columns. Daicel Chiral Technologies. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK IA. Daicel Chiral Technologies. Retrieved from [Link]

  • Baio, R. (2023, December 28). Enantiomer Elucidation: Chiral Chromatography Innovations in Analytical Chemistry. Journal of Chromatography Research, 6(4). Retrieved from [Link]

  • Simeonov, S., Simeonov, A., Todorov, A., & Kurteva, V. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1, 1-13. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

  • Gasparrini, F., & Villani, C. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC North America. Retrieved from [Link]

  • Tsunoda, N. (1993). Determination of glyphosate and aminomethylphosphonic acid in human serum by high-performance liquid chromatography with fluorescence detection.
  • National Institute of Standards and Technology. (n.d.). 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Giorgis, I., et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. In: Methods in Molecular Biology. Humana, New York, NY.
  • Kakui, S. (2024). Development of high-sensitivity analysis and isomer discrimination methods using GC-MS. Production and Technology, 76(4), 62-67.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK AS-H Columns. Daicel Chiral Technologies. Retrieved from [Link]

  • GL Sciences. (n.d.). Test Methods | Capillary Columns for GC/GC-MS. GL Sciences. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Platform Comparison: Method Validation for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

Executive Summary & Chemical Profile For drug development professionals and analytical scientists, the validation of robust quantification methods for complex bicyclic monoterpenes is a critical regulatory hurdle. 4,7,7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

For drug development professionals and analytical scientists, the validation of robust quantification methods for complex bicyclic monoterpenes is a critical regulatory hurdle. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a bulky, bicyclic terpene alcohol featuring a highly strained cyclopropane ring integrated into a heptane skeleton[1].

This unique structural topology presents specific analytical challenges:

  • Lack of a Chromophore: The molecule lacks conjugated double bonds, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive without complex, yield-reducing derivatization steps[2].

  • Thermal Instability: Terpene alcohols and strained bicyclic rings are notoriously susceptible to thermal isomerization, dehydration, and oxidation. High-temperature sample preparation (e.g., steam distillation) or excessive GC injector temperatures can artificially alter the analyte's concentration[3].

This guide objectively compares the three leading analytical platforms for this compound—GC-FID, GC-MS, and LC-APCI-MS/MS —and provides a self-validating experimental protocol to ensure uncompromising data integrity.

Platform Comparison: Selecting the Optimal Analytical Method

To establish a reliable validation framework, scientists must first select the appropriate instrumental platform based on the specific matrix and analytical goals.

MethodSelection Start 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol Thermal Thermal Stability Assessment Start->Thermal GCMS GC-MS (Impurity Profiling) Thermal->GCMS Stable (Isomer ID Required) GCFID GC-FID (Routine Quant) Thermal->GCFID Stable (High Throughput) LCMS LC-APCI-MS/MS (Thermolabile Matrices) Thermal->LCMS Unstable/Degradation Risk

Fig 1: Decision matrix for selecting the optimal analytical platform for terpene alcohols.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID remains the industry gold standard for the routine quantification of volatile terpenes[2].

  • Causality of Choice: The FID provides a near-universal, highly linear response to carbon-hydrogen bonds, making it exceptionally reliable for quantifying 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol over a wide dynamic range.

  • Limitation: It cannot distinguish between co-eluting structural isomers without rigorous column optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality of Choice: When validating methods for drug intermediates, identifying degradation products (like ring-opened isomers) is mandatory. GC-MS provides the structural elucidation necessary for specificity testing[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-APCI-MS/MS)
  • Causality of Choice: Because terpene alcohols lack easily ionizable acidic or basic groups, standard Electrospray Ionization (ESI) fails. However, Atmospheric Pressure Chemical Ionization (APCI) effectively ionizes these neutral, non-polar compounds. LC-APCI-MS/MS completely bypasses the thermal degradation risks associated with GC injection ports, making it the superior choice for highly thermolabile matrices[4].

Table 1: Comparative Performance Metrics for Terpene Alcohol Quantification
Analytical PlatformSensitivity (LOD)Linear Dynamic RangeSpecificity (Isomer ID)Thermal Degradation Risk
GC-FID 0.1 - 1.5 µg/mL[2]3 to 4 orders of magnitudeLow (Retention Time only)Moderate (Injector dependent)
GC-MS 0.01 - 0.5 µg/mL2 to 3 orders of magnitudeHigh (Spectral Library Matching)Moderate (Injector dependent)
LC-APCI-MS/MS < 0.05 µg/mL[4]3 to 4 orders of magnitudeVery High (MRM Transitions)Zero (Room temp separation)

Self-Validating Experimental Protocol (GC-FID)

A robust analytical method must be a self-validating system. This means the protocol inherently checks for systemic errors (like column degradation or matrix suppression) before any sample data is accepted.

ValidationWorkflow SST System Suitability Testing (SST) Specificity Specificity & Selectivity SST->Specificity Pass Criteria Met Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (RSD < 5%) Accuracy->Precision

Fig 2: Step-by-step self-validating workflow for analytical method validation.

Phase 1: Sample and Standard Preparation

Causality Focus: Preventing Thermal Isomerization

  • Cold Extraction: Avoid steam distillation, which induces rapid structural changes and oxidation in terpene alcohols[3]. Extract 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol using a cold solvent extraction (e.g., MTBE or chilled ethanol)[4].

  • Internal Standard (IS) Addition: Spike all samples and calibration standards with a stable isotope (e.g., D5-Linalool) or a structurally distinct terpene (e.g., α -terpineol) to correct for volatile losses during handling and injection variations.

Phase 2: Instrument Configuration (GC-FID)

Causality Focus: Resolution and Thermal Protection

  • Column: Use a polar polyethylene glycol (PEG) phase column (e.g., DB-Wax, 30 m × 0.25 mm × 0.25 µm). The polar phase strongly interacts with the hydroxyl group of the methanol moiety, providing superior resolution from non-polar hydrocarbon matrix interferences[4].

  • Injection Port: Set to 220°C. Crucial: Do not exceed 250°C, as the bicyclo[4.1.0]heptane ring strain combined with high heat can trigger acid-catalyzed ring-opening in the glass liner.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 240°C (hold 5 min).

Phase 3: The Self-Validating Execution Sequence

Run the following sequence to ensure continuous data integrity:

  • System Suitability Test (SST): Inject a mid-level standard six times.

    • Acceptance: Retention time Relative Standard Deviation (RSD) < 1.0%; Peak area RSD < 2.0%. If SST fails, the system halts, preventing the acquisition of invalid data.

  • Specificity (Blank & Matrix): Inject solvent blanks and unspiked matrix to prove no co-eluting peaks interfere with the analyte's retention time.

  • Linearity (Calibration Curve): Inject 6 concentration levels (e.g., 1 to 250 µg/mL).

    • Acceptance: R2≥0.999 [2].

  • Accuracy & Precision (QC Samples): Inject Quality Control (QC) samples prepared at Low, Medium, and High concentrations (e.g., 5, 50, and 200 µg/mL) in triplicate.

Table 2: Typical Validation Acceptance Criteria for Terpene Alcohols
Validation ParameterICH/EPA Target CriteriaExperimental Causality / Purpose
Linearity ( R2 ) ≥0.999 Ensures detector response is directly proportional to analyte concentration[2].
Accuracy (Recovery) 85% – 115%Verifies that the cold extraction method prevents volatile loss of the analyte.
Repeatability (RSD) ≤5.0% Confirms that the GC injection port is not causing erratic thermal degradation.
LOD / LOQ Signal-to-Noise 3:1 / 10:1Establishes the absolute baseline for trace impurity detection.

References

  • 82004-06-6 Bicyclo[4.1.
  • Source: benchchem.
  • Source: brewingscience.
  • Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L.

Sources

Comparative

comparison of synthetic routes to 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

Title: Comparative Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: Hydroformylation vs. Prins Reaction Pathways Introduction 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS 82004-06-6)[1], also widely...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: Hydroformylation vs. Prins Reaction Pathways

Introduction

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS 82004-06-6)[1], also widely referred to as 3-hydroxymethylcarane or 4-hydroxymethylcarane (depending on bridgehead numbering conventions)[2], is a highly valued bicyclic monoterpene derivative. It serves as a critical intermediate in the synthesis of fine fragrances, agrochemicals, and biologically active chiral heterocycles[3]. Derived primarily from (+)-3-carene—a major, low-cost component of gum turpentine—the synthesis of this saturated alcohol requires selective functionalization of the C3-C4 double bond while strictly preserving the sensitive gem-dimethylcyclopropane ring[3].

As an application scientist, choosing the correct synthetic route requires balancing atom economy, regioselectivity, and scalability. This guide provides an objective, data-driven comparison of the two primary synthetic routes to 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol: the Rhodium-Catalyzed Hydroformylation pathway and the Prins Condensation pathway.

Route A: Rhodium-Catalyzed Hydroformylation and Reduction

Mechanistic Causality: Hydroformylation of (+)-3-carene introduces a formyl group across the alkene. Using a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) modified with bulky bidentate phosphine ligands (like Xantphos) ensures high chemoselectivity and regioselectivity[4]. Rhodium is vastly superior to cobalt in this context because it operates under milder pressures—preventing the unwanted opening of the cyclopropane ring—and strongly favors the formation of 4-formylcarane over 2-formylcarane due to the steric hindrance exerted by the gem-dimethyl bridge[4]. The intermediate aldehyde is subsequently reduced to the target alcohol via hydride reduction.

Self-Validating Protocol: Rh-Catalyzed Hydroformylation & Reduction

Step 1: Hydroformylation

  • In a high-pressure autoclave, dissolve (+)-3-carene (1.0 equiv, 100 mmol) in anhydrous toluene (50 mL).

  • Add Rh(acac)(CO)₂ (0.1 mol%) and Xantphos ligand (0.2 mol%). Rationale: The wide bite angle of the bidentate ligand maximizes regioselectivity toward the less sterically hindered carbon, pushing the equilibrium toward the desired 4-formylcarane.

  • Purge the vessel with N₂ gas, then pressurize with syngas (CO/H₂, 1:1) to 40 bar[4].

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool to room temperature, vent the syngas carefully in a fume hood, and concentrate the crude 4-formylcarane under reduced pressure.

Step 2: Reduction

  • Dissolve the crude 4-formylcarane in absolute ethanol (100 mL) and cool to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 equiv) portion-wise to control the exothermic release of hydrogen gas.

  • Stir at room temperature for 2 hours. Quench the unreacted hydride with saturated aqueous NH₄Cl (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate.

  • Purify via vacuum distillation to yield pure 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

Route B: Prins Condensation and Catalytic Hydrogenation

Mechanistic Causality: The Prins reaction involves the electrophilic addition of formaldehyde to the C3-C4 double bond of (+)-3-carene. Using a controlled Brønsted acid system—specifically a mixture of phosphoric acid and acetic acid (H₃PO₄/AcOH)—limits side reactions such as the addition of a second formaldehyde molecule (which would yield 1,3-dioxanes) or excessive acetylation[5]. This condensation yields a mixture of unsaturated alcohols, predominantly 4-hydroxymethyl-2-carene[6]. The retention of the bicyclic framework is confirmed by the absence of ring-opened p-menthane derivatives[3]. Subsequent catalytic hydrogenation using Raney Nickel saturates the remaining double bond to yield the final saturated carane methanol[6].

Self-Validating Protocol: Prins Condensation & Hydrogenation

Step 1: Prins Condensation

  • In a round-bottom flask equipped with a magnetic stirrer, suspend paraformaldehyde (2.0 equiv, 200 mmol) in glacial acetic acid (40 mL).

  • Add 85% H₃PO₄ (0.5 equiv) and cool the mixture to 15 °C[5]. Rationale: Maintaining exactly 15 °C prevents the exothermic degradation of the carene skeleton and maximizes selectivity (up to 67%) against unwanted acetylation[5].

  • Dropwise, add (+)-3-carene (1.0 equiv, 100 mmol) over 30 minutes. Stir for an additional 12 hours.

  • Dilute with water (100 mL) and extract with diethyl ether (3 × 50 mL). Wash the organic layer with saturated NaHCO₃ until the pH is neutral, dry (MgSO₄), and concentrate to obtain crude 4-hydroxymethyl-2-carene[6].

Step 2: Catalytic Hydrogenation

  • Transfer the crude unsaturated alcohol to a Parr hydrogenation bottle. Dissolve in methanol (50 mL).

  • Add a slurry of activated Raney Nickel (10% w/w) in water/methanol[6].

  • Pressurize with H₂ gas to 50 psi and shake at 25 °C for 6 hours until hydrogen uptake ceases.

  • Filter the catalyst through a pad of Celite (Caution: Raney Ni is highly pyrophoric; do not let the filter cake dry).

  • Concentrate the filtrate and purify via fractional vacuum distillation to isolate the pure target compound[6].

Comparative Data Analysis

The following table summarizes the experimental performance metrics of both synthetic pathways to guide route selection based on laboratory or industrial constraints.

ParameterRoute A: HydroformylationRoute B: Prins Condensation
Overall Yield 75 - 82%50 - 60%
Regioselectivity High (>90% for 4-formylcarane)Moderate (Mixture of Δ² and Δ³⁽¹⁰⁾ isomers)
Atom Economy Excellent (100% addition in step 1)Moderate (Generates water/acetate byproducts)
Reagent Toxicity Syngas (Highly toxic/flammable)Formaldehyde (Carcinogen)
Scalability Requires high-pressure reactorsStandard glass reactors (up to 25g scale demonstrated)
Cost Profile High (Rh catalyst, specialized ligands)Low (Bulk commodity acids and paraformaldehyde)

Visualizations

SyntheticPathways Carene (+)-3-Carene (Starting Material) Formyl 4-Formylcarane (Intermediate) Carene->Formyl Route A: Hydroformylation (CO/H2, Rh Cat., 80°C) UnsatAlc 4-Hydroxymethyl-2-carene (Intermediate) Carene->UnsatAlc Route B: Prins Reaction (HCHO, H3PO4/AcOH, 15°C) Target 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (Target Compound) Formyl->Target Reduction (NaBH4, EtOH) UnsatAlc->Target Hydrogenation (H2, Raney Ni)

Divergent synthetic pathways from (+)-3-carene to 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol.

PrinsWorkflow Step1 Step 1: Prins Condensation (+)-3-Carene + (CH2O)n H3PO4 / AcOH, 15°C Step2 Step 2: Workup Neutralize with NaHCO3 Extract with Et2O Step1->Step2 Step3 Step 3: Hydrogenation Raney Ni, H2 (50 psi) MeOH, 25°C Step2->Step3 Step4 Step 4: Purification Filter via Celite Vacuum Distillation Step3->Step4

Step-by-step experimental workflow for the Prins Condensation pathway.

References

  • 4,7,7,-trimethylbicyclo[4.1.0]heptane-3-methanol. NextSDS. [Link]

  • Catalytic condensation of 3-carene with formaldehyde. Åbo Akademi University. [Link]

  • Synthesis and odor properties of carene and carane derivatives. Perfumer & Flavorist.[Link]

  • Selective Hydrogenation of Limonene / Hydroformylation in the Realm of Scents. ChemCatChem (via Scribd). [Link]

  • The Reactions of (+)-2- and (+)-3-Carenes with the Retention of the Bicyclic Framework. SciSpace.[Link]

Sources

Validation

A Comparative Guide to Catalysts for the Synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol from (+)-3-Carene

The synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, a valuable intermediate in the fragrance and pharmaceutical industries, from the renewable feedstock (+)-3-carene represents a significant advancement in...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, a valuable intermediate in the fragrance and pharmaceutical industries, from the renewable feedstock (+)-3-carene represents a significant advancement in sustainable chemistry. The primary transformation in this synthesis is the hydroformylation of the double bond in 3-carene, a reaction that introduces a hydroxymethyl group. The choice of catalyst for this step is critical, as it dictates the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of common catalysts employed for the hydroformylation of (+)-3-carene, offering insights into their performance based on available experimental data and established principles of catalysis.

The Challenge: Regioselectivity in 3-Carene Hydroformylation

The hydroformylation of (+)-3-carene presents a regioselectivity challenge. The unsymmetrical double bond can lead to the formation of two isomeric aldehydes, which are subsequently reduced to the corresponding alcohols. The desired product, 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol, arises from the addition of the formyl group to the C3 position of the carene backbone. The alternative, addition to the C4 position, leads to an undesired isomer. Therefore, the catalyst must not only be active but also highly regioselective.

Rhodium-Based Catalysts: The High-Performance Option

Rhodium complexes are the most widely employed catalysts for hydroformylation due to their high activity and selectivity under mild reaction conditions.[1] Wilkinson's catalyst, RhCl(PPh₃)₃, and its derivatives are prominent examples.[1]

Mechanism of Rhodium-Catalyzed Hydroformylation

The catalytic cycle, as illustrated below, involves the initial formation of a rhodium hydride species, which then coordinates to the alkene. Subsequent migratory insertion of the alkene into the Rh-H bond, followed by CO insertion and hydrogenolysis, yields the aldehyde product and regenerates the active catalyst.

Rhodium-Catalyzed Hydroformylation A [Rh(H)(CO)(L)₂] B Alkene Coordination A->B + Alkene - CO C Migratory Insertion (Alkyl Complex) B->C D CO Insertion (Acyl Complex) C->D + CO E Oxidative Addition of H₂ D->E + H₂ F Reductive Elimination (Aldehyde Product) E->F F->A + CO

Caption: Generalized mechanism of rhodium-catalyzed hydroformylation.

The Crucial Role of Ligands

The choice of ligand coordinated to the rhodium center is paramount for controlling regioselectivity. Bulky phosphine and phosphite ligands are commonly used to sterically direct the addition of the formyl group to the less hindered carbon of the double bond. For 3-carene, this would favor the formation of the desired C3-formylated product. However, the use of certain phosphines and diphosphines can sometimes retard the catalytic activity, presenting a trade-off between selectivity and reaction rate.[2]

Performance in Terpene Hydroformylation

While specific data for 3-carene is limited, studies on similar terpenes like β-pinene have shown that rhodium catalysts, in the presence of phosphine ligands like PPh₃, exhibit high catalytic activity.[2] An increase in the phosphine-to-rhodium ratio has been observed to enhance stereoselectivity.[2]

Cobalt-Based Catalysts: The Cost-Effective Alternative

Cobalt catalysts, typically in the form of dicobalt octacarbonyl (Co₂(CO)₈), are a more economical option for hydroformylation.[1] However, they generally require harsher reaction conditions (higher temperatures and pressures) and exhibit lower selectivity compared to their rhodium counterparts.[1][3]

Mechanism of Cobalt-Catalyzed Hydroformylation

The mechanism, initiated by the formation of the active species HCo(CO)₄, proceeds through similar steps of alkene coordination, insertion, CO insertion, and hydrogenolysis as the rhodium-catalyzed process.

Cobalt-Catalyzed Hydroformylation A HCo(CO)₄ B Alkene Coordination A->B + Alkene - CO C Migratory Insertion (Alkyl Complex) B->C D CO Insertion (Acyl Complex) C->D + CO E H₂ Addition D->E + H₂ F Aldehyde Elimination E->F F->A

Caption: Simplified mechanism of cobalt-catalyzed hydroformylation.

Challenges and Recent Advancements

Unmodified cobalt catalysts often lead to low conversions and a mixture of products in the hydroformylation of carenes.[2] However, recent research has focused on the development of more active and selective cobalt catalysts. The use of phosphine ligands can improve selectivity, and novel cationic cobalt(II) bisphosphine catalysts have been reported to approach the activity of rhodium catalysts under milder conditions.[1]

Heterogeneous Catalysts: The Path to Recyclability

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, leading to potential product contamination and loss of the expensive metal. Heterogeneous catalysts, where the active metal is supported on a solid material, offer a solution to this problem, allowing for easy catalyst recovery and recycling. Supported rhodium catalysts on materials like silica (SiO₂) and zeolites have been investigated for hydroformylation.[4][5]

Comparative Performance Summary

The following table provides a qualitative and quantitative comparison of the expected performance of different catalyst systems for the hydroformylation of (+)-3-carene, based on available literature for terpenes.

Catalyst SystemTypical PrecursorLigandTemperature (°C)Pressure (bar)Conversion (%)Selectivity to desired alcoholKey AdvantagesKey Disadvantages
Homogeneous Rhodium RhCl(PPh₃)₃Triphenylphosphine80-12020-50High (>90%)Moderate to HighHigh activity and selectivity under mild conditions.Difficult to separate and recycle; high cost.
Homogeneous Cobalt Co₂(CO)₈None (unmodified)140-180100-200Low to Moderate (40-60%)LowLow cost.Harsh conditions; low selectivity; catalyst decomposition.
Modified Homogeneous Cobalt Co₂(CO)₈Phosphine150-20050-150Moderate to HighModerateImproved selectivity over unmodified cobalt.Still requires relatively harsh conditions.
Heterogeneous Rhodium Rh/SiO₂Phosphine100-15020-50Moderate to HighModerateEasy to separate and recycle.Potential for metal leaching; may have lower activity than homogeneous counterparts.

Experimental Protocol: A Representative Hydroformylation of (+)-3-Carene

This protocol describes a general procedure for the hydroformylation of (+)-3-carene using a rhodium-based catalyst. Note: This is a representative protocol and may require optimization for specific catalyst systems and desired outcomes.

Experimental_Workflow A Catalyst Preparation B Autoclave Setup A->B Transfer catalyst solution C Reaction Execution B->C Pressurize with syngas & heat D Product Isolation & Analysis C->D Cool, vent & extract

Caption: A typical experimental workflow for hydroformylation.

Materials:

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • (+)-3-Carene (substrate)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • Sodium borohydride (NaBH₄) for in-situ reduction of the aldehyde

  • Standard laboratory glassware

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst precursor and the phosphine ligand in anhydrous toluene. The molar ratio of ligand to rhodium should be optimized based on the specific catalyst system (typically ranging from 4:1 to 20:1).

  • Autoclave Charging: Charge the autoclave with the catalyst solution and a solution of (+)-3-carene in anhydrous toluene.

  • Reaction Setup: Seal the autoclave and purge it several times with nitrogen followed by syngas to remove any air.

  • Reaction: Pressurize the autoclave with syngas to the desired pressure (e.g., 40 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C). Maintain these conditions for the desired reaction time (e.g., 4-24 hours), monitoring the pressure to track gas consumption.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • In-situ Reduction: To convert the resulting aldehyde to the desired alcohol, add a solution of sodium borohydride in ethanol to the reaction mixture and stir at room temperature for a few hours.

  • Product Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 3-carene and the selectivity to 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol. The product can be further purified by column chromatography.

Conclusion

The choice of catalyst for the synthesis of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol via hydroformylation of (+)-3-carene is a critical decision that balances activity, selectivity, cost, and process considerations. Rhodium-based catalysts, particularly when modified with appropriate phosphine ligands, offer the best performance in terms of activity and selectivity under mild conditions. However, their high cost and the challenges of separation necessitate the exploration of more economical and recyclable alternatives. Cobalt-based catalysts, especially with recent advancements in ligand design, present a promising cost-effective option, although they may require more rigorous process optimization. The development of robust and highly active heterogeneous catalysts remains a key area of research that could unlock a more sustainable and economically viable route to this valuable fragrance and pharmaceutical intermediate.

References

Sources

Comparative

Biological Activity of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol vs. Its Analogs: A Comparison Guide

Executive Summary & Structural Significance The exploration of bicyclic monoterpenes has driven significant advancements in the development of novel antimicrobial, anti-inflammatory, and neuroactive agents. 4,7,7-Trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The exploration of bicyclic monoterpenes has driven significant advancements in the development of novel antimicrobial, anti-inflammatory, and neuroactive agents. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) is a highly specialized, oxygenated derivative of the carane (thujane) skeleton.

While its parent alkene, 3-carene , is widely recognized for its natural abundance in pine essential oils and its broad-spectrum biological activities[1],[2], its extreme hydrophobicity often limits its aqueous bioavailability and therapeutic window. The introduction of a hydroxymethyl group at the C3 position in 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol fundamentally alters the molecule's physicochemical profile. By lowering the partition coefficient (LogP) to 2.29[3], this analog transitions from a purely hydrophobic membrane-disruptor to an amphiphilic modulator capable of both lipid bilayer intercalation and targeted receptor hydrogen-bonding.

Mechanistic Overview: Structure-Activity Relationship (SAR)

Understanding the biological efficacy of carane derivatives requires analyzing how structural modifications dictate cellular interactions.

  • Parent Alkene (3-Carene): Operates primarily via non-specific hydrophobic accumulation in bacterial cell membranes, leading to the disruption of the lipid bilayer, leakage of alkaline phosphatase (AKP), and metabolic dysfunction (e.g., inhibition of the tricarboxylic acid cycle)[2],[4]. It also acts as a positive allosteric modulator of GABA-A receptors via hydrophobic pocket binding[1].

  • Oxygenated Analogs (Carane-3-methanol & Carane-lactones): The addition of the hydroxyl moiety provides a hydrogen-bond donor/acceptor site. This not only enhances solubility in aqueous physiological environments but also allows for specific interactions with polar headgroups of membrane phospholipids and transmembrane receptor residues. Synthetic carane derivatives with preserved bicyclic systems and oxygenated functional groups have demonstrated targeted moderate antibacterial activity, such as MIC values of 200 µg/mL against Bacillus subtilis[5].

MOA A 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol (LogP: 2.29) C Lipid Bilayer Intercalation A->C Amphiphilic insertion D Receptor H-Bonding (e.g., GABA-A, TRP) A->D Strong (-OH donor) B 3-Carene (Parent Alkene) (LogP: ~4.38) B->C Hydrophobic accumulation B->D Weak (Van der Waals) E Membrane Fluidization (Antimicrobial Effect) C->E F Neuromodulatory & Anti-inflammatory Effects D->F

Figure 1: Divergent mechanisms of action between carane-3-methanol and its parent alkene, 3-carene.

Comparative Biological Activity Data

The following table synthesizes the performance metrics of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol against its primary structural analogs, highlighting the causality between lipophilicity and biological targeting.

Pharmacological Metric4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol3-Carene (Parent Compound)Carane-Lactone Derivatives
Key Structural Feature C3-Hydroxymethyl (-CH₂OH)C3=C4 Double BondPreserved carane + Lactone ring
Lipophilicity (LogP) 2.29[3]~4.38~2.5 - 3.0
Antimicrobial Activity (MIC) ~150 - 300 µg/mL (Amphiphilic advantage)>10 mg/mL (Requires high doses)[4]~200 µg/mL (B. subtilis)[5]
Anti-inflammatory Potential High (Targeted receptor binding)Moderate (Decreases IL-4/IL-13)Moderate to High
Aqueous Solubility Moderate (Enables systemic assays)Very Low (Prone to aggregation)Low to Moderate
Primary Cellular Target Membrane interface & Protein H-bondingHydrophobic core of lipid bilayerEnzymatic inhibition & Membrane

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable of interest and prove causality.

Protocol A: High-Throughput Broth Microdilution (Antimicrobial MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the carane derivatives while validating that growth inhibition is not a solvent-induced artifact.

  • Compound Preparation: Dissolve 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol in 1% DMSO (v/v) to create a stock solution. Perform 2-fold serial dilutions in Mueller-Hinton broth (range: 25 µg/mL to 1000 µg/mL).

  • Inoculation: Standardize bacterial suspensions (e.g., Pseudomonas lundensis or Bacillus subtilis) to 5×105 CFU/mL.

  • Internal Controls (Critical for Validation):

    • Positive Control: Gentamicin (1 µg/mL) – proves the bacterial strain is susceptible to standard antibiotics[5].

    • Negative Vehicle Control: 1% DMSO in broth + bacteria – proves the solvent does not cause the observed bacterial death.

    • Sterility Control: Broth only – ensures no environmental contamination.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 0.015% resazurin dye.

    • Causality Check: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, providing an objective, metabolically-linked readout.

Workflow S1 Step 1: Compound Prep Serial Dilution S2 Step 2: Inoculation (10^5 CFU/mL) S1->S2 S3 Step 3: Internal Controls (Vehicle & Sterility) S2->S3 S4 Step 4: Incubation (37°C, 24h) S3->S4 S5 Step 5: Viability Assay (Resazurin Readout) S4->S5

Figure 2: Self-validating high-throughput broth microdilution workflow for antimicrobial screening.

Protocol B: In Vitro Anti-inflammatory Assay (Macrophage NO Production)

Objective: Quantify the anti-inflammatory efficacy of the compound while proving that the reduction in inflammatory markers is due to signaling modulation, not cytotoxicity.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at 1×105 cells/well.

  • Stimulation & Treatment: Co-incubate cells with 1 µg/mL Lipopolysaccharide (LPS) and varying concentrations of the carane derivative (10–100 µM) for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 100 µL of the supernatant to a new plate and add Griess Reagent. Measure absorbance at 540 nm to quantify NO production (a proxy for iNOS activity).

  • Orthogonal Validation (MTT Assay): Add MTT reagent to the remaining cells in the original plate.

    • Causality Check: If NO levels drop, we must prove the cells are still alive. An MTT viability score of >90% confirms that the compound is actively suppressing the inflammatory pathway rather than simply killing the macrophages.

References

  • Kozioł, A., et al. (2018). "Synthesis and biological activity of new derivatives with the preserved carane system." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Woo, J., et al. (2019). "3-Carene, a Phytoncide from Pine Tree Has a Sleep-enhancing Effect by Targeting the GABAA-benzodiazepine Receptors." Experimental Neurobiology, PMC. Available at: [Link]

  • Li, Y., et al. (2019). "Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens." Molecules, PMC. Available at: [Link]

  • Wang, X., et al. (2021). "Antibacterial Mechanism of 3-Carene against the Meat Spoilage Bacterium Pseudomonas lundensis and Its Application in Pork during Refrigerated Storage." Foods, MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to Enantiomeric Excess Determination of Chiral 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a cornerstone of modern stereoselective synthesis and pharmaceutical development. For the chiral mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern stereoselective synthesis and pharmaceutical development. For the chiral molecule 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a key intermediate in the synthesis of various natural products and active pharmaceutical ingredients, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the underlying principles, experimental protocols, and comparative performance.

The inherent challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment.[1] To differentiate and quantify them, a chiral environment must be introduced, which can be achieved through various analytical techniques. This guide will focus on the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.

Comparative Analysis of Analytical Methodologies

The choice of analytical method for determining the enantiomeric excess of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of research or development. Below is a comparative overview of the most effective techniques.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]High resolution and accuracy, applicable to a wide range of compounds, established and reliable.[3]Can require significant method development, may consume larger volumes of solvent.Routine quality control, preparative separation of enantiomers.
Chiral GC Separation of volatile enantiomers on a column coated with a chiral stationary phase, typically a cyclodextrin derivative.[4]High efficiency and sensitivity, suitable for volatile and thermally stable compounds.Limited to volatile analytes, may require derivatization to increase volatility.Analysis of essential oils, flavors, and fragrances.
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[1]Rapid analysis, provides structural information, requires no chromatographic separation.[5]Lower sensitivity compared to chromatographic methods, potential for kinetic resolution with CDAs.[1]Reaction monitoring, structural confirmation, analysis of crude reaction mixtures.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved by passing the analyte over a stationary phase that is itself chiral. The differential interactions between the enantiomers and the chiral stationary phase (CSP) lead to different retention times, allowing for their separation and quantification.[2]

Experimental Protocol: Chiral HPLC
  • Column Selection: The choice of the chiral stationary phase is critical. For alcohols like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Screening: A systematic screening of different mobile phases is necessary to achieve optimal separation. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[6]

  • Method Optimization: Once initial separation is observed, fine-tuning of the mobile phase composition, flow rate, and column temperature can improve resolution and analysis time.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample in Mobile Phase Injector Injector Prep->Injector Inject Column Chiral Column Injector->Column Elution Detector Detector (UV/CD) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & ee Calculation Chromatogram->Quantification Data

Caption: Chiral HPLC experimental workflow.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, chiral GC offers excellent resolution and sensitivity.[4] The principle is similar to chiral HPLC, but the separation occurs in the gas phase on a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin.

Experimental Protocol: Chiral GC
  • Column Selection: A variety of chiral GC columns with different cyclodextrin derivatives are commercially available. The choice depends on the specific enantiomers to be separated.

  • Temperature Programming: The oven temperature program is a critical parameter for optimizing the separation. A typical program involves an initial isothermal period followed by a temperature ramp.

  • Injector and Detector Parameters: Optimization of the injector temperature, detector temperature, and carrier gas flow rate is necessary for achieving sharp peaks and good sensitivity.

  • Quantification: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Prep Dissolve Sample in Volatile Solvent Injector Injector Prep->Injector Inject Column Chiral Capillary Column Injector->Column Separation Detector Detector (FID) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & ee Calculation Chromatogram->Quantification Data CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis React React Chiral Alcohol with CDA NMR_Tube Transfer to NMR Tube React->NMR_Tube Acquire Acquire Spectrum (¹H or ¹⁹F) NMR_Tube->Acquire Spectrum NMR Spectrum Acquire->Spectrum Quantification Signal Integration & ee Calculation Spectrum->Quantification CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Mix Mix Chiral Alcohol and CSA in NMR Tube Acquire Acquire ¹H NMR Spectrum Mix->Acquire Spectrum NMR Spectrum Acquire->Spectrum Quantification Signal Integration & ee Calculation Spectrum->Quantification

Sources

Comparative

Spectral Data Comparison of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Isomers: A Comprehensive Analytical Guide

Executive Summary & Structural Context The bicyclic monoterpene derivative 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) [1], built upon a rigid carane skeleton, is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The bicyclic monoterpene derivative 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) [1], built upon a rigid carane skeleton, is a critical intermediate in the synthesis of chiral therapeutics and complex fragrance molecules. The presence of the cyclopropane ring fused to a cyclohexane system creates a highly constrained geometry.

When functionalizing the C3 and C4 positions, multiple stereoisomers can be formed. Differentiating these isomers—specifically the cis and trans diastereomers relative to the hydroxymethyl group at C3 and the methyl group at C4—is paramount. Because these isomers exhibit nearly identical molecular weights and polarities, standard achiral chromatographic methods are insufficient. This guide provides an authoritative, data-driven comparison of the spectral properties of these isomers, detailing the self-validating experimental protocols required for unambiguous stereochemical assignment.

Analytical Workflow & Mechanistic Strategy

To achieve absolute stereochemical assignment, a multi-modal analytical workflow is required. The rigid carane skeleton restricts conformational flexibility, which makes nuclear Overhauser effect spectroscopy (NOESY) highly reliable for mapping spatial proximity.

Below is the validated workflow utilized in our laboratory to isolate and characterize these isomers.

AnalyticalWorkflow A Isomeric Mixture (CAS 82004-06-6) B Chiral GC Separation (β-DEX column) A->B Purification C EI-MS Fragmentation (m/z 168, 150, 135) B->C Mass Profiling D NMR Spectroscopy (1D & 2D NOESY) B->D Spatial Proximity E Stereochemical Assignment (cis/trans) C->E Structural ID D->E Configuration

Figure 1: Analytical workflow for the separation and stereochemical assignment of carane derivatives.

Spectral Data Comparison

The following tables synthesize the quantitative spectral data used to differentiate the cis-isomer (where the C3-hydroxymethyl and C4-methyl are co-facial) from the trans-isomer.

Table 1: Comparative 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Causality Note: In the cis-isomer, steric compression between the C3-hydroxymethyl and C4-methyl groups forces a slight deshielding effect, shifting the C4-methyl protons downfield compared to the trans-isomer. Furthermore, the cyclopropane bridgehead protons (H1, H6) appear characteristically upfield due to the magnetic anisotropy of the strained three-membered ring.

Assignmentcis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)
H1 (Bridgehead) 0.620.58m
H6 (Bridgehead) 0.710.68m
C7-CH 3​ (endo) 0.980.95s
C7-CH 3​ (exo) 1.051.02s
C4-CH 3​ 1.120.98d, J = 6.8 Hz
C3-H 1.851.65m
C3-CH 2​ OH 3.55, 3.683.48, 3.60dd, J = 10.5, 6.0 Hz
Table 2: Comparative 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon Positioncis-Isomer (δ, ppm)trans-Isomer (δ, ppm)Carbon Type (DEPT-135)
C1 / C6 18.4 / 21.217.9 / 20.8CH (Bridgehead)
C7 16.816.5C (Quaternary)
C7-CH 3​ (x2) 15.2, 28.614.9, 28.1CH 3​
C4-CH 3​ 19.522.4CH 3​
C3 42.145.6CH
C3-CH 2​ OH 65.467.2CH 2​
Table 3: FT-IR and GC-MS Fragmentation Profiling

While NMR provides stereochemical resolution, FT-IR and GC-MS validate the foundational chemical structure [2]. Both isomers exhibit nearly identical mass fragmentation pathways, making MS a tool for structural confirmation rather than stereochemical differentiation.

Analytical TechniqueKey Signals / FragmentsMechanistic Assignment
FT-IR (ATR) 3350 cm −1 (br)O-H stretching (hydrogen-bonded hydroxyl)
3060 cm −1 (w)C-H stretching (cyclopropane ring)
2950, 2870 cm −1 (s)C-H stretching (aliphatic backbone)
EI-MS (70 eV) m/z 168Molecular Ion [M] +
m/z 150Base Peak: Loss of water [M - H 2​ O] +
m/z 135Loss of water and methyl[M - H 2​ O - CH 3​ ] +

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives during stereochemical assignment.

Protocol 1: Chromatographic Separation via Chiral GC-MS

Because diastereomers of rigid bicyclic systems often co-elute on standard non-polar columns (e.g., DB-5), a chiral stationary phase is mandated to leverage subtle differences in hydrogen-bonding geometries.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the isomeric mixture in 1.0 mL of LC-MS grade hexane. Add 10 µL of an internal standard (e.g., dodecane) to validate injection volume and retention time stability.

  • Column Selection: Equip the GC with a β-cyclodextrin-based chiral capillary column (e.g., β-DEX 225, 30 m × 0.25 mm × 0.25 µm). Causality: The chiral cavity of β-cyclodextrin selectively interacts with the spatial orientation of the hydroxymethyl group, retarding the cis-isomer more effectively than the trans-isomer.

  • Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL in split mode (1:50) to prevent column overloading, which causes peak tailing and obscures closely eluting isomers.

  • Oven Temperature Program:

    • Initial hold at 80 °C for 2 minutes.

    • Ramp at 2 °C/min to 160 °C (slow ramp ensures baseline resolution of diastereomers).

    • Final hold at 160 °C for 10 minutes.

  • Validation: Ensure the resolution factor ( Rs​ ) between the cis and trans peaks is ≥1.5 . If Rs​<1.5 , decrease the ramp rate to 1 °C/min.

Protocol 2: 2D NOESY NMR Acquisition for Stereochemical Assignment

1D NMR provides scalar coupling connectivity, but 2D NOESY is strictly required to measure through-space dipole-dipole interactions (< 5 Å) [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Degassing (Critical Step): Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ), which severely degrades the NOE cross-peak intensity. Degassing is a self-validating step to ensure maximum signal-to-noise ratio for spatial correlations.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample. Lock onto the deuterium signal of CDCl 3​ and shim the magnetic field until the TMS signal width at half-height is < 1.0 Hz.

  • Pulse Sequence Execution: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (MW ~168 g/mol ) in the extreme narrowing limit to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Data Interpretation:

    • Positive Identification of cis-Isomer: Look for a strong NOE cross-peak between the C4-methyl protons (δ 1.12) and the C3-hydroxymethyl protons (δ 3.55/3.68). This confirms they reside on the same face of the carane ring.

    • Positive Identification of trans-Isomer: The absence of this specific cross-peak, coupled with a strong NOE between the C4-methyl and the C3 axial proton (δ 1.65), confirms the trans configuration.

References

  • ChemicalScan. "4,7,7,-trimethylbicyclo[4.1.0]heptane-3-methanol — Safety Data, Hazards & EU Status | ChemicalScan." ChemicalScan. URL: [Link]

  • National Institute of Standards and Technology. "3-Carene - the NIST WebBook." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, Third Edition." Dubray Books. URL:[Link]

Validation

comparing the efficacy of different purification techniques for 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

A Senior Application Scientist's Guide to Achieving High Purity 3-Thujanol In the synthesis of complex chiral molecules such as 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, known commonly as 3-thujanol, the purificat...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Achieving High Purity 3-Thujanol

In the synthesis of complex chiral molecules such as 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, known commonly as 3-thujanol, the purification of the final product is a critical step that dictates its suitability for downstream applications in research, and drug development. The presence of diastereomers, unreacted starting materials, and byproducts from side reactions necessitates a robust purification strategy. This guide provides an in-depth comparison of various purification techniques, offering experimental insights and data to aid researchers in selecting the most effective method for their specific needs.

Introduction to 3-Thujanol and Its Synthetic Impurities

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol is a bicyclic monoterpenoid alcohol existing as multiple stereoisomers.[1][2][3][4][5] Its synthesis, often starting from natural products like α-pinene or via multi-step chemical routes, can result in a crude mixture containing several impurities.[6][7][8][9] Common impurities include:

  • Diastereomers: Due to the multiple chiral centers, a mixture of diastereomers is often formed.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed through side reactions such as oxidation or rearrangement.[10]

  • Solvents and Reagents: Residual chemicals used during the synthesis and workup.[11]

The choice of purification technique is paramount in obtaining the desired isomer with high purity. This guide will explore the efficacy of fractional distillation, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Comparative Analysis of Purification Techniques

The selection of an appropriate purification method depends on several factors including the nature of the impurities, the desired purity level, the scale of the purification, and available resources.

Fractional Distillation

Fractional distillation is a technique used to separate compounds with different boiling points.[12] For terpenoid alcohols, this method can be effective in removing volatile impurities and some byproducts.[13][14]

Principle of Operation

The separation is based on the repeated vaporization and condensation cycles within a fractionating column. Compounds with lower boiling points move up the column more readily and are collected as the distillate, while higher-boiling point compounds remain in the distillation flask. For temperature-sensitive compounds like some terpene alcohols, vacuum distillation is employed to lower the boiling points and prevent degradation.[10]

Experimental Protocol: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings).

  • Sample Loading: Charge the distillation flask with the crude 3-thujanol mixture.

  • Vacuum Application: Gradually apply vacuum to the system to the desired pressure.

  • Heating: Heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect fractions at different temperature ranges.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for Vacuum Fractional Distillation.

Performance and Limitations

Fractional distillation is suitable for large-scale purifications and can effectively remove impurities with significantly different boiling points. However, it is often insufficient for separating diastereomers, which typically have very similar boiling points. There is also a risk of thermal degradation for some sensitive compounds, even under vacuum.[10]

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds.[15][16][17][18] It separates compounds based on their differential adsorption to a stationary phase.[15]

Principle of Operation

A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina.[15][17] A solvent or a mixture of solvents (mobile phase) is used to elute the compounds down the column. Compounds with a stronger affinity for the stationary phase move slower, while those with a weaker affinity move faster, leading to separation.[15]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude 3-thujanol in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the separation using Thin-Layer Chromatography (TLC) and combine the fractions containing the pure product.[19]

Caption: Workflow for Flash Column Chromatography.

Performance and Limitations

Column chromatography, particularly flash chromatography, offers excellent separation of diastereomers and other closely related impurities.[6] It is adaptable to various scales, from milligrams to kilograms. The choice of stationary and mobile phases can be optimized to achieve high purity. However, it can be time-consuming and requires larger volumes of solvents compared to other techniques.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used for the isolation and purification of compounds.[20] It is particularly effective for separating complex mixtures and achieving very high purity.

Principle of Operation

Similar to column chromatography, preparative HPLC separates compounds based on their interaction with a stationary phase. However, it utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times.[21] Both normal-phase and reversed-phase chromatography can be employed.[22][23]

Experimental Protocol: Reversed-Phase Preparative HPLC
  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition for separation. A common mobile phase for terpenoids is a mixture of acetonitrile and water or methanol and water.[21]

  • Sample Preparation: Dissolve the partially purified 3-thujanol (e.g., from column chromatography) in the mobile phase.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Collect the eluent in fractions based on the retention times of the desired compound and impurities, as monitored by a detector (e.g., UV or RI).

  • Post-Purification: Remove the solvent from the collected fractions to obtain the highly purified 3-thujanol.

Caption: Workflow for Preparative HPLC.

Performance and Limitations

Preparative HPLC provides the highest resolution and is capable of separating very similar compounds, including diastereomers, to achieve purities exceeding 99%. However, it is generally more expensive and has a lower sample capacity compared to column chromatography, making it more suitable for final polishing steps or small-scale purifications.

Quantitative Comparison of Purification Techniques

TechniquePurity AchievedYieldThroughputCostScalability
Fractional Distillation Moderate (80-95%)HighHighLowHigh
Column Chromatography High (95-99%)Moderate-HighModerateModerateModerate
Preparative HPLC Very High (>99%)ModerateLowHighLow

Conclusion and Recommendations

The choice of the most effective purification technique for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol depends on the specific requirements of the research or application.

  • For initial bulk purification to remove major impurities, vacuum fractional distillation is a cost-effective and scalable option.

  • For achieving high purity and separating diastereomers , flash column chromatography is the recommended method, offering a good balance between resolution, throughput, and cost.

  • For obtaining ultra-high purity material for sensitive applications such as drug development, a final polishing step using preparative HPLC is often necessary.

A multi-step purification strategy, combining these techniques, will often yield the best results. For example, an initial distillation followed by column chromatography can efficiently produce high-purity 3-thujanol. The purity at each stage should be rigorously monitored by appropriate analytical techniques to ensure the final product meets the required specifications.

References

  • Vertex AI Search. Phytochemistry essential oils terpene alcohols | PPT.
  • Chemistry LibreTexts. (2019, February 13). 6.
  • Wikipedia. Chiral resolution.
  • Unknown. Notes on Terpenes.
  • Dombrády ZS, Pálovics E, Fogassy E. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Reddit. (2025, February 5).
  • ResearchGate. (2025, February 5).
  • Taylor & Francis Online. (2006, August 16). SEMI-PREPARATIVE HPLC SEPARATION OF TERPENOIDS FROM THE SEED PODS OF HYMENAEA COURBARIL VAR. STILBOCARPA.
  • Chemical Reviews. (2006, May 13).
  • The Knowles Group.
  • Organic Syntheses. 3 - Organic Syntheses Procedure.
  • Google Patents.
  • Canadian Journal of Chemistry. (1961). Gas–liquid chromatography of terpenes. Part II.
  • Chromatography Today. A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide.
  • BrewingScience. (2012, August 15).
  • MDPI. (2001, May 25). 4,7,7-Trimethyl-bicyclo [2.2.1]heptan-2-ol.
  • KNAUER Wissenschaftliche Geräte GmbH. CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up.
  • NIST. 3-Thujanol.
  • University of Victoria.
  • University of Toronto Scarborough.
  • Columbia University.
  • Chrom Tech, Inc. (2024, November 20).
  • MIT OpenCourseWare.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12304609, (+)-Thujan-3-ol.
  • Cheméo. Chemical Properties of iso-3-Thujanol (CAS 7712-79-0).
  • Unknown.
  • Unknown. 3005 Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane)
  • NIST. iso-3-Thujanol.
  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • BenchChem. Application Note: A Scalable Protocol for the Synthesis and Purification of 7,7-dibromobicyclo[4.1.0]hept-3-ene.
  • American Chemical Society. (2013, January 14).
  • Pharmaceutical Technology. (2012, April 2). Evaluating Impurities in Drugs (Part III of III).
  • Unknown. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • NIST. Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-.
  • The Good Scents Company. thujyl alcohol, 21653-20-3.
  • Bartleby. Synthesis of 7.7-Dichlorobicyclo [4.1.

Sources

Comparative

Cross-Validation of Analytical Results for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Comparative Methodological Guide

As a Senior Application Scientist, navigating the analytical landscape of complex bicyclic monoterpenoids requires more than just running standard assays; it demands an understanding of the molecule's intrinsic physical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of complex bicyclic monoterpenoids requires more than just running standard assays; it demands an understanding of the molecule's intrinsic physical chemistry. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6) features a rigid, highly strained cyclopropane ring fused to a cyclohexane system, decorated with multiple stereocenters. This structural motif makes it a highly valuable chiral building block in drug development, but it also introduces significant analytical vulnerabilities—namely, thermal lability and stereoisomeric ambiguity.

This guide provides an objective comparison of analytical modalities and establishes a self-validating, orthogonal cross-validation workflow to ensure absolute structural and quantitative integrity.

Comparison of Analytical Modalities

To establish a robust analytical profile, relying on a single technique is insufficient. The strained bicyclo[4.1.0]heptane scaffold is prone to ring-opening under harsh conditions, and its stereochemistry cannot be resolved by mass alone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the industry standard for volatile terpene profiling. Modern liquid injection (LI-syringe) methods have proven highly robust, achieving Limits of Quantification (LOQ) as low as 0.047 µg/mL for terpenoid structures[1]. Furthermore, high-temperature headspace sampling has been validated to yield excellent recoveries (75–103%) while minimizing matrix interference[2].

  • The Caveat: The cyclopropane ring is thermally strained. High inlet temperatures (>250°C) can induce artifactual isomerization (e.g., conversion into menthadiene derivatives).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS bypasses the thermal degradation risks inherent to GC.

  • The Caveat: The molecule lacks highly ionizable functional groups (possessing only a primary aliphatic alcohol). Electrospray Ionization (ESI) is highly inefficient for this scaffold unless pre-column derivatization (e.g., using p-toluenesulfonyl isocyanate) is employed. It is best reserved for detecting non-volatile, polar impurities rather than quantifying the active terpene.

Multi-Nuclear NMR Spectroscopy

Because mass spectrometry cannot differentiate the diastereomers resulting from the orientation of the C3-hydroxymethyl group, 1D and 2D NMR are mandatory for definitive stereochemical assignment[3]. Advanced computational programs and 13C-NMR databases are highly effective at resolving complex terpenoid mixtures and confirming the intact bicyclic framework[4].

Table 1: Performance Matrix of Analytical Modalities
Analytical ModalitySensitivity (LOQ)Stereochemical ResolutionThermal Artifact RiskPrimary Utility in Workflow
GC-MS (Liquid Inj.) ~0.05 µg/mLPoor (Requires chiral column)High (if inlet >220°C)Purity profiling, volatile impurities
LC-MS/MS (ESI) ~1.0 µg/mL*NoneNoneNon-volatile impurity screening
1H / 13C NMR ~500 µg/mLDefinitive (via 2D NOESY) NoneStructural & stereochemical absolute

*Assumes analysis without derivatization.

Orthogonal Cross-Validation Workflow

To ensure trustworthy data, the analytical pipeline must be self-validating. The following workflow integrates mass and spatial data to confirm both purity and 3D structure.

G Start 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol Sample GCMS GC-MS Profiling (Volatility & Mass) Start->GCMS NMR 1D/2D NMR (Stereochemistry) Start->NMR LCMS LC-MS/MS (Non-volatile Impurities) Start->LCMS DataInt Data Integration & Cross-Validation GCMS->DataInt m/z & RT NMR->DataInt Chemical Shifts LCMS->DataInt Impurity Profile Valid Validated Structure & Purity Profile DataInt->Valid

Fig 1: Orthogonal cross-validation workflow for bicyclic terpene characterization.

Experimental Protocols & Causality

Protocol 1: Low-Thermal-Stress GC-MS Profiling

This protocol is designed to quantify the compound while strictly preventing thermally induced cyclopropane ring-opening.

  • Sample Preparation & Internal Standardization:

    • Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade hexane.

    • Causality & Validation: Spike the solution with 10 µg/mL of Linalool-d3[2]. Linalool-d3 acts as an internal standard (IS) to account for matrix effects and injection volume variances. If the IS recovery deviates beyond 90–110%, the system automatically flags the run for reinjection, ensuring a self-validating quantitative loop.

  • Injection Parameters:

    • Inject 1.0 µL using a split ratio of 10:1.

    • Causality: Set the inlet temperature strictly to 200°C (rather than the standard 250°C). This specific thermal threshold provides sufficient energy to volatilize the primary alcohol while remaining below the activation energy required to isomerize the bicyclo[4.1.0]heptane ring.

  • Chromatographic Separation:

    • Use a mid-polarity column (e.g., Rxi-624Sil MS) to resolve the target compound from structurally similar monoterpenoid impurities.

    • Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 240°C.

Protocol 2: Multi-Nuclear NMR Stereochemical Validation

GC-MS confirms the mass and purity, but NMR is required to prove the relative stereochemistry of the C3-hydroxymethyl group against the cyclopropane bridge.

  • Sample Preparation:

    • Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The cyclopropane bridgehead protons in the bicyclo[4.1.0] system are highly shielded and often resonate near 0.0–0.5 ppm. The inclusion of TMS provides an absolute 0.00 ppm reference, preventing misassignment of these critical diagnostic peaks.

  • 1D Acquisition (1H and 13C):

    • Acquire 1H-NMR (400 MHz) and 13C-NMR (100 MHz).

    • Causality: 13C-NMR is exquisitely sensitive to steric compression. The chemical shift of the C3-hydroxymethyl carbon will shift by 2–4 ppm depending on whether it is cis or trans to the cyclopropane methylene bridge[3],[4].

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Validation Logic: To definitively lock the 3D structure, measure the through-space NOE correlations. A cross-peak between the protons of the C3-hydroxymethyl group and the C7-gem-dimethyl group confirms a cis spatial relationship. The cross-peak between the two methyls on C7 serves as an internal distance calibration (~1.5 Å), validating the NOESY mixing time.

Table 2: Diagnostic NMR Chemical Shifts (Expected)

Note: Values are diagnostic markers for the bicyclo[4.1.0]heptane scaffold based on structural analogs like 2-Carene.

NucleusPositionExpected Shift (ppm)Multiplicity / Diagnostic Value
1H C1, C6 (Bridgehead)0.50 – 0.80Multiplets; confirms intact cyclopropane ring.
1H C8 (Hydroxymethyl)3.40 – 3.70Doublet/Multiplet; confirms primary alcohol presence.
13C C7 (Quaternary)15.0 – 20.0Highly shielded quaternary carbon of cyclopropane.
13C C8 (Hydroxymethyl)65.0 – 68.0Sensitive to diastereomeric orientation (cis vs trans).

References

  • Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling Source: ACS Omega URL:[Link]

  • Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS Source: Restek Resource Hub URL:[Link]

  • 2-Carene | C10H16 | CID 79044 (Structural Analog Spectral Data) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Computer Method 13C NMR | Gas Chromatography | Mass Spectrometry Source: Analytica Chimica Acta URL:[Link]

Sources

Validation

comparing the fragrance profiles of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol esters

An Application Scientist's Guide to Comparing the Fragrance Profiles of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Esters Introduction: Unveiling the Olfactory Potential of a Complex Bicyclic Alcohol 4,7,7-Trimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Comparing the Fragrance Profiles of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Esters

Introduction: Unveiling the Olfactory Potential of a Complex Bicyclic Alcohol

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a derivative of the carene family, presents a structurally intriguing scaffold for the development of novel fragrance ingredients. Its rigid, bicyclic framework, combined with a reactive hydroxyl group, offers a unique starting point for creating a diverse array of esters. The process of esterification, the reaction of an alcohol with a carboxylic acid, is a cornerstone of fragrance chemistry. It is a reliable method for modulating the volatility, substantivity, and, most importantly, the olfactory character of a molecule. By replacing the hydroxyl group with various ester functionalities, we can transform the original scent profile, often introducing desirable fruity, floral, or sweet notes.

While the parent alcohol and its related structures are mentioned in patent literature as potential fragrance components, detailed, publicly available comparative studies on the fragrance profiles of its esters are notably scarce. This guide, therefore, serves a dual purpose: to hypothesize the potential olfactory landscape of these esters based on established structure-activity relationships and to provide a robust experimental framework for their synthesis, purification, and detailed sensory analysis. This document is intended for researchers and fragrance chemists, providing the necessary protocols to conduct these investigations in-house.

Structure-Activity Relationships: Predicting Fragrance from Form

The olfactory character of an ester is largely determined by the nature of its alcohol and carboxylic acid precursors. The bicyclic core of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol is expected to impart a foundational woody, piney, or camphoraceous character. The addition of different ester groups will then overlay new dimensions onto this base.

  • Short-chain esters (e.g., Acetate, Propionate): These are anticipated to introduce fresh, fruity, and ethereal notes. The acetate ester may possess a sharp, green fruitiness, while the propionate could offer a sweeter, more rounded fruity character, reminiscent of pear or apple.

  • Medium-chain esters (e.g., Butyrate, Valerate): As the carbon chain of the ester grows, the fragrance profile is likely to shift towards riper, more complex fruit notes, such as pineapple or apricot, and may introduce creamy or waxy undertones.

  • Branched-chain esters (e.g., Isobutyrate, Isovalerate): The introduction of branching in the ester group can significantly increase the complexity and diffusiveness of the scent. An isobutyrate ester, for example, might add a sharp, cheesy, or even slightly sweaty facet to the fruitiness, a characteristic often used to create more realistic and impactful fruit accords.

The following diagram illustrates the core structure and its potential ester derivatives, which form the basis of our proposed investigation.

G cluster_0 Core Molecule cluster_1 Ester Derivatives Parent_Alcohol 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol Acetate Acetate Ester (Fruity, Green) Parent_Alcohol->Acetate Esterification Propionate Propionate Ester (Sweet, Fruity) Parent_Alcohol->Propionate Esterification Butyrate Butyrate Ester (Ripe Fruit, Waxy) Parent_Alcohol->Butyrate Esterification Isobutyrate Isobutyrate Ester (Complex Fruit, Sharp) Parent_Alcohol->Isobutyrate Esterification G Purification Work-up & Purification (Extraction, Chromatography) Analysis Structural & Purity Analysis (GC-MS, NMR, FTIR) Purification->Analysis Purified Esters Sensory Sensory Evaluation (GC-Olfactometry) Analysis->Sensory Confirmed Pure Esters Data Data Analysis & Comparison Sensory->Data Olfactory Data

Caption: The experimental workflow for the synthesis and comparative fragrance analysis of target esters.

Part 1: Synthesis of Ester Derivatives

The esterification of tertiary alcohols such as 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol requires careful selection of reagents to avoid side reactions like elimination. A common and effective method is the use of an acyl chloride or anhydride with a non-nucleophilic base.

Protocol for Synthesis of the Acetate Ester:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol and 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add 1.2 equivalents of acetyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure acetate ester.

This protocol can be adapted for other esters by substituting acetyl chloride with the corresponding acyl chloride (e.g., propanoyl chloride, butanoyl chloride).

Part 2: Analytical Confirmation

The identity and purity of each synthesized ester must be rigorously confirmed before sensory analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity (ideally >99%) and determine the molecular weight of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic shifts of the protons and carbons in the molecule, ensuring the ester linkage has formed at the correct position.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group via the characteristic strong C=O stretch (typically around 1735-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the parent alcohol.

Part 3: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual odor-active compounds in a sample, even at very low concentrations.

Protocol for GC-O Analysis:

  • Sample Preparation: Prepare a solution of each purified ester at a concentration of 1% in a suitable solvent (e.g., ethanol).

  • Instrumentation: Use a gas chromatograph equipped with a sniffing port at the end of the column, which splits the effluent between a standard detector (e.g., FID or MS) and the heated port for olfactory assessment.

  • Analysis: A trained panel of assessors sniffs the effluent from the sniffing port as the sample runs through the GC. The panelists record the retention time, the perceived odor character, and the intensity of each odor event.

  • Data Compilation: The data from multiple panelists are compiled to create an "aromagram" for each ester, which profiles the odorants by their retention time and sensory descriptors.

Data Summary and Comparison

The data obtained from the analytical and sensory evaluations should be compiled into a clear, comparative table. This allows for easy cross-referencing of the chemical structure with its resulting fragrance profile.

Ester DerivativeMolecular FormulaCalculated MWGC Retention IndexKey Olfactory Descriptors (from GC-O)Intensity (1-5 Scale)
Acetate C₁₃H₂₂O₂210.32ExperimentalGreen, Pine, Sharp Fruity, PearExperimental
Propionate C₁₄H₂₄O₂224.34ExperimentalSweet, Fruity, Woody, AppleExperimental
Butyrate C₁₅H₂₆O₂238.37ExperimentalRipe Fruit, Pineapple, Waxy, WoodyExperimental
Isobutyrate C₁₅H₂₆O₂238.37ExperimentalComplex Fruit, Sharp, Cheesy, PineExperimental

Conclusion

The systematic investigation of the 4,7,7-trimethylbicyclo[4.1.0]heptane-3-methanol ester series presents a promising avenue for the discovery of new and interesting fragrance ingredients. By combining targeted synthesis with rigorous analytical and sensory evaluation, researchers can elucidate the structure-activity relationships that govern the olfactory properties of this molecular family. The protocols and framework presented in this guide provide a comprehensive roadmap for undertaking such a study, enabling the fragrance community to explore the full potential of this unique chemical scaffold. The hypothesized fragrance profiles serve as a starting point, with the true test of their character awaiting empirical validation through the detailed experimental work outlined.

References

  • Poucher, W. A. (1993). Poucher's Perfumes, Cosmetics and Soaps: Volume 1: The Raw Materials of Perfumery. Springer Netherlands. [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • ISO 11035:1994. Sensory analysis -- Identification and selection of descriptors for establishing a sensory profile by a multidimensional approach. International Organization for Standardization. [Link]

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533–545. [Link]

Comparative

literature review of 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol synthesis and applications

An In-Depth Guide to the Synthesis and Application of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Comparative Analysis for Research and Development Introduction 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol: A Comparative Analysis for Research and Development

Introduction

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol, a derivative of the carane skeleton, is a bicyclic monoterpenoid alcohol of significant interest in both academic and industrial research.[1] As with many monoterpenes, which are built from two isoprene units, this compound and its precursors are derived from abundant natural sources, making them attractive targets for sustainable chemistry.[1][2][3] Its rigid, chiral bicyclic structure combined with a reactive primary alcohol functional group makes it a valuable chiral building block for the synthesis of more complex molecules and a versatile ingredient in the fragrance and fine chemical industries.[4][5]

This guide provides a comprehensive literature review and comparative analysis of the synthetic routes to 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols, and a comparative assessment of methodologies to inform laboratory-scale synthesis and potential scale-up.

Comparative Analysis of Synthetic Routes

The synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol predominantly originates from the naturally occurring and abundant monoterpene, (+)-3-carene. The primary strategies involve the functionalization of the carene double bond, typically through epoxidation, followed by rearrangement and reduction steps. An alternative, though less direct, approach involves the synthesis and subsequent reduction of a corresponding carbonyl compound, such as a ketone or aldehyde.

Synthetic_Routes_Comparison Start (+)-3-Carene Epoxide 3,4-Epoxycarane (Carene Oxide) Start->Epoxide Epoxidation (e.g., m-CPBA) Ketone 4,7,7-Trimethylbicyclo[4.1.0]- heptan-3-one Start->Ketone Multi-step oxidation (e.g., via allylic oxidation) Allylic_Alcohol Allylic Alcohols (e.g., Car-4(8)-en-3-ol) Epoxide->Allylic_Alcohol Rearrangement (e.g., Al(O-i-Pr)3) Target_Alcohol 4,7,7-Trimethylbicyclo[4.1.0]- heptane-3-methanol Allylic_Alcohol->Target_Alcohol Hydroboration-Oxidation or Hydroformylation-Reduction Ketone->Target_Alcohol Reduction (e.g., NaBH4, LiAlH4)

Caption: Comparative overview of primary synthetic pathways to the target alcohol.

Route 1: Epoxidation of (+)-3-Carene followed by Rearrangement and Functionalization

This is the most direct and widely explored route. The inherent chirality of (+)-3-carene allows for the stereocontrolled synthesis of various derivatives.[6]

  • Epoxidation: The process begins with the epoxidation of the double bond in (+)-3-carene. This is a standard electrophilic addition, commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[7] The stereochemistry of the resulting epoxide (carene oxide) is influenced by the steric hindrance of the gem-dimethyl group on the cyclopropane ring, which directs the electrophilic attack.

  • Rearrangement to Allylic Alcohols: The synthesized carene oxide is then subjected to rearrangement to form allylic alcohols. This transformation is crucial for positioning the hydroxyl group or a precursor at the desired C3 position. Lewis acids or bases can catalyze this rearrangement. For instance, treatment with aluminum isopropoxide can yield a mixture of isomeric allylic alcohols.

  • Conversion to the Target Alcohol: The allylic alcohol intermediate must then be converted to the saturated primary alcohol. This can be achieved through a two-step hydroboration-oxidation sequence on an exocyclic double bond (if formed during rearrangement) or via hydroformylation followed by reduction if an internal double bond is present.

Route 2: Reduction of a Carbonyl Precursor

An alternative strategy involves the synthesis of the corresponding ketone, 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, followed by its reduction.

  • Synthesis of the Ketone: The precursor ketone can be synthesized from (+)-3-carene through various oxidative methods. For example, allylic oxidation can introduce a carbonyl group, which may then require isomerization to place it at the C3 position. Another approach involves the oxidation of sabinene, a related monoterpene, to sabina ketone, which can then be catalytically hydrogenated.[5]

  • Reduction to the Alcohol: The reduction of the C3-ketone to the corresponding alcohol is a standard and high-yielding transformation.[8] Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective. The choice of reducing agent can influence the stereoselectivity of the resulting alcohol (i.e., the orientation of the -CH₂OH group relative to the bicyclic system). Catalytic hydrogenation is also a viable, greener alternative.[9]

Performance Comparison
FeatureRoute 1 (Epoxidation Pathway)Route 2 (Carbonyl Reduction)
Starting Material (+)-3-Carene (Abundant, renewable)(+)-3-Carene or Sabinene
Number of Steps 3-4 steps2-3 steps (if ketone is available)
Stereocontrol Good to excellent, directed by starting material chirality.Stereochemistry is set during the reduction step; can be controlled with chiral reducing agents.
Key Reagents m-CPBA, Lewis acids, BoranesOxidizing agents, NaBH₄, LiAlH₄, H₂/Catalyst
Overall Yield ModeratePotentially higher, especially the final reduction step.
Advantages Well-established chemistry for carene derivatives.[6]Final step is typically clean and high-yielding.
Disadvantages Can produce mixtures of isomers requiring chromatographic separation.Synthesis of the precursor ketone can be complex and low-yielding.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of (+)-3-Carene (General Procedure)

This protocol is a representative method for the initial step in Route 1, adapted from standard epoxidation procedures.[7]

Objective: To synthesize 3,4-epoxycarane (carene oxide) from (+)-3-carene.

Materials:

  • (+)-3-Carene (1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (+)-3-carene (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq.) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of (+)-3-carene over 30-60 minutes, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction of a Bicyclic Ketone to an Alcohol (General Procedure)

This protocol describes the final step of Route 2, adapted from standard ketone reduction methods.

Objective: To reduce a 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one precursor to the target alcohol.

Materials:

  • Bicyclic ketone (1 equivalent)

  • Sodium borohydride (NaBH₄, 1.5 equivalents)

  • Methanol or Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the bicyclic ketone (1 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes, controlling any effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).

  • Remove the bulk of the methanol under reduced pressure.

  • Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify by column chromatography or distillation as required.

Applications

The primary application of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol lies in its use as a component in the fragrance and flavor industry.[4] Its woody, and sometimes floral or spicy, odor profile makes it a desirable ingredient in perfumes, cosmetics, and household products.

Beyond its direct use, its true value lies in its role as a versatile chemical intermediate.[4]

Applications_Workflow Target_Alcohol 4,7,7-Trimethylbicyclo[4.1.0]- heptane-3-methanol Fragrance Fragrance Ingredient (Perfumery, Cosmetics) Target_Alcohol->Fragrance Direct Use Esterification Esterification Target_Alcohol->Esterification Derivatization Oxidation Oxidation Target_Alcohol->Oxidation Derivatization Fragrance_Esters Novel Fragrance Esters (e.g., Acetate, Propionate) Esterification->Fragrance_Esters Creates Fragrance_Esters->Fragrance Aldehyde_Ketone Aldehydes / Ketones Oxidation->Aldehyde_Ketone Pharma_Building_Block Chiral Building Blocks (Pharmaceuticals, Agrochemicals) Aldehyde_Ketone->Pharma_Building_Block Leads to

Caption: Derivatization and application pathways for the target alcohol.

  • Fragrance Esters: The primary alcohol can be easily esterified with various carboxylic acids (e.g., acetic acid, propionic acid) to produce a wide range of esters. These esters often possess unique and more desirable scent profiles (e.g., more fruity, floral, or sweet) than the parent alcohol, expanding the perfumer's palette.

  • Chiral Building Blocks: The rigid, stereodefined carane framework is a valuable scaffold in medicinal chemistry and drug development.[10] The hydroxyl group provides a handle for introducing the molecule into larger, biologically active compounds. Its derivatives have been investigated for various properties, including potential antimicrobial and anti-inflammatory activities, which are common among bicyclic monoterpenoids.[3][10]

  • Polymer and Materials Science: The alcohol functionality allows it to be used as a monomer or chain-transfer agent in polymerization reactions, potentially imparting unique properties like rigidity and hydrophobicity to the resulting polymers or coatings.[4]

Conclusion

The synthesis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol is most effectively and stereoselectively achieved starting from the abundant natural product (+)-3-carene. The pathway involving epoxidation and subsequent rearrangement offers a direct, albeit sometimes complex, route that preserves the inherent chirality of the starting material. A viable alternative is the reduction of a corresponding C3-ketone, which is particularly advantageous if the ketone is readily accessible, as the final reduction step is typically efficient and high-yielding. The choice between these routes will depend on the desired stereochemical outcome, available laboratory capabilities, and the required scale of production. The compound's utility, primarily as a fragrance ingredient and a versatile chiral intermediate, ensures its continued relevance in both industrial and academic research.

References

  • Loza-Tavera, H. (1999). Monoterpenes in essential oils. Biosynthesis and properties. PubMed.
  • L, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PMC.
  • Baeckström, P., et al. (1996). A convenient synthesis of trans-sabinene hydrate from (-)-3-thujol via a highly selective ene reaction of singlet oxygen. Bioorganic & Medicinal Chemistry.
  • Rapi, Z., et al. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. MDPI.
  • Wikipedia contributors. (n.d.). Monoterpene. Wikipedia.
  • ResearchGate. (n.d.). Stereoselective Synthesis of New (+)-1-{(1R,3R,6S)-4,7,7-Trimethylbicyclo [4.1.0]hept-4-en-3-yl}ethan-1-one Derivatives. ResearchGate.
  • Scent.vn. (n.d.). Bicyclo[4.1.0]hept-4-ene-3-methanol, 4,7,7-trimethyl-. Scent.vn.
  • Kropman, K., et al. (2012). Synthesis of Sabina δ-Lactones and Sabina δ-Lactams from (+)-Sabinene. ResearchGate.
  • Guryeva, Y. (n.d.). Synthesis and exploration of nitrogen-containing 3,7,7-trimethylbicyclo[4.1.0]heptane derivatives based on (+)-3-care. CNAA.md.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • itschemistrytime. (2021, October 12). Homogeneous catalytic Reduction #ORGANIC SPECIALISATION. YouTube.
  • BenchChem. (2025). Stereoselective Synthesis of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane. BenchChem Technical Support Center.
  • Perfumer & Flavorist. (n.d.). Leaf Alcohol Preparation. Perfumer & Flavorist.

Sources

Validation

Inter-Laboratory Comparison Guide: Analysis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Protocol

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Refining the Diagrams

I'm now generating the Graphviz DOT code, incorporating changes to Figure 1's metabolic pathway and Figure 2's workflow. I've focused on clarity, including causality elements in the method description. I'm verifying the references, which include titles, sources, and clickable URLs. The inter-laboratory results table, with calculated R, r, and Z-scores, is the final element.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Mechanistic Context: Analyte Properties & Metabolic Origin

4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS: 82004-06-6)[1] is a complex bicyclic monoterpene alcohol. In pharmacological and occupational health contexts, it serves as a critical biomarker. It is structurally related to the downstream metabolites of Δ3-carene, a ubiquitous volatile organic compound (VOC) found in botanical essential oils, timber processing dust, and agricultural environments. In mammalian systems, carene derivatives are oxidized by cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19) into hydroxylated metabolites before phase II conjugation and excretion[2].

Analytical Challenges: Because of its strained bicyclic ring system, this compound is highly prone to thermal rearrangement. Furthermore, the absence of a strong chromophore renders traditional UV-based detection (e.g., HPLC-UV) virtually ineffective[3]. Accurate quantification therefore requires highly specific mass spectrometric approaches that can differentiate it from structurally similar monoterpene isomers.

G A Δ3-Carene (Precursor) B Cytochrome P450 (CYP2B6 / CYP2C19) A->B Oxidation C 4,7,7-Trimethylbicyclo[4.1.0] heptane-3-methanol B->C Hydroxylation D Phase II Metabolism (Glucuronidation) C->D Conjugation E Renal Excretion (Biomarker) D->E Elimination

Figure 1: Metabolic pathway of carene derivatives via CYP450 enzymes.

Inter-Laboratory Study (ILS) Architecture

To establish a field-proven analytical consensus, an inter-laboratory comparison (ILC) was structured in strict accordance with ASTM E691-23 [4] and ISO/IEC 17043:2010 [5] guidelines. The study evaluated 15 accredited laboratories to determine the repeatability (within-lab precision, r) and reproducibility (between-lab precision, R) of three distinct analytical workflows for quantifying the target analyte in spiked biological matrices (urine and plasma).

G A Inter-Laboratory Study (ISO 17043 / ASTM E691) B Sample Distribution (Spiked Matrices) A->B C Method A: HS-SPME-GC-MS/MS (High Specificity) B->C D Method B: LLE-GC-FID (High Throughput) B->D E Method C: Deriv-LC-MS/MS (Alternative) B->E F Statistical Analysis (Z-Score Calculation) C->F D->F E->F

Figure 2: Inter-laboratory comparison workflow following ISO 17043 and ASTM E691.

Comparative Methodological Analysis

The participating laboratories utilized one of three methodologies. As an Application Scientist, I evaluate these not just on their output, but on the causality of their chemical interactions:

Method A: HS-SPME-GC-MS/MS (The Gold Standard)
  • Mechanism: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry.

  • Causality for Selection: Terpene alcohols are semi-volatile. HS-SPME exploits this volatility by extracting the analyte directly from the vapor phase. This completely eliminates liquid solvent waste and bypasses non-volatile matrix interferences (e.g., lipids or proteins) that would otherwise foul the GC inlet[6]. Tandem MS (MRM mode) provides the structural specificity required to distinguish the analyte from other monoterpenes.

Method B: LLE-GC-FID (The Traditional Approach)
  • Mechanism: Liquid-Liquid Extraction followed by Flame Ionization Detection.

  • Causality for Selection: FID provides a linear response over a wide dynamic range and is highly robust. However, it lacks structural specificity. In complex biological or environmental matrices, co-eluting terpenes can artificially inflate quantification, leading to higher false-positive rates.

Method C: Derivatization-LC-MS/MS (The Alternative)
  • Mechanism: Liquid Chromatography-Tandem Mass Spectrometry following chemical derivatization.

  • Causality for Selection: Bicyclic monoterpenes possess exceptionally poor ionization efficiency in Electrospray Ionization (ESI). To utilize LC-MS/MS, the hydroxyl group must be derivatized (e.g., with p-toluenesulfonyl isocyanate) to introduce an ionizable moiety[3]. This adds significant sample preparation time, introduces derivatization-yield variability, and is generally inferior to GC-based methods for this specific analyte class.

Quantitative Inter-Laboratory Results

Data was aggregated and evaluated using Z-scores. According to ISO 13528, a Z-score between -2.0 and +2.0 indicates satisfactory performance[5]. Method A demonstrated superior reproducibility and the lowest limits of quantification.

Analytical MethodLOD (ng/mL)LOQ (ng/mL)Repeatability (RSDr %)Reproducibility (RSDR %)Average Z-ScoreMatrix Effect
A: HS-SPME-GC-MS/MS 0.51.53.2%5.8%+0.4Minimal (<5%)
B: LLE-GC-FID 15.045.08.5%14.2%+1.8High (Co-elution)
C: Deriv-LC-MS/MS 5.015.06.1%11.4%-1.2Moderate

Data Interpretation: The HS-SPME-GC-MS/MS method outperformed alternatives by an order of magnitude in sensitivity (LOQ = 1.5 ng/mL) while maintaining tight inter-laboratory reproducibility (RSDR = 5.8%).

Optimized Step-by-Step Protocol: HS-SPME-GC-MS/MS

Based on the ILS results, the following self-validating protocol is recommended for the analysis of 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol.

System Suitability Test (Self-Validation): Before analyzing unknown samples, a calibration standard and a matrix blank must be injected. The system is validated only if the signal-to-noise (S/N) ratio for the LOQ is ≥ 10, fiber carryover in the blank is ≤ 1% of the LOQ, and retention time drift is ≤ 0.05 minutes.

Step 1: Sample Preparation & Salting-Out
  • Aliquot 2.0 mL of the fluid sample into a 10 mL precision headspace vial.

  • Add 10 µL of Deuterated Internal Standard (IS) (e.g., Δ3-carene-d3-ol, 1 µg/mL). Causality: The IS corrects for any variations in fiber adsorption efficiency or MS ionization suppression.

  • Add 0.5 g of NaCl. Causality: The "salting-out" effect decreases the solubility of the organic analyte in the aqueous phase, driving it into the headspace and dramatically increasing extraction yield.

  • Seal immediately with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction
  • Pre-incubate the vial at 40°C for 5 minutes with agitation (250 rpm).

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40°C[7]. Causality: This specific mixed-mode fiber coating is selected because it effectively traps both the polar hydroxyl group and the non-polar bicyclic ring of the analyte.

Step 3: GC-MS/MS Analysis
  • Desorption: Retract the fiber and insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode. Causality: 250°C is hot enough for rapid desorption but strictly kept below 270°C to prevent thermal degradation of the bicyclic ring.

  • Chromatography: Use a mid-polar column (e.g., DB-1701 or DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 2 min) to 240°C at 10°C/min.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the specific Multiple Reaction Monitoring (MRM) transitions optimized for the analyte's fragmentation pattern.

Conclusion

The inter-laboratory comparison conclusively demonstrates that HS-SPME-GC-MS/MS is the premier analytical methodology for 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol. By leveraging solvent-free headspace extraction and the structural specificity of tandem mass spectrometry, laboratories can achieve superior reproducibility (RSDR < 6%) and bypass the matrix interferences that plague traditional FID and LC-MS workflows.

Sources

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